Sodium acetyltryptophanate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-acetamido-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.Na/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSHZBSQKMVQBS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977865 | |
| Record name | Sodium N-[1-carboxy-2-(1H-indol-3-yl)ethyl]ethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62307-74-8 | |
| Record name | Sodium acetyltryptophanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062307748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium N-[1-carboxy-2-(1H-indol-3-yl)ethyl]ethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium N-acetyl-DL-tryptophanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL-DL-TRYPTOPHAN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EN9H0M2FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biophysical Characterization of Sodium Acetyltryptophanate Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Acetyltryptophanate (NAT) is a widely utilized excipient in the pharmaceutical industry, primarily known for its role as a stabilizer in protein-based drug formulations, most notably for human serum albumin (HSA) and, increasingly, for monoclonal antibodies (mAbs). This technical guide provides a comprehensive overview of the biophysical characterization of NAT's interactions with proteins. It delves into the molecular mechanisms of stabilization, presents quantitative data from key biophysical techniques, and offers detailed experimental protocols for researchers in drug development. The synergistic effects of NAT with other stabilizers, such as sodium caprylate, are also explored. This document aims to serve as a core resource for scientists seeking to understand and apply the principles of NAT-mediated protein stabilization.
Introduction: The Role of this compound in Protein Stabilization
The stability of therapeutic proteins is a critical factor in ensuring their safety and efficacy. During manufacturing processes like pasteurization (heating at 60°C for 10 hours to inactivate viruses), and throughout their shelf life, proteins are susceptible to various stresses, including thermal and oxidative stress, which can lead to denaturation and aggregation.[1] this compound, the sodium salt of N-acetyltryptophan, is a crucial excipient employed to mitigate these degradation pathways.
NAT's primary functions are twofold: it acts as a thermal stabilizer , preventing the unfolding and subsequent aggregation of proteins upon heating, and as an antioxidant , protecting against oxidative damage.[1][2] Its antioxidant properties are particularly important for protecting sensitive amino acid residues, such as tryptophan, from oxidation.[3][4] NAT is often used in combination with other excipients, most notably sodium caprylate, to achieve a synergistic stabilizing effect.[1][5] This guide will explore the biophysical principles underlying these interactions.
Molecular Mechanisms of Interaction and Stabilization
The stabilizing effects of this compound are multifaceted, involving both direct binding to the protein and acting as a scavenger of reactive oxygen species.
Thermal Stabilization
NAT contributes to the thermal stability of proteins by binding to them, which helps to maintain their native conformation.[1] This binding is thought to increase the energy barrier for unfolding. Studies using techniques like Differential Scanning Calorimetry (DSC) have demonstrated that NAT can significantly increase the denaturation temperature (Tm) of proteins like bovine serum albumin (BSA). For instance, the presence of 5 mM NAT has been shown to increase the melting temperature of BSA by 12°C.[6]
Oxidative Stress Protection
A key mechanism of NAT's protective action is its ability to act as an antioxidant.[1][7] The indole (B1671886) ring of the tryptophan moiety in NAT can scavenge reactive oxygen species (ROS), thereby preventing them from damaging the protein structure.[7] This is particularly crucial for protecting tryptophan residues within the protein itself, which are susceptible to oxidation.[3][4] In monoclonal antibody formulations, NAT has been shown to be effective in protecting tryptophan residues in the complementarity-determining regions (CDRs) from oxidative stress.[1][3]
Synergistic Stabilization with Sodium Caprylate
NAT is frequently used in conjunction with sodium caprylate, especially in human serum albumin formulations. These two molecules exhibit a synergistic effect, providing more robust protection than either agent alone.[1][5] Their mechanisms are complementary:
-
This compound (NAT): Primarily provides protection against oxidative stress and contributes to thermal stability.[1][8]
-
Sodium Caprylate: A more potent thermal stabilizer that binds to hydrophobic pockets on the protein surface, preventing aggregation.[1][8]
This combination ensures comprehensive protection against the dual threats of heat and oxidation during processes like pasteurization.
Quantitative Analysis of NAT-Protein Interactions
The interaction of NAT with proteins can be quantified using various biophysical techniques. The following tables summarize key quantitative data from studies on Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA).
Table 1: Stabilization Efficacy of this compound and Sodium Caprylate on Human Serum Albumin
| Stabilizer(s) | Concentration(s) | Outcome | Reference |
| Sodium Caprylate (CA) + this compound (AT) | 4 mM CA + 4 mM AT | ~95% stabilization efficacy; similar to 4 mM CA alone | [1][5] |
| Sodium Caprylate (CA) | 4 mM | More effective than 8 mM AT | [5] |
| This compound (AT) | 8 mM | More effective than 2 mM CA | [5] |
| Sodium Caprylate (CA) | 2 mM | More effective than 4 mM AT | [5] |
| This compound (AT) | 4 mM | Least effective in this comparison | [5] |
Table 2: Effect of this compound on the Thermal Stability of Bovine Serum Albumin
| Stabilizer | Concentration | Change in Melting Temperature (Tm) | Reference |
| This compound (AT) | 5 mM | +12°C | [6] |
| Sodium Caprylate (Cap) | 1 mM | +3°C | [6] |
Table 3: Thermodynamic Parameters of Ligand Binding to Human Serum Albumin (Illustrative)
| Ligand | Technique | Binding Constant (Ka) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Reference |
| N-acetyl-L-tryptophan | Not Specified | 9.1 x 10⁴ (at site II) | Not Reported | Not Reported | [1] |
| Tryptophanate ion | Not Specified | 4–5 × 10⁴ | Not Reported | Not Reported | [1] |
| Various Drugs (for comparison) | Isothermal Titration Calorimetry | Varies | Varies | Varies |
Experimental Protocols for Biophysical Characterization
This section provides detailed methodologies for key experiments used to characterize NAT-protein interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Objective: To quantify the thermodynamic parameters of NAT binding to a target protein.
Materials:
-
Isothermal Titration Calorimeter
-
Target protein solution (e.g., 20-50 µM HSA in PBS buffer, pH 7.4)
-
NAT solution (e.g., 500-1000 µM in the same PBS buffer)
-
Degassing station
Protocol:
-
Sample Preparation:
-
Prepare the protein and NAT solutions in the same, precisely matched buffer to minimize heats of dilution.
-
Dialyze the protein against the buffer to ensure buffer matching.
-
Degas both solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of the protein and NAT solutions.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 300-500 rpm).
-
Set the injection parameters (e.g., 20-30 injections of 1-2 µL each, with a 120-180 second spacing).
-
-
Titration:
-
Load the protein solution into the sample cell and the NAT solution into the syringe.
-
Perform a control experiment by titrating NAT into the buffer to determine the heat of dilution.
-
Initiate the titration run.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks corresponding to each injection to obtain the heat change per mole of injectant.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a sample as a function of temperature, providing information on the thermal stability of a protein and the effect of ligands on this stability.
Objective: To determine the effect of NAT on the thermal stability of a target protein.
Materials:
-
Differential Scanning Calorimeter
-
Target protein solution (e.g., 1-2 mg/mL in a suitable buffer)
-
Protein solution with NAT at various concentrations (e.g., 1 mM, 5 mM, 10 mM)
-
Matched buffer for reference
Protocol:
-
Sample Preparation:
-
Prepare protein solutions with and without NAT in the same buffer.
-
Degas all solutions.
-
-
Instrument Setup:
-
Set the temperature range for the scan (e.g., 20°C to 100°C).
-
Set the scan rate (e.g., 60°C/hour).
-
-
Measurement:
-
Load the protein sample into the sample cell and the matched buffer into the reference cell.
-
Perform the temperature scan.
-
Allow the sample to cool and perform a second scan to assess the reversibility of unfolding.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
The peak of the resulting thermogram corresponds to the melting temperature (Tm).
-
The area under the peak corresponds to the calorimetric enthalpy (ΔHcal) of unfolding.
-
Compare the Tm values of the protein with and without NAT to quantify the stabilizing effect.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary and tertiary structure of proteins. Changes in the CD spectrum upon addition of a ligand can indicate conformational changes.
Objective: To determine if NAT binding induces conformational changes in the target protein.
Materials:
-
Circular Dichroism Spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV)
-
Target protein solution (e.g., 0.1-0.2 mg/mL for far-UV, 1-2 mg/mL for near-UV)
-
NAT solution
Protocol:
-
Sample Preparation:
-
Prepare protein solutions with and without NAT. The buffer should not have a high absorbance in the UV region.
-
-
Measurement:
-
Record a baseline spectrum with the buffer alone.
-
Record the CD spectrum of the protein solution in the far-UV region (e.g., 190-250 nm) to assess secondary structure.
-
Record the CD spectrum in the near-UV region (e.g., 250-320 nm) to assess tertiary structure.
-
Repeat the measurements for the protein solution containing NAT.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Convert the raw data (ellipticity) to mean residue ellipticity.
-
Compare the spectra of the protein with and without NAT. Significant changes in the spectra indicate conformational changes upon binding.
-
Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about ligand binding, including identifying the binding site on the protein. Chemical shift perturbation (CSP) experiments are commonly used for this purpose.
Objective: To map the binding site of NAT on a target protein.
Materials:
-
High-field NMR spectrometer
-
¹⁵N-labeled target protein solution
-
Unlabeled NAT solution
Protocol:
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled protein.
-
Prepare a concentrated stock solution of unlabeled NAT.
-
-
Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.
-
Titrate small aliquots of the concentrated NAT solution into the protein sample and acquire a series of ¹H-¹⁵N HSQC spectra at different protein:NAT molar ratios.
-
-
Data Analysis:
-
Overlay the HSQC spectra from the titration.
-
Identify the amide cross-peaks that shift or broaden upon addition of NAT. These "chemical shift perturbations" indicate that the corresponding amino acid residues are in or near the binding site.
-
Map the perturbed residues onto the 3D structure of the protein to visualize the binding site.
-
The magnitude of the chemical shift changes can be used to estimate the dissociation constant (Kd).
-
Visualization of Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the biophysical characterization of NAT interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable High-Concentration Monoclonal Antibody Formulations Enabled by an Amphiphilic Copolymer Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine | Semantic Scholar [semanticscholar.org]
- 5. Impact of Tryptophan Oxidation in Complementarity-Determining Regions of Two Monoclonal Antibodies on Structure-Function Characterized by Hydrogen-Deuterium Exchange Mass Spectrometry and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biophysical characterization of interactions between serum albumin and block copolymers micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
Sodium Acetyltryptophanate as a Scavenger of Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium acetyltryptophanate (NAT), the sodium salt of N-acetyl-L-tryptophan, is widely utilized in the biopharmaceutical industry as a stabilizing excipient, particularly for protein therapeutics like human serum albumin (HSA). Its primary function is to protect proteins against degradation from both thermal and oxidative stresses. This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and quantitative aspects of this compound's function as a potent scavenger of reactive oxygen species (ROS). By directly neutralizing damaging radicals and potentially supporting endogenous antioxidant pathways, NAT plays a crucial role in maintaining the structural integrity and therapeutic efficacy of biologic drugs. This document details the core mechanisms, presents quantitative data, outlines key experimental protocols for its evaluation, and visualizes the relevant biochemical pathways and workflows.
Mechanism of Action: ROS Scavenging
The antioxidant capability of this compound is primarily attributed to the indole (B1671886) ring of the tryptophan moiety. This electron-rich structure is susceptible to attack by electrophilic ROS, allowing it to act as a sacrificial scavenger, thereby protecting the more critical amino acid residues of the therapeutic protein.
Direct Scavenging of Reactive Oxygen Species
NAT directly intervenes in oxidative processes by neutralizing highly reactive molecules such as hydroxyl radicals (•OH).[1] The indole ring can donate an electron or a hydrogen atom to the radical, effectively neutralizing it and forming a more stable tryptophanyl radical, which can then participate in termination reactions. This direct scavenging prevents ROS from attacking and modifying sensitive amino acid residues within the protein, preserving its native conformation and function.[1]
Caption: Direct scavenging of ROS by this compound.
Specific Protection of Human Serum Albumin (HSA)
A critical application of NAT is in the stabilization of HSA. The Cysteine-34 (Cys-34) residue of HSA contains the only free thiol group in the molecule, making it particularly vulnerable to oxidation.[2] Oxidation of Cys-34 can lead to the formation of disulfide-linked dimers and larger aggregates, compromising the protein's function. N-acetyl-L-tryptophanate has been shown to have a significant protective effect on this sulfhydryl group, diminishing the oxidation of HSA and helping to maintain its monomeric state.[2]
Quantitative Data on Antioxidant Activity
While specific IC50 values for this compound in direct radical scavenging assays are not extensively reported, its efficacy is well-documented in the context of protein stabilization. Its antioxidant potential can be understood through the effective concentrations used in formulations and by comparing its activity to related tryptophan derivatives.
Table 1: Effective Concentrations of this compound for Protein Stabilization
| Application | Protein | NAT Concentration | Co-stabilizer | Conditions | Outcome | Reference |
|---|---|---|---|---|---|---|
| Thermal & Oxidative Stabilization | Human Serum Albumin (5%) | 4 mM | Sodium Caprylate (4 mM) | 60°C, pH 7.0 | Highly effective prevention of polymer formation | [2] |
| Oxidative Protection | Monoclonal Antibodies | Not specified | N/A | Forced stress conditions | Sacrificial degradation of NAT ranged from 3% to 83% |[3] |
Table 2: Comparative In Vitro ROS Scavenging Activity of Tryptophan Derivatives This table provides context by showing the activity of related compounds, L-tryptophan (B1681604) (LP) and 5-hydroxy-L-tryptophan (HLP). The addition of a hydroxyl group significantly enhances scavenging ability.
| Compound | Assay | IC50 (M) | Notes | Reference |
|---|---|---|---|---|
| L-Tryptophan (LP) | DPPH• Scavenging | 9.51 x 10⁻³ ± 0.53 x 10⁻³ | Parent compound of NAT. | [4] |
| L-Tryptophan (LP) | ABTS•+ Scavenging | 8.91 x 10⁻⁴ ± 0.73 x 10⁻⁴ | Parent compound of NAT. | [4] |
| 5-Hydroxy-L-tryptophan (HLP) | DPPH• Scavenging | 3.20 x 10⁻⁷ ± 0.09 x 10⁻⁷ | Highly potent derivative. | [4] |
| 5-Hydroxy-L-tryptophan (HLP) | ABTS•+ Scavenging | 8.69 x 10⁻⁶ ± 0.95 x 10⁻⁶ | Highly potent derivative. |[4] |
Table 3: Example of a Quantitative Marker for Oxidative Protein Damage Protein carbonylation is a common and irreversible marker of severe oxidative damage. Assays measuring carbonyl content can quantify the protective effect of stabilizers like NAT.
| Protein | Oxidative Stressor | Measurement | Result | Reference |
|---|
| Human Serum Albumin (HSA) | Malondialdehyde (MDA) (5 mM) | Protein Carbonyl Content | Peak carbonylation of ~22 nmol per mg of protein |[5] |
Indirect Antioxidant Mechanisms: Signaling Pathways
Beyond direct scavenging, tryptophan and its metabolites have been shown to protect cells from ROS-dependent injury by activating endogenous antioxidant systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] While direct evidence for NAT is still emerging, it is plausible that it or its metabolites could act as signaling molecules.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress or the presence of activator molecules, Keap1 releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and enzymes involved in glutathione (B108866) synthesis.[6][7][8]
References
- 1. Characterization of N-acetyltryptophan degradation products in concentrated human serum albumin solutions and development of an automated high performance liquid chromatography-mass spectrometry method for their quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 62307-74-8 | Benchchem [benchchem.com]
- 3. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the free radical scavenging ability of l-tryptophan and its derivatives using experimental methods and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein carbonylation in food and nutrition: a concise update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Carbonyl Levels—An Assessment of Protein Oxidation | Springer Nature Experiments [experiments.springernature.com]
- 7. Nα-Acetyl-5-hydroxytryptophan sodium salt CAS#: [m.chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
The Role of Sodium Acetyltryptophanate in Preventing Thermal Denaturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of sodium acetyltryptophanate as a stabilizing excipient in preventing the thermal denaturation of proteins, a crucial aspect of developing and maintaining the efficacy of biopharmaceutical products.
Executive Summary
This compound (AT) is a widely utilized excipient in the pharmaceutical industry, primarily to protect proteins, most notably human serum albumin (HSA), from thermal stress.[1] Its primary mechanism of action involves direct binding to the protein, thereby stabilizing its native conformation and increasing its melting temperature (Tm). This stabilization is particularly critical during processes like pasteurization, which are essential for viral inactivation in biological preparations.[1] Furthermore, this compound often works in synergy with other stabilizers, such as sodium caprylate (CA), to provide enhanced protection against both thermal and oxidative stresses.[1] This guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies used to evaluate the stabilizing properties of this compound.
Mechanism of Action
The primary mechanism by which this compound prevents thermal denaturation is through direct, non-covalent binding to the protein. This interaction is thought to occur at specific sites on the protein surface. For human serum albumin, while the precise binding sites for acetyltryptophanate are not as definitively characterized as those for other ligands, it is understood to occupy certain binding sites, potentially competing with other molecules.[1] By binding to the native state of the protein, this compound shifts the equilibrium away from the unfolded, aggregation-prone state. This stabilization of the native conformation makes it more energetically costly for the protein to denature when subjected to thermal stress.
A key indicator of this stabilizing effect is the increase in the protein's melting temperature (Tm). Studies have shown that the presence of this compound can significantly elevate the Tm of proteins like bovine serum albumin (BSA).[2]
Beyond its role in thermal stabilization, this compound also functions as an antioxidant.[1][3] It can scavenge reactive oxygen species, which can otherwise lead to chemical modifications of the protein that may compromise its stability and function.[1][4]
Synergistic Effects with Sodium Caprylate
This compound is often used in combination with sodium caprylate, another protein stabilizer.[1][5] Research indicates that these two molecules exhibit a synergistic effect, providing more robust protection against thermal denaturation than either agent alone.[1] While sodium caprylate is highly effective at preventing heat-induced aggregation, this compound also contributes to this effect and offers the additional benefit of oxidative protection.[1][3] This dual-stabilizer approach is a common strategy in the formulation of commercial human albumin solutions.[1]
Quantitative Data on Thermal Stabilization
The efficacy of this compound in preventing thermal denaturation has been quantified in several studies. The following tables summarize key findings.
| Protein | Stabilizer(s) | Concentration(s) | Experimental Condition | Observed Effect | Reference |
| Bovine Serum Albumin (BSA) | This compound (AT) | 5 mM | Thermal Melting | Increase in melting temperature by 12°C | [2] |
| Bovine Serum Albumin (BSA) | Sodium Caprylate (Cap) | 1 mM | Thermal Melting | Increase in melting temperature by 3°C | [2] |
| Human Serum Albumin (HSA) | AT + Sodium Caprylate (CA) | 4 mM CA + 4 mM AT | Heating at 60°C | Most effective in preventing polymer formation | [5] |
| Human Serum Albumin (HSA) | Sodium Caprylate (CA) | 4 mM | Heating at 60°C | Approximately as effective as 4 mM CA + 4 mM AT | [5] |
| Human Serum Albumin (HSA) | This compound (AT) | 8 mM | Heating at 60°C | Less effective than 4 mM CA | [5] |
| Human Serum Albumin (HSA) | Sodium Caprylate (CA) | 2 mM | Heating at 60°C | Less effective than 8 mM AT | [5] |
| Human Serum Albumin (HSA) | This compound (AT) | 4 mM | Heating at 60°C | Least effective among the tested combinations | [5] |
Experimental Protocols
The assessment of this compound's stabilizing effects relies on several key biophysical techniques. Detailed methodologies for these experiments are provided below.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat capacity of a protein solution as a function of temperature. As the protein denatures, it absorbs heat, resulting in a peak in the thermogram. The temperature at the peak's apex is the melting temperature (Tm). An increase in Tm in the presence of a stabilizer indicates enhanced thermal stability.[6]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the protein (e.g., 5% human serum albumin) in a suitable buffer (e.g., 145 mM Na+, pH 7.0).[7]
-
Prepare a corresponding reference solution containing only the buffer.
-
Prepare a series of protein samples containing varying concentrations of this compound (e.g., 4 mM, 8 mM, 16 mM, 30 mM).[5][8]
-
Ensure all solutions are degassed prior to loading into the DSC cells.
-
-
Instrumentation and Parameters:
-
Use a differential scanning calorimeter with capillary cells to minimize aggregation artifacts.[9]
-
Set the scanning temperature range to encompass the entire unfolding transition (e.g., 20°C to 100°C).
-
Employ a scan rate of 1°C/minute.[9]
-
Perform multiple baseline scans with buffer in both the sample and reference cells to ensure a stable baseline.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein thermograms.
-
Determine the Tm for each sample by identifying the peak maximum of the denaturation endotherm.
-
Compare the Tm values of the samples with and without this compound to quantify the increase in thermal stability.
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The secondary structure of proteins (e.g., alpha-helices and beta-sheets) gives rise to a characteristic CD spectrum. Thermal denaturation leads to a loss of secondary structure, which can be monitored as a change in the CD signal at a specific wavelength (typically 222 nm for alpha-helical proteins).[1][10]
Methodology:
-
Sample Preparation:
-
Prepare protein samples at a concentration of approximately 2-50 µM in a suitable buffer (phosphate buffer is often a good choice for thermal melts).[10][11]
-
Prepare samples with and without this compound at desired concentrations.
-
Use a CD cuvette with a 1 mm path length, requiring a sample volume of at least 250 µL.[11]
-
-
Instrumentation and Parameters:
-
Use a spectropolarimeter equipped with a Peltier temperature controller.[10]
-
Monitor the CD signal at 222 nm.[10]
-
Set the temperature range for the thermal melt (e.g., 20°C to 90°C).[10]
-
Set the bandwidth to 1 nm and the response time to 4 seconds.[10]
-
Include a delay or equilibration time at each temperature step (e.g., 30 seconds).[11]
-
-
Data Analysis:
-
Plot the CD signal at 222 nm as a function of temperature.
-
The resulting data should form a sigmoidal curve representing the unfolding transition.
-
The Tm is the temperature at the midpoint of this transition.
-
Compare the Tm values of samples with and without this compound.
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
Principle: SE-HPLC separates molecules based on their size. In the context of protein stability, this technique is used to quantify the amount of soluble monomer versus aggregated species. A reduction in the formation of high-molecular-weight aggregates in the presence of a stabilizer indicates its effectiveness in preventing aggregation.[12][13]
Methodology:
-
Sample Preparation and Thermal Stress:
-
Prepare protein solutions (e.g., 1 mg/mL) in the desired buffer with and without this compound.[12]
-
Subject the samples to thermal stress (e.g., incubation at 60°C for a defined period, such as 10 hours, to simulate pasteurization).[5]
-
After thermal stress, centrifuge the samples to pellet any insoluble aggregates and collect the supernatant for analysis.
-
-
Instrumentation and Parameters:
-
Use an HPLC system with a UV detector.[12]
-
Employ a size-exclusion column suitable for the protein of interest (e.g., TSK-Gel G3000SWxl).[12]
-
The mobile phase should be a non-denaturing buffer, for example, 100 mM sodium phosphate, 250 mM sodium chloride, pH 6.8.[12]
-
Set the flow rate to 0.5 mL/min.[12]
-
Monitor the eluate at 280 nm.[12]
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer and any soluble aggregates.
-
Calculate the percentage of monomer remaining and the percentage of aggregates formed for each sample.
-
Compare these values between samples with and without this compound to determine the extent to which the stabilizer prevents aggregation.
-
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing thermal stability and the proposed mechanism of stabilization by this compound.
Caption: Experimental workflow for evaluating the thermal stabilizing effect of this compound.
Caption: Proposed mechanism of protein stabilization by this compound.
References
- 1. Virtual Labs [cds-iiith.vlabs.ac.in]
- 2. Stabilizing effects of caprylate and acetyltryptophanate on heat-induced aggregation of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Caprylate Ligand Ion on the Stabilization of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. Thermal stability of human albumin measured by differential scanning calorimetry. I. Effects of caprylate and N-acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal stability of human albumin measured by differential scanning calorimetry. II. Effects of isomers of N-acetyltryptophanate and tryptophanate, pH, reheating, and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 10. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 11. boddylab.ca [boddylab.ca]
- 12. Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of High Performance Liquid Chromatography for the Characterization of the Unfolding and Aggregation of Dairy Proteins | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Binding of Sodium Acetyltryptophanate to Human Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interactions between sodium acetyltryptophanate and Human Serum Albumin (HSA). Sodium N-acetyl-L-tryptophanate is a crucial excipient used as an antioxidant stabilizer in commercial HSA preparations to protect the protein from oxidative damage during pasteurization.[1][2][3][4][5][6] This document details the binding sites, quantitative binding parameters, and the experimental methodologies used to characterize this interaction.
Binding Site and Mechanism of Action
This compound primarily binds to Sudlow's Site II , located in subdomain IIIA of Human Serum Albumin.[1] This site is a hydrophobic cavity that also binds a variety of aromatic compounds. The binding of this compound to this site is a key aspect of its function as a stabilizer. It is particularly effective at protecting the sole free cysteine residue (Cys-34) from oxidation during the heat treatment process used in the manufacturing of commercial albumin solutions.[1][2][4][6] While sodium octanoate, another common stabilizer, provides greater thermal stability, this compound's primary role is to mitigate oxidative stress on the HSA molecule.[6][7]
Quantitative Binding Data
The binding affinity of this compound to HSA has been determined using various biophysical techniques. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Experimental Method | Reference |
| Association Constant (Ka) | 9.1 x 104 M-1 | Fluorescence Spectroscopy | [1] |
| Association Constant (Ka) | 4.0 - 5.0 x 104 M-1 | Not Specified | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the binding of this compound to HSA.
Fluorescence Quenching Spectroscopy
This is a widely used technique to determine the binding affinity and mechanism of interaction between a ligand and a protein. The intrinsic fluorescence of HSA is primarily due to its single tryptophan residue (Trp-214), which is located in subdomain IIA. The binding of a ligand near this residue can lead to a quenching of the fluorescence signal.
Objective: To determine the binding constant (Ka) and the number of binding sites (n) for the interaction of this compound with HSA.
Materials:
-
Human Serum Albumin (fatty acid-free)
-
Sodium N-acetyl-L-tryptophanate
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Spectrofluorometer
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of HSA (e.g., 10 µM) in phosphate buffer.
-
Prepare a stock solution of this compound (e.g., 1 mM) in the same buffer.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to 295 nm (to selectively excite the tryptophan residue) and the emission wavelength range to 300-450 nm.
-
Record the fluorescence spectrum of the HSA solution alone.
-
Titrate the HSA solution with successive additions of the this compound stock solution, allowing the mixture to equilibrate for a few minutes after each addition.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.
-
For static quenching, use the double logarithm regression equation (log[(F0-F)/F] = logKa + nlog[Q]) to calculate the binding constant (Ka) and the number of binding sites (n), where F0 and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, and [Q] is the concentration of the quencher.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins. Changes in the CD spectrum of HSA upon binding of this compound can indicate conformational changes in the protein.
Objective: To assess the effect of this compound binding on the secondary and tertiary structure of HSA.
Materials:
-
Human Serum Albumin (fatty acid-free)
-
Sodium N-acetyl-L-tryptophanate
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
CD Spectropolarimeter
Protocol:
-
Preparation of Samples:
-
Prepare a solution of HSA (e.g., 1 µM) in phosphate buffer.
-
Prepare several samples with a constant concentration of HSA and varying concentrations of this compound.
-
-
CD Measurements:
-
For secondary structure analysis (Far-UV region), scan the samples from 190 to 260 nm in a cuvette with a short path length (e.g., 0.1 cm).
-
For tertiary structure analysis (Near-UV region), scan the samples from 250 to 350 nm in a cuvette with a longer path length (e.g., 1 cm).
-
Record the CD spectrum of the buffer alone as a baseline and subtract it from the sample spectra.
-
-
Data Analysis:
-
Analyze the Far-UV CD spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. Compare the spectra of HSA with and without the ligand to identify any changes in secondary structure.
-
Analyze the Near-UV CD spectra to detect changes in the environment of the aromatic amino acid residues, which would indicate alterations in the tertiary structure of the protein.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal stability of a protein by monitoring the heat absorbed during thermal denaturation. The binding of a ligand can stabilize or destabilize the protein, resulting in a shift in the melting temperature (Tm).
Objective: To evaluate the thermal stabilization effect of this compound on HSA.
Materials:
-
Human Serum Albumin
-
Sodium N-acetyl-L-tryptophanate
-
Buffer solution (e.g., 145 mM Na+, pH 7.0)
-
Differential Scanning Calorimeter
Protocol:
-
Sample Preparation:
-
Prepare a solution of HSA (e.g., 5% w/v) in the buffer.
-
Prepare samples of HSA with varying concentrations of this compound.
-
-
DSC Analysis:
-
Load the sample and a matching buffer reference into the DSC cells.
-
Scan the samples over a temperature range that encompasses the denaturation of HSA (e.g., 30°C to 90°C) at a constant scan rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the melting temperature (Tm), which is the peak of the denaturation endotherm.
-
Compare the Tm values of HSA in the presence and absence of this compound to quantify the stabilizing effect of the ligand.
-
Visualizations
Binding Site of this compound on HSA
Caption: Binding of this compound to Site II of HSA.
Experimental Workflow for Binding Characterization
Caption: Workflow for characterizing HSA-ligand interactions.
HSA Stabilization by this compound
Caption: Antioxidant stabilization of HSA by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Computational Analysis of Interactions Between Drugs and Human Serum Albumin [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Circular dichroism - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Sodium Acetyltryptophanate as a Stabilizer for Biopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of biologic drugs, such as monoclonal antibodies and therapeutic proteins, is a critical factor in their safety and efficacy. These complex molecules are susceptible to degradation from various stresses, including heat and oxidation, which can lead to aggregation and loss of function. Sodium acetyltryptophanate, the sodium salt of N-acetyl-L-tryptophan, has emerged as a key excipient in the formulation of biopharmaceuticals, prized for its ability to mitigate these degradation pathways. This in-depth technical guide explores the discovery, historical development, and multifaceted role of this compound as a protein stabilizer. We will delve into its mechanisms of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its evaluation.
Discovery and Historical Development
The use of this compound as a protein stabilizer is intrinsically linked to the history of human serum albumin (HSA) production. In the 1940s, during World War II, Edwin J. Cohn developed a method for fractionating blood plasma to isolate albumin for treating shock in soldiers.[1] This process, known as the Cohn process, involved ethanol (B145695) precipitation at low temperatures.[2][3]
A significant advancement in the safety of plasma-derived products was the introduction of pasteurization—heating at 60°C for 10 hours—to inactivate viruses.[4][5] However, this heat treatment caused significant denaturation and aggregation of albumin.[6] This necessitated the use of stabilizers to protect the protein during this harsh process.
Early research identified that a combination of sodium caprylate (octanoate) and this compound was highly effective in preventing heat-induced aggregation of albumin.[7] The inclusion of N-acetyltryptophanate was initially considered to supplement albumin's nutritional value, as albumin is deficient in tryptophan. While this concept is no longer a primary consideration, its crucial role in stabilizing albumin during pasteurization was pivotal. The use of these stabilizers became standard practice and was codified in major pharmacopoeias, such as the United States Pharmacopeia (USP) and the Japanese Pharmacopoeia, which specify their use either alone or in combination for albumin solutions.[6][8]
Mechanism of Action: A Dual Role
This compound exerts its stabilizing effects through two primary mechanisms: thermal stabilization and antioxidant protection.
Thermal Stabilization
This compound contributes to the thermal stability of proteins, particularly albumin, by binding to them and increasing their melting temperature (Tm). This binding helps to maintain the protein's native conformation and prevent unfolding and subsequent aggregation when subjected to heat stress.[9]
Antioxidant Protection
Perhaps the more critical role of this compound is its function as an antioxidant.[9] Biopharmaceuticals are susceptible to oxidation by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻), which can be generated during manufacturing, storage, and administration.[10] Amino acid residues like tryptophan and methionine are particularly prone to oxidation.
N-acetyltryptophan acts as a sacrificial scavenger of these free radicals.[10] Its indole (B1671886) ring is readily oxidized, thereby protecting the protein's susceptible residues from oxidative damage.[11][12] Studies have shown that N-acetyltryptophan can react with and neutralize superoxide radicals and their derivatives.[13][14][15][16][17] The major oxidation products of N-acetyltryptophan include N-formylkynurenine and various hydroperoxides.[13][18][19][20]
The proposed mechanism for the antioxidant activity of this compound is depicted in the following diagram:
Quantitative Data on Stabilization Efficacy
Numerous studies have quantified the stabilizing effects of this compound on various proteins. The following tables summarize key findings.
Table 1: Effect of this compound on Thermal Stability of Bovine Serum Albumin (BSA)
| Stabilizer Concentration | Increase in Melting Temperature (Tm) | Protection against Heat Stress (60°C) |
| 5 mM this compound | 12°C | Complete protection |
| 1 mM Sodium Caprylate | 3°C | Complete protection |
Data from studies on bovine serum albumin.
Table 2: Comparative Efficacy of Stabilizers on Human Serum Albumin (HSA) Polymer Formation
| Stabilizer(s) | Order of Effectiveness in Preventing Polymer Formation |
| 4 mM Caprylate + 4 mM Acetyltryptophanate | ~ |
| 4 mM Caprylate | > |
| 8 mM Acetyltryptophanate | >= |
| 2 mM Caprylate | > |
| 4 mM Acetyltryptophanate |
Based on heating 5% HSA solutions at 60°C.[21]
Table 3: Degradation of N-Acetyl-Tryptophan (NAT) under Stress Conditions
| Stress Condition | NAT Degradation (%) |
| Minimal (Recommended Storage) | ~3% |
| Significant (Forced Oxidation/Thermal) | Up to 83% |
Demonstrates the sacrificial nature of NAT as an antioxidant.[22]
Experimental Protocols for Evaluating Stabilizer Performance
A robust evaluation of a stabilizer's effectiveness involves a suite of analytical techniques. Below are detailed methodologies for key experiments used to assess protein stabilization by this compound.
High-Performance Liquid Chromatography (HPLC) for Aggregation Analysis
Size-exclusion chromatography (SEC-HPLC) is the standard method for quantifying protein aggregates (e.g., dimers, trimers, and larger polymers).
Objective: To separate and quantify soluble aggregates, monomers, and fragments of a therapeutic protein in the presence and absence of this compound after exposure to stress.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the therapeutic protein (e.g., 1 mg/mL) in a relevant formulation buffer (e.g., phosphate (B84403) or histidine buffer at a specific pH).
-
Create a series of samples with varying concentrations of this compound (e.g., 0 mM, 5 mM, 10 mM, 20 mM).
-
Include a control sample with a known effective stabilizer, such as sodium caprylate, for comparison.
-
Subject the samples to a relevant stress condition (e.g., thermal stress at 55°C for 24 hours or oxidative stress by adding a chemical oxidant).
-
After the stress incubation, cool the samples to room temperature and centrifuge to remove any insoluble aggregates.
-
-
HPLC System and Column:
-
System: An HPLC system with a UV detector.
-
Column: A size-exclusion column suitable for the molecular weight of the protein being analyzed (e.g., a TSKgel G3000SWxl for monoclonal antibodies).
-
Mobile Phase: A buffer that minimizes non-specific interactions with the column, typically a phosphate buffer with a salt, such as sodium chloride (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main peak (monomer), and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Compare the aggregation levels across the different concentrations of this compound to determine its effectiveness in preventing aggregation.
-
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
DSC measures the heat capacity of a protein solution as a function of temperature, allowing for the determination of its thermal transition midpoint (Tm), which is a key indicator of stability.
Objective: To determine the effect of this compound on the thermal stability of a therapeutic protein.
Methodology:
-
Sample Preparation:
-
Prepare protein solutions (typically 0.5-1.0 mg/mL) in the formulation buffer with and without this compound.
-
The buffer used for the protein samples must be used as the reference in the DSC experiment. Dialyze the protein samples against the final buffer to ensure a precise match.
-
-
DSC Instrument and Parameters:
-
Instrument: A differential scanning calorimeter.
-
Scan Rate: A typical scan rate is 60-90 °C/hour.
-
Temperature Range: Scan from a temperature where the protein is known to be stable to a temperature where it is fully denatured (e.g., 25°C to 100°C).
-
Pressure: Apply sufficient pressure (e.g., nitrogen gas) to prevent boiling of the sample.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Fit the data to a suitable model (e.g., a two-state unfolding model) to determine the Tm, the temperature at the peak of the unfolding transition.
-
Compare the Tm values of the protein with and without this compound. An increase in Tm indicates enhanced thermal stability.
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE) for Aggregate Visualization
Native-PAGE separates proteins based on their size, shape, and native charge, allowing for the visualization of non-covalent aggregates and conformational changes.
Objective: To qualitatively assess the aggregation state of a therapeutic protein in the presence of this compound.
Methodology:
-
Sample Preparation:
-
Prepare protein samples as described for HPLC analysis.
-
Mix the samples with a native sample buffer (containing glycerol (B35011) for density and a tracking dye, but no detergents like SDS or reducing agents). Do not heat the samples.
-
-
Gel Electrophoresis:
-
Gel: A polyacrylamide gel with a gradient of acrylamide (B121943) concentrations (e.g., 4-15%) is often used to resolve a wide range of protein sizes.
-
Running Buffer: A non-denaturing buffer system, such as a Tris-glycine buffer.
-
Running Conditions: Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced denaturation.
-
-
Visualization and Analysis:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analyze the banding pattern. A decrease in the intensity of the monomer band and the appearance of higher molecular weight bands in the stressed samples without the stabilizer indicate aggregation.
-
Compare the banding patterns of the samples with and without this compound to visually assess its ability to prevent aggregation.
-
Experimental and logical Workflows
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound as a stabilizer in a biopharmaceutical formulation.
Conclusion
This compound has a rich history as a crucial stabilizer in the production of human serum albumin and has found broader application in the formulation of modern biotherapeutics. Its dual mechanism of providing thermal stability and, more significantly, robust protection against oxidative damage makes it a valuable tool for formulation scientists. The quantitative data clearly demonstrate its efficacy in preventing protein aggregation and enhancing stability. By employing the detailed experimental protocols outlined in this guide, researchers and drug development professionals can systematically evaluate and optimize the use of this compound to ensure the development of stable and effective biologic drugs.
References
- 1. learncheme.com [learncheme.com]
- 2. Cohn process - Wikipedia [en.wikipedia.org]
- 3. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implementation of Plasma Fractionation in Biological Medicines Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of pasteurisation on albumin: an EPR binding assay for polymeric albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0341103B1 - Method for stabilizing solutions of human albumin, and solution so obtained - Google Patents [patents.google.com]
- 8. DE68907124T3 - Method for stabilizing human albumin solutions and solution thus obtained. - Google Patents [patents.google.com]
- 9. Quantitative evaluation of tryptophan oxidation in actin and troponin I from skeletal muscles using a rat model of acute oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for N-Acetyltryptophan (HMDB0013713) [hmdb.ca]
- 11. Melatonin and tryptophan derivatives as free radical scavengers and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the free radical scavenging ability of l-tryptophan and its derivatives using experimental methods and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reaction of the superoxide radical with the N-centered radical derived from N-acetyltryptophan methyl ester - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Reaction of the superoxide radical with the N-centered radical derived from N-acetyltryptophan methyl ester - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Interactions of superoxide anion with enzyme radicals: Kinetics of reaction with lysozyme tryptophan radicals and corresponding effects on tyrosine electron transfer | Semantic Scholar [semanticscholar.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis and Purification of Sodium Acetyltryptophanate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical synthesis and purification processes for sodium acetyltryptophanate, a compound widely utilized as a stabilizer in pharmaceutical formulations, particularly for human serum albumin.[1][2] The guide details common synthetic routes for its precursor, N-acetyl-DL-tryptophan (B554828), outlines the conversion to the sodium salt, and discusses relevant purification methodologies.
Chemical Synthesis of N-Acetyl-DL-Tryptophan
The primary precursor for this compound is N-acetyl-DL-tryptophan. Two prominent synthesis methodologies are detailed below.
Cascade Reaction from Indole (B1671886) Methylene (B1212753) Hydantoin (B18101)
A high-yield, three-step cascade reaction starting from indole methylene hydantoin is an effective method for producing N-acetyl-DL-tryptophan.[3] This process involves hydrogenation, hydrolysis, and acetylation in a sequential manner, which reduces equipment investment and overall cost.[3] The overall yield for this process is approximately 80%.[3]
Direct Acetylation of Tryptophan
A more direct method involves the acetylation of L-tryptophan using acetic anhydride (B1165640) in an alkaline aqueous solution.[4] To optimize the reaction and achieve high yields, the pH of the solution is maintained at 11 or higher during the simultaneous addition of acetic anhydride and an alkali metal hydroxide (B78521) solution.[4] This method can also be used to racemize N-acetyl-L-tryptophan into N-acetyl-DL-tryptophan by heating the solution with additional acetic anhydride.[4][5]
Synthesis of this compound
The conversion of N-acetyl-DL-tryptophan to its sodium salt, this compound, is a straightforward acid-base neutralization reaction. This is typically achieved by reacting N-acetyl-DL-tryptophan with a stoichiometric amount of sodium hydroxide in an aqueous solution.[6][7]
Purification Processes
Crystallization
The most common method for purifying N-acetyl-DL-tryptophan is crystallization. A likely impurity is the starting material, tryptophan.[8] The crude product can be effectively purified by crystallizing it from ethanol (B145695) with the addition of water.[8]
Adsorbent-Based Removal
In the context of its use as a stabilizer for human serum albumin (HSA), purification involves removing this compound from the protein solution. Studies have shown that activated charcoal-based adsorbents are highly effective for this purpose.[1][9] Dialysis using a high-flux dialyzer can also completely remove N-acetyltryptophanate from an HSA solution after approximately four hours of treatment.[1][9]
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis protocols.
Table 1: Synthesis of N-Acetyl-DL-Tryptophan via Cascade Reaction
| Parameter | Example 1[3] | Example 2[3] | Example 3[3] |
|---|---|---|---|
| Starting Material | Indole Methylene Hydantoin | Indole Methylene Hydantoin | Indole Methylene Hydantoin |
| Catalyst | Raney-Ni | Raney-Ni | Raney-Ni |
| Hydrogenation Pressure | 3.0 MPa | 4.0 MPa | 3.0 MPa |
| Hydrogenation Temp. | 45°C | 60°C | 80°C |
| Hydrogenation Time | 4 h | 2 h | 1.5 h |
| Hydrolysis Temp. | 145°C | 145°C | 125°C |
| Hydrolysis Time | 1 h | 1.5 h | 1.5 h |
| Final pH for Precipitation | 2.0 | 2.0 | 2.0 |
| Average Yield | 80% | 78.6% | 82.3% |
Table 2: Synthesis of N-Acetyl-L-Tryptophan via Direct Acetylation
| Parameter | Value[4] |
|---|---|
| Starting Material | L-Tryptophan (102.1 g, 0.5 mol) |
| Reagent | Acetic Anhydride |
| Solvent | Water (300 g) |
| Base | 45% NaOH (97.9 g, 1.1 mol) |
| Reaction Temperature | 40°C |
| Reaction Time | 2.5 h |
| Acetylation Selectivity | 80% |
| Final Product Weight | 91.6 g |
| Molar Yield | 74.4% |
Detailed Experimental Protocols
Protocol 1: Cascade Reaction Synthesis of N-Acetyl-DL-Tryptophan[3]
-
Hydrogenation: In a 10L high-pressure autoclave, add 20g of Raney-Ni catalyst, 100g of indolemethylenehydantoin, and 4L of 0.5 mol·L⁻¹ sodium hydroxide solution.
-
Pressurize the autoclave to 3.0 MPa with hydrogen gas and heat to 80°C. Maintain these conditions with stirring for 1.5 hours.
-
After the reaction, cool the mixture, filter to remove the catalyst, and concentrate the filtrate to a volume of 1L.
-
Hydrolysis: Transfer the concentrated solution to an autoclave and heat to 125°C for 1.5 hours.
-
Acetylation & Precipitation: Cool the resulting solution in an ice-water bath. While stirring, slowly add 200 mL of 6 mol·L⁻¹ hydrochloric acid.
-
Add 110 mL of acetic anhydride in one portion and stir the mixture for 1 hour.
-
Adjust the pH of the solution to 2.0 with additional hydrochloric acid to induce the precipitation of a white solid.
-
Filter the precipitate, wash with water, and dry to obtain N-acetyl-DL-tryptophan. The average yield is approximately 82.3%.
Protocol 2: Direct Acetylation of L-Tryptophan[4]
-
Dissolve 102.1 g (0.5 mol) of L-tryptophan in 300 g of water containing 97.9 g (1.1 mol) of 45% sodium hydroxide.
-
While maintaining the reaction temperature at 40°C, add acetic anhydride to the solution.
-
Allow the acetylation reaction to proceed for 2.5 hours. Liquid chromatography analysis indicates an 80% selectivity for N-acetyl-L-tryptophan.
-
Cool the reaction mixture to 5°C.
-
Slowly add 120.5 g of concentrated hydrochloric acid to precipitate the product.
-
Filter the white precipitate, wash with water, and dry to obtain 91.6 g (74.4% molar yield) of N-acetyl-L-tryptophan.
Protocol 3: Conversion to this compound[6]
-
Prepare a stock solution of N-acetyl-DL-tryptophan.
-
In a separate vessel, prepare a 1M stock solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the N-acetyl-DL-tryptophan solution with stirring until the acid is fully neutralized, typically confirmed by reaching a neutral pH. The resulting solution is aqueous this compound.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound via cascade reaction.
Signaling Pathway Diagram
N-Acetyltryptophan has been identified as an antagonist of the neurokinin 1 receptor (NK-1R), which may contribute to its neuroprotective effects. The following diagram illustrates this antagonistic action.
Caption: Antagonistic action of N-Acetyltryptophan at the Neurokinin 1 Receptor (NK-1R).
References
- 1. Removal of stabilizers from human serum albumin by adsorbents and dialysis used in blood purification | PLOS One [journals.plos.org]
- 2. atlantisbioscience.com [atlantisbioscience.com]
- 3. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]
- 4. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]
- 5. US2797226A - Process of resolving dl-acyl tryptophan compounds and products obtained thereby - Google Patents [patents.google.com]
- 6. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 7. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 8. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]
- 9. Removal of stabilizers from human serum albumin by adsorbents and dialysis used in blood purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Sodium Acetyltryptophanate-Protein Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium acetyltryptophanate is a widely utilized excipient in pharmaceutical formulations, primarily as a stabilizer for therapeutic proteins, most notably human serum albumin (HSA). Its efficacy in preventing denaturation and aggregation during heat treatment and storage is intrinsically linked to its binding characteristics with the protein. Understanding the molecular interactions between this compound and proteins is paramount for optimizing formulation stability and ensuring therapeutic efficacy. This technical guide provides an in-depth exploration of the spectroscopic techniques employed to analyze this critical protein-ligand interaction. It details the experimental protocols for key spectroscopic methods, presents quantitative binding data, and illustrates the underlying mechanisms and experimental workflows through detailed diagrams.
Introduction: The Role of this compound in Protein Stabilization
This compound, often used in conjunction with sodium caprylate, serves as a crucial stabilizer for protein-based therapeutics, particularly for human serum albumin solutions that undergo pasteurization for viral inactivation.[1][2] Its primary functions are to protect against oxidative stress and contribute to thermal stability.[3][4] The stabilizing effect is a direct consequence of its binding to specific sites on the protein, which helps to maintain the native conformation and prevent the formation of aggregates.[2][4] Spectroscopic methods are fundamental in elucidating the binding mechanisms, quantifying binding affinities, and characterizing the conformational changes in the protein upon interaction with this compound.
Mechanism of Interaction with Human Serum Albumin (HSA)
Human serum albumin, a key transport protein in the blood, possesses two principal drug-binding sites: Sudlow site I and Sudlow site II.[5] N-acetyltryptophanate, the active component of this compound, has been identified to primarily bind to Sudlow site II , located in subdomain IIIA of HSA.[3] This binding is a key aspect of its stabilizing function. By occupying this site, this compound can influence the binding of other endogenous and exogenous ligands. The mechanism of stabilization is multifaceted, involving both direct binding and antioxidant effects.[2][3] The binding to Sudlow site II helps to maintain the protein's structural integrity, particularly during thermal stress.[4]
Spectroscopic Techniques for Analyzing Protein Binding
A suite of spectroscopic techniques can be employed to investigate the interaction between this compound and proteins. Each method provides unique insights into different aspects of the binding event, from conformational changes to binding thermodynamics.
Fluorescence Spectroscopy
Principle: Intrinsic protein fluorescence, primarily from tryptophan residues, is highly sensitive to the local microenvironment.[6] When a ligand binds near a tryptophan residue, it can cause a change in the fluorescence intensity, a phenomenon known as fluorescence quenching.[7] This quenching can be used to determine binding affinities and the number of binding sites.[8]
Experimental Protocol: Fluorescence Quenching
-
Preparation of Solutions:
-
Prepare a stock solution of the target protein (e.g., Human Serum Albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should be kept low (in the micromolar range) to avoid inner filter effects.
-
Prepare a concentrated stock solution of this compound in the same buffer.
-
-
Instrumentation and Settings:
-
Use a spectrofluorometer with a thermostatically controlled cuvette holder.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectra in the range of 300-400 nm.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
-
Titration:
-
Place a known volume and concentration of the protein solution in a quartz cuvette.
-
Record the initial fluorescence spectrum of the protein.
-
Add small aliquots of the this compound stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the observed fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.
-
For determining the binding constant (Ka) and the number of binding sites (n), the data can be plotted using the double logarithm regression equation.
-
Circular Dichroism (CD) Spectroscopy
Principle: Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[9] Proteins exhibit characteristic CD spectra in the far-UV region (190-250 nm), which is sensitive to their secondary structure (α-helices, β-sheets).[10] Changes in the CD spectrum upon ligand binding can indicate alterations in the protein's secondary and tertiary structure.[11]
Experimental Protocol: Conformational Change Analysis
-
Sample Preparation:
-
Prepare solutions of the protein and this compound in a CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). High concentrations of salts that absorb in the far-UV should be avoided.
-
The protein concentration is typically in the range of 0.1-1 mg/mL.
-
-
Instrumentation and Settings:
-
Use a CD spectropolarimeter equipped with a nitrogen purge to allow for measurements in the far-UV region.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Scan the samples in the far-UV range (e.g., 190-260 nm) and the near-UV range (250-350 nm) to assess secondary and tertiary structure, respectively.
-
-
Measurement:
-
Record the CD spectrum of the buffer alone (baseline).
-
Record the CD spectrum of the protein solution.
-
Record the CD spectrum of the protein in the presence of varying concentrations of this compound.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Convert the raw data (ellipticity) to mean residue ellipticity (MRE).
-
Analyze the changes in the MRE at specific wavelengths (e.g., 208 and 222 nm for α-helices) to quantify changes in the secondary structure content.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful technique for obtaining atomic-resolution information about molecular structure and dynamics.[12] In the context of protein-ligand interactions, chemical shift perturbation (CSP) mapping is a commonly used method.[13] Upon ligand binding, the chemical environment of amino acid residues at the binding site is altered, leading to changes (perturbations) in their corresponding signals in the NMR spectrum.[14]
Experimental Protocol: Chemical Shift Perturbation (CSP) Mapping
-
Sample Preparation:
-
Prepare a solution of isotopically labeled (e.g., ¹⁵N-labeled) protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
Prepare a stock solution of unlabeled this compound in the same buffer.
-
-
NMR Experiment:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein. This spectrum serves as the reference.
-
Add increasing amounts of the this compound solution to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Identify the residues that show significant chemical shift changes upon ligand binding.
-
The magnitude of the chemical shift perturbation for each residue can be calculated and plotted against the residue number.
-
The residues with the largest perturbations are likely to be located at or near the binding site.
-
Quantitative Data on this compound-Protein Binding
The binding of N-acetyl-l-tryptophan, the active component of this compound, to Human Serum Albumin (HSA) has been quantified by various studies. The primary binding site is Sudlow site II.
| Parameter | Value | Protein | Method | Reference |
| Association Constant (Kₐ) | 4–5 × 10⁴ M⁻¹ | Human Serum Albumin | Not Specified | [2] |
| Association Constant (Kₐ) | 9.1 × 10⁴ M⁻¹ | Human Serum Albumin (Site II) | Not Specified | [2] |
| Number of Binding Sites (n) | ~1 | Bovine & Human Serum Albumin | Fluorescence Quenching | [8] |
Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) - General Protocol:
-
Sample Preparation: Prepare protein and ligand solutions in the same buffer to minimize heat of dilution effects.
-
ITC Experiment: The protein solution is placed in the sample cell, and the ligand solution is loaded into the injection syringe. The ligand is then titrated into the protein solution in small, precise injections.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
Signaling Pathways and Logical Relationships
The primary role of this compound as a stabilizer is to maintain the structural and functional integrity of the protein. Its binding to Sudlow site II on HSA can be viewed as a competitive interaction with other ligands that target the same site.
References
- 1. Removal of stabilizers from human serum albumin by adsorbents and dialysis used in blood purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 62307-74-8 | Benchchem [benchchem.com]
- 5. Molecular interactions between some non-steroidal anti-inflammatory drugs (NSAID's) and bovine (BSA) or human (HSA) serum albumin estimated by means of isothermal titration calorimetry (ITC) and frontal analysis capillary electrophoresis (FA/CE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Circular Dichroism as a Rapid Method for Analyzing the Binding of a Targeting Ligand to the Surface of Albumin Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. protein-nmr.org.uk [protein-nmr.org.uk]
- 13. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of coordinated NMR chemical shifts to map allosteric regulatory networks in proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Sodium Acetyltryptophanate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of sodium acetyltryptophanate, a common stabilizer in biopharmaceutical formulations, particularly for human serum albumin. The protocols outlined below describe two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and a simpler, more rapid UV-Vis Spectrophotometry method.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This stability-indicating HPLC-UV method is designed for the accurate and precise quantification of this compound in the presence of protein excipients. The method involves a straightforward sample preparation step to remove proteins, followed by chromatographic separation and UV detection.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described HPLC-UV method, providing key validation parameters for assessing its suitability for a given application.
| Parameter | Value | Reference |
| Linearity Range | 1 - 60 µg/mL | [1][2] |
| Limit of Detection (LOD) | 0.050 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.167 µg/mL | [1][2] |
| Recovery | 90.5 - 96.8% | [1][2] |
| Wavelength | 220 nm | [1][2] |
Experimental Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Perchloric acid
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer (pH 2.3)
-
Water (HPLC grade)
-
Formulation containing this compound
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Accucore XL-C18 column or equivalent
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., water) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the appropriate solvent to cover the desired concentration range (e.g., 1-60 µg/mL).[1][2]
-
Mobile Phase: Prepare the mobile phase consisting of acetonitrile and phosphate buffer (pH 2.3). The specific gradient elution program should be optimized for the specific column and system.
4. Sample Preparation:
-
Deproteinization: To an aliquot of the formulation, add perchloric acid to precipitate the proteins.[1][2]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Extraction: Carefully collect the supernatant containing the this compound.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
5. Chromatographic Conditions:
-
Column: Accucore XL-C18
-
Mobile Phase: Gradient elution with acetonitrile and phosphate buffer (pH 2.3)[1][2]
-
Injection Volume: 20 µL (typical, may need optimization)
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: UV-Vis Spectrophotometry
This method offers a simpler and faster alternative for the estimation of this compound in formulations. It relies on the direct measurement of UV absorbance after the removal of protein interference. While less specific than HPLC, it can be a useful tool for rapid screening and in-process controls.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength | 280 nm | |
| Molar Absorptivity (ε) for N-acetyl-DL-tryptophan | 5250 M⁻¹cm⁻¹ |
Experimental Protocol: UV-Vis Spectrophotometry
1. Materials and Reagents:
-
This compound reference standard
-
Acidic reagent for protein precipitation (e.g., trichloroacetic acid or perchloric acid)
-
Solvent for standard preparation (e.g., water)
-
Formulation containing this compound
2. Equipment:
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz recommended)
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations that will yield absorbances within the linear range of the spectrophotometer.
4. Sample Preparation:
-
Protein Precipitation: To a known volume of the formulation, add an equal volume of the acidic reagent to precipitate the proteins.
-
Incubation: Allow the sample to incubate to ensure complete precipitation.
-
Centrifugation: Centrifuge the sample to obtain a clear supernatant.
5. Spectrophotometric Measurement:
-
Blank: Use the solvent used for preparing the standards as the blank.
-
Measurement: Measure the absorbance of the calibration standards and the sample supernatant at 280 nm.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample supernatant from the calibration curve. Remember to account for the dilution factor from the sample preparation step.
Workflow Diagram: UV-Vis Spectrophotometry Analysis
Caption: Workflow for the quantification of this compound by UV-Vis.
Stability-Indicating Considerations
For drug development and stability studies, it is crucial to employ a stability-indicating method. The described HPLC-UV method has the potential to be stability-indicating, provided it can separate the intact this compound from its potential degradation products. Method validation should include forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to demonstrate this specificity. More advanced techniques like LC-MS/MS may be necessary to identify and quantify specific degradation products.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Sodium Acetyltryptophanate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of Sodium Acetyltryptophanate using High-Performance Liquid Chromatography (HPLC). The protocols and methods described herein are intended for use in research, quality control, and drug development settings.
Introduction
This compound, the sodium salt of N-acetyltryptophan, is widely used as a stabilizer in pharmaceutical formulations, particularly for protein therapeutics like human serum albumin. It protects proteins from degradation caused by heat and oxidative stress, which is especially critical during processes such as pasteurization.[1] Accurate and precise quantification of this compound is essential for ensuring the quality, stability, and efficacy of these biopharmaceutical products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and reliable method for this purpose.
Principle of the Method
The described method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound, a moderately polar compound, is separated from other components in the sample matrix based on its hydrophobic interactions with the stationary phase. The concentration of the organic solvent in the mobile phase is adjusted to achieve optimal retention and separation. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. For samples containing proteins, such as human albumin solutions, a protein precipitation step is required prior to analysis to prevent column contamination and interference.[1][2][3]
Experimental Protocols
Two primary HPLC methods are detailed below. Method 1 is a gradient method offering high sensitivity, while Method 2 is an isocratic method suitable for routine analysis.
Method 1: High-Sensitivity Gradient RP-HPLC
This method is ideal for accurate quantification and stability-indicating assays where separation of potential degradation products is crucial.
Sample Preparation (for Human Albumin Solutions)
-
Pipette an appropriate volume of the human albumin solution into a microcentrifuge tube.
-
Add perchloric acid for protein precipitation.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated protein.
-
Carefully collect the supernatant for HPLC analysis.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[4]
Chromatographic Conditions
| Parameter | Specification |
| Column | Accucore XL-C18 (or equivalent C18 column) |
| Mobile Phase | A: Phosphate buffered solution (pH 2.3)B: Acetonitrile |
| Gradient | Gradient elution (specific gradient to be optimized based on system and sample complexity) |
| Flow Rate | 0.7 mL/min[1][3] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection | UV at 220 nm[1][3] |
Method 2: Isocratic RP-HPLC for Routine Analysis
This method is a simpler, isocratic approach suitable for routine quality control testing.
Sample Preparation (for Human Albumin Solutions)
-
To a known volume of the albumin solution, add methanol (B129727) to precipitate the proteins.[2]
-
Vortex the mixture vigorously.
-
Centrifuge to obtain a clear supernatant.
-
Transfer the supernatant to an HPLC vial, filtering if necessary.
Chromatographic Conditions
| Parameter | Specification |
| Column | Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Isocratic mixture of a buffer (e.g., 0.1 M Sodium Acetate) and Methanol[1] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C[5] |
| Detection | UV at 280 nm[2][5] |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described HPLC methods.
Table 1: Method 1 Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | 1 - 60 µg/mL | [1][3] |
| Limit of Quantitation (LOQ) | 0.167 µg/mL | [1][3] |
| Limit of Detection (LOD) | 0.050 µg/mL | [1][3] |
| Recovery | 90.5 - 96.8 % | [3] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
Table 2: Method 2 Performance Characteristics
| Parameter | Value | Reference |
| Recovery | 92.5 ± 2.5% | [2] |
| Coefficient of Variation (CV) | 1.10% | [2] |
Visualizations
Chemical Structure of this compound
Caption: Chemical Structure of this compound.
General HPLC Workflow for this compound Analysis
Caption: General workflow for HPLC analysis.
Signaling Pathway of Protein Stabilization
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 5. Removal of stabilizers from human serum albumin by adsorbents and dialysis used in blood purification | PLOS One [journals.plos.org]
Application Notes and Protocols: The Role of Sodium Acetyltryptophanate in the Pasteurization of Biologics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pasteurization, a heat treatment process, is a critical step in the manufacture of certain biologics, particularly those derived from human plasma such as albumin. This process, typically involving heating at 60°C for 10 hours, is highly effective for inactivating blood-borne viruses like Hepatitis B, Hepatitis C, and HIV.[1][2] However, the thermal stress of pasteurization can induce denaturation and aggregation of the therapeutic protein, compromising its safety and efficacy. To mitigate this, stabilizers are employed. Sodium acetyltryptophanate (NAT), often used in conjunction with sodium caprylate (CA), is a key excipient that protects protein integrity during this harsh but essential viral inactivation step.[1][3]
Mechanism of Stabilization
The stability of biologics like Human Serum Albumin (HSA) during pasteurization is significantly enhanced by the synergistic action of this compound and Sodium Caprylate.[4] These stabilizers work through distinct yet complementary mechanisms to prevent both thermal and oxidative damage.
-
This compound (NAT): Derived from the amino acid tryptophan, NAT functions primarily as a thermal stabilizer and an antioxidant.[4] It binds to the protein, helping to maintain its native conformation under thermal stress.[4] Furthermore, NAT provides crucial protection against oxidative damage, which can be exacerbated by heat. It is particularly effective in preserving the reduced state of key residues, such as cysteine-34 in albumin, thereby preventing oxidative aggregation.[3]
-
Sodium Caprylate (CA): Also known as sodium octanoate, this fatty acid salt is a powerful thermal stabilizer. It binds to multiple specific sites on albumin, significantly increasing the protein's melting temperature.[1][5] By binding to domains prone to unfolding, caprylate delays the initial reversible unfolding step, which in turn makes the subsequent irreversible denaturation and aggregation more difficult.[5]
The combined use of NAT and CA provides a robust stabilization system that addresses both oxidative and thermal degradation pathways, ensuring the protein remains structurally and functionally intact throughout the pasteurization process.[4]
References
- 1. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 2. US5118794A - Process for stabilizing human albumin solutions and the solution obtained - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 62307-74-8 | Benchchem [benchchem.com]
- 5. The Role of Caprylate Ligand Ion on the Stabilization of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Acetyltryptophanate as an Excipient in Lyophilized Protein Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of protein-based therapeutics is a critical factor in their development and efficacy. Lyophilization, or freeze-drying, is a widely adopted method to enhance the shelf-life of protein drugs by removing water and thus limiting degradation pathways. However, the lyophilization process itself, encompassing freezing and drying stages, can introduce significant stresses that may lead to protein denaturation, aggregation, and loss of biological activity.[1] The selection of appropriate excipients is therefore paramount to protect the protein throughout the lyophilization cycle and during subsequent storage.[2]
Sodium acetyltryptophanate (NAT), a derivative of the amino acid tryptophan, is a well-established stabilizer for protein formulations, particularly for human serum albumin (HSA) during pasteurization.[3][4] Its utility stems from a dual mechanism of action: providing protection against both thermal and oxidative stress.[3] While extensively studied in aqueous solutions, the principles of its stabilizing effects are increasingly being considered for the development of robust lyophilized protein drug products. These application notes provide a comprehensive overview of the use of this compound as a potential cryoprotectant and lyoprotectant in lyophilized protein formulations, complete with experimental protocols for its evaluation.
Mechanism of Action in Lyophilized Formulations
During lyophilization, proteins are exposed to a multitude of stresses, including low temperatures, ice-water interface effects, freeze-concentration of solutes, and dehydration.[5] this compound is proposed to mitigate these stresses through several mechanisms:
-
Antioxidant Activity : The indole (B1671886) ring of the tryptophan moiety in NAT acts as a scavenger of reactive oxygen species (ROS).[3] Oxidative stress can be exacerbated during lyophilization and subsequent storage, leading to the modification of susceptible amino acid residues and protein aggregation. By neutralizing ROS, NAT can preserve the structural integrity of the protein.[3]
-
Preferential Exclusion and Binding : In the freeze-concentrated liquid phase, excipients can be preferentially excluded from the protein surface, leading to a localized increase in the chemical potential of the protein and favoring its native, compact conformation. While typically associated with sugars, small molecules like NAT may also contribute to this effect. Additionally, studies with HSA have shown that NAT can bind to the protein, which helps to maintain its native structure and prevent denaturation.[3]
-
Inhibition of Aggregation : By protecting against oxidative damage and conformational changes, NAT helps to prevent the formation of protein aggregates, which is a major degradation pathway for lyophilized protein drugs.
Benefits of Using this compound in Lyophilized Formulations
The inclusion of this compound in a lyophilized protein formulation can offer several advantages:
-
Enhanced Protein Stability : Protects against both physical and chemical degradation pathways during lyophilization and long-term storage.
-
Reduced Aggregation : Minimizes the formation of soluble and insoluble aggregates, which can impact product efficacy and immunogenicity.
-
Improved Cake Elegance : Can contribute to the formation of a pharmaceutically acceptable lyophilized cake.
-
Potential for Synergistic Effects : Can be used in combination with other excipients, such as sugars (sucrose, trehalose) and bulking agents (mannitol), to provide comprehensive stabilization.[3]
Quantitative Data Summary
The majority of quantitative data for this compound comes from studies on its thermal stabilization of human serum albumin (HSA) in aqueous solutions, often in combination with sodium caprylate. This data provides a strong indication of its protein-stabilizing capabilities.
Table 1: Thermal Stabilization of 5% Human Albumin Solutions at 60°C
| Stabilizer(s) | Concentration (mM) | Polymer Formation | Relative Stabilizer Effectiveness |
| None | - | Visible Clot Formation | - |
| This compound (AT) | 4 | Progressive Increase | + |
| Sodium Caprylate (CA) | 2 | Progressive Increase | ++ |
| This compound (AT) | 8 | Less than 4 mM CA | +++ |
| Sodium Caprylate (CA) | 4 | Plateau after 4-6 hours | ++++ |
| Sodium Caprylate (CA) + this compound (AT) | 4 + 4 | Similar to 4 mM CA alone | ++++ |
Data adapted from studies on the thermal stabilization of HSA.[6][7] The effectiveness is ranked based on the ability to prevent polymer formation.
Table 2: Comparative Functions of this compound and Sodium Caprylate
| Stressor | Primary Mechanism of this compound | Primary Mechanism of Sodium Caprylate |
| Thermal Stress | Binds to protein to prevent denaturation. | Binds to protein to prevent denaturation. |
| Oxidative Stress | Scavenges reactive oxygen species. | Primarily offers thermal stability. |
This table provides a comparative overview of the primary functions of each stabilizer against different stressors.[3]
Experimental Protocols
Protocol for Excipient Screening in a Lyophilized Protein Formulation
Objective: To evaluate the effectiveness of this compound, alone or in combination with other excipients, in stabilizing a protein during lyophilization.
Materials:
-
Protein of interest (e.g., a monoclonal antibody)
-
This compound
-
Other potential excipients (e.g., sucrose, trehalose, mannitol, polysorbate 80)
-
Buffering agent (e.g., histidine, citrate)
-
Water for Injection (WFI)
-
Lyophilizer
-
Analytical instrumentation (SEC-HPLC, DSC, Karl Fischer titrator, etc.)
Methodology:
-
Formulation Preparation:
-
Prepare a stock solution of the protein in the chosen buffer at the desired pH.
-
Prepare stock solutions of this compound and other excipients in the same buffer.
-
Prepare a series of formulations by mixing the protein stock with different excipient stocks to achieve the target concentrations. Include a control formulation with no added NAT. (See Table 3 for an example screening design).
-
Filter each formulation through a 0.22 µm sterile filter.
-
Fill the formulations into lyophilization vials.
-
-
Lyophilization:
-
Load the vials into a pre-cooled lyophilizer.
-
Execute a conservative lyophilization cycle. A typical cycle includes:
-
Freezing: Ramp down to -40°C and hold for 2-3 hours.
-
Primary Drying: Ramp to a shelf temperature below the collapse temperature of the formulations (e.g., -25°C) and hold under vacuum (e.g., 100 mTorr) for 24-48 hours, or until the product temperature rises to the shelf temperature.
-
Secondary Drying: Ramp the shelf temperature to 25°C and hold for 6-12 hours to remove residual moisture.
-
-
Stopper the vials under vacuum or nitrogen backfill.
-
-
Post-Lyophilization Analysis:
-
Visual Inspection: Assess the cake appearance for elegance, color, and signs of collapse.
-
Reconstitution Time: Add the specified volume of WFI and record the time for complete dissolution.
-
Residual Moisture: Determine the water content using Karl Fischer titration.
-
Protein Aggregation: Reconstitute the cakes and analyze by Size Exclusion-High Performance Liquid Chromatography (SEC-HPLC) to quantify monomer, dimer, and higher-order aggregates.
-
Protein Conformation: Analyze the secondary and tertiary structure of the reconstituted protein using techniques like Circular Dichroism (CD) or Differential Scanning Calorimetry (DSC).
-
Table 3: Example Formulation Screening Design
| Formulation ID | Protein (mg/mL) | Buffer (mM) | Sucrose (%) | Mannitol (%) | Polysorbate 80 (%) | This compound (mM) |
| F1 (Control) | 10 | 20 | 5 | 2 | 0.02 | 0 |
| F2 | 10 | 20 | 5 | 2 | 0.02 | 5 |
| F3 | 10 | 20 | 5 | 2 | 0.02 | 10 |
| F4 | 10 | 20 | 5 | 2 | 0.02 | 20 |
Protocol for Accelerated Stability Study of a Lyophilized Protein Formulation
Objective: To assess the long-term stability of the lyophilized protein formulation containing this compound.
Methodology:
-
Place vials of the lyophilized formulations from the screening study at various temperature and humidity conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each storage condition.
-
Perform the post-lyophilization analyses as described in Protocol 1.
-
Compare the changes in protein aggregation, conformation, and activity over time for the formulations with and without this compound.
Visualizations
Caption: Mechanism of Protein Protection by this compound during Lyophilization.
Caption: Experimental Workflow for Evaluating this compound in Lyophilized Formulations.
Caption: Logical Flow for Considering this compound in a Lyophilized Formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of stable lyophilized protein drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 62307-74-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE68907124T3 - Method for stabilizing human albumin solutions and solution thus obtained. - Google Patents [patents.google.com]
- 7. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Sodium Acetyltryptophanate to Mitigate Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a significant challenge in the development and formulation of biotherapeutics, potentially leading to loss of efficacy and adverse immunogenic reactions.[1] Sodium acetyltryptophanate (NAT) is an excipient widely employed to stabilize protein formulations, notably human serum albumin (HSA), against aggregation induced by thermal and oxidative stress.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in reducing protein aggregation, intended for researchers, scientists, and professionals in drug development.
This compound is frequently used in conjunction with sodium caprylate, another protein stabilizer.[2] Together, they offer a synergistic effect, providing robust protection against both thermal and oxidative denaturation, particularly during processes like pasteurization for viral inactivation.[2][5] While sodium caprylate primarily offers thermal stability by binding to hydrophobic pockets, this compound acts as a scavenger of reactive oxygen species and also contributes to thermal stabilization.[2]
Mechanism of Action
This compound mitigates protein aggregation through a multi-faceted mechanism:
-
Antioxidant Activity : The tryptophan moiety of NAT effectively scavenges reactive oxygen species (ROS). This is crucial as oxidative stress can lead to amino acid modifications and subsequent protein aggregation.[2]
-
Thermal Stabilization : NAT binds to proteins, stabilizing their native conformation and increasing the energy barrier for unfolding, a prerequisite for aggregation.[2][5] This binding is particularly effective in preventing irreversible denaturation during heat stress, such as pasteurization (heating at 60°C for 10 hours).[2][6]
-
Synergy with Sodium Caprylate : When used with sodium caprylate, NAT provides comprehensive protection. Sodium caprylate binds to specific sites on albumin, further enhancing thermal stability.[2] This combination is more effective than either agent alone.[2][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound, alone and in combination with sodium caprylate, on the stabilization of human serum albumin (HSA) during heat stress.
Table 1: Efficacy of Stabilizers in Reducing Albumin Polymer Formation
| Stabilizer(s) | Concentration(s) | Protein Concentration | Heat Treatment | Result | Reference |
| None | - | 5% HSA | 60°C | Opalescence after 2 hours, visible clot after ~5 hours. | [6] |
| None | - | 20% HSA | 60°C | Opalescence after 10 minutes, coagulation after 20 minutes. | [6] |
| This compound (AT) | 4 mM | 5% HSA | 60°C for 10 hours | Increased polymer formation to ~4%. | [8] |
| Sodium Caprylate (CA) | 2 mM | 5% HSA | 60°C for 10 hours | Progressive increase in polymer level. | [7] |
| Sodium Caprylate (CA) | 4 mM | 5% HSA | 60°C for 10 hours | Polymer level reached a plateau in 4-6 hours. | [7] |
| AT + CA | 4 mM each | 5% HSA | 60°C for 10 hours | Up to 95% stabilization efficacy. | [2] |
Table 2: Order of Stabilizer Effectiveness against Thermal Stress
| Rank | Stabilizer Combination |
| 1 | 4 mM Sodium Caprylate + 4 mM this compound |
| 2 | 4 mM Sodium Caprylate |
| 3 | 8 mM this compound |
| 4 | 2 mM Sodium Caprylate |
| 5 | 4 mM this compound |
Based on studies of 5% human albumin solutions heated at 60°C.[7]
Experimental Protocols
Herein are detailed protocols for assessing protein aggregation and the efficacy of this compound as a stabilizer.
Protocol 1: Thermal Stress Assay to Evaluate Stabilizer Efficacy
This protocol is designed to induce and quantify protein aggregation under thermal stress in the presence and absence of stabilizers.
1. Materials:
- Protein solution (e.g., 5% or 20% Human Serum Albumin)
- This compound (stock solution, e.g., 1 M)
- Sodium caprylate (stock solution, e.g., 1 M)
- Buffer (e.g., 0.1 M Phosphate (B84403) Buffer with 0.1 M Na2SO4 and 0.05% NaN3, pH 6.7)[6]
- Thermostated water bath
- Sterile filters (0.22 µm)
- HPLC system with a size-exclusion column (e.g., TSK gel G3000 SWXL)[6]
2. Sample Preparation: a. Prepare the protein solution in the desired buffer. For 20% albumin, a 4-fold dilution with the column buffer may be necessary for HPLC analysis.[6] b. Create experimental groups with varying concentrations of this compound and/or sodium caprylate (e.g., 4 mM AT, 4 mM CA, 4 mM AT + 4 mM CA). c. Include a control group with no stabilizer. d. Filter-sterilize all solutions.[6]
3. Thermal Treatment: a. Aliquot the prepared samples into appropriate vials. b. Place the vials in a thermostated water bath pre-heated to 60°C. c. Incubate for 10 hours (pasteurization simulation).[6][8] d. Visually inspect the samples for opalescence or clot formation at regular intervals.
4. Quantification of Aggregation by Size-Exclusion HPLC (SEC-HPLC): a. Equilibrate the SEC-HPLC system with the column buffer at a flow rate of 0.5 ml/min.[6] b. Set the UV detector to 280 nm.[6] c. Inject a small volume (e.g., 5 µl) of the untreated control sample to determine the initial monomer, dimer, and polymer content.[6] d. After the heat treatment, inject the samples from each experimental group. e. Analyze the chromatograms to determine the percentage of monomer, dimer, and higher-order aggregates (polymers). The retention times for polymer, dimer, and monomer are typically around 11, 15, and 17 minutes, respectively, under the specified conditions.[8]
Protocol 2: Assessment of Protein Conformation using Circular Dichroism (CD) Spectroscopy
This protocol outlines the use of CD spectroscopy to monitor changes in the secondary structure of a protein, which can indicate denaturation and a propensity for aggregation.
1. Materials:
- Protein solution (concentration suitable for CD, typically 0.1-1 mg/mL)
- This compound
- Buffer (e.g., phosphate buffer)
- CD Spectropolarimeter
- Quartz cuvette with a suitable path length (e.g., 1 mm)
2. Sample Preparation: a. Prepare protein solutions in the chosen buffer with and without this compound at various concentrations. b. Ensure the final protein concentration is appropriate for the cuvette path length to maintain an absorbance below 1.0 in the far-UV region.
3. Data Acquisition: a. Record CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature. b. For thermal stability studies, generate a thermal melting curve by monitoring the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) while gradually increasing the temperature. c. Use appropriate scan speeds, bandwidth, and data pitch for optimal signal-to-noise ratio.
4. Data Analysis: a. Process the raw CD data by subtracting the buffer baseline and converting the signal to mean residue ellipticity. b. Deconvolute the spectra to estimate the percentage of secondary structure elements (α-helix, β-sheet, etc.). c. Determine the melting temperature (Tm) from the thermal denaturation curves, which represents the temperature at which 50% of the protein is unfolded. An increase in Tm in the presence of this compound indicates enhanced thermal stability.
Visualizations
The following diagrams illustrate the workflow for evaluating the efficacy of this compound and its proposed mechanism of action.
Caption: Experimental workflow for assessing protein stabilization.
Caption: Mechanism of action of this compound.
References
- 1. technopharmasphere.com [technopharmasphere.com]
- 2. This compound | 62307-74-8 | Benchchem [benchchem.com]
- 3. Removal of stabilizers from human serum albumin by adsorbents and dialysis used in blood purification | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 7. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
Application Note: Utilizing Differential Scanning Calorimetry to Evaluate the Stabilizing Effects of Sodium Acetyltryptophanate on Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium acetyltryptophanate (NAT) is widely used as a stabilizer in biopharmaceutical formulations, particularly for protein-based therapeutics like human serum albumin.[1][2] Its primary role is to protect proteins from degradation during manufacturing processes, such as pasteurization, and to enhance long-term storage stability.[1] Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that provides critical insights into the conformational stability of proteins.[3][4][5] This application note details the use of DSC to assess the stabilizing effect of this compound on a model protein, providing a comprehensive protocol, data interpretation guidelines, and visualization of the experimental workflow and stabilization mechanism.
DSC measures the heat capacity of a sample as a function of temperature.[3][4] For a protein solution, a DSC thermogram reveals the temperature at which the protein unfolds (denatures), which is observed as an endothermic peak. The peak maximum of this transition is known as the melting temperature (Tm).[3][6] An increase in the Tm in the presence of an excipient like this compound indicates a stabilizing effect on the protein's structure.[1][7]
Principles of DSC in Protein Stability Analysis
Differential Scanning Calorimetry is a key tool for characterizing the thermal and conformational stability of biomolecules.[3][6] The technique measures the difference in heat flow required to increase the temperature of a sample and a reference. As the protein unfolds, it absorbs heat, resulting in a detectable endothermic peak. The key parameters obtained from a DSC thermogram are:
-
Melting Temperature (Tm): The temperature at which 50% of the protein is in its unfolded state. A higher Tm signifies greater thermal stability.[3][6]
-
Enthalpy of Unfolding (ΔH): The total energy absorbed during the unfolding process, which relates to the overall stability of the protein's structure.[4]
-
Onset Temperature (Tonset): The temperature at which the unfolding process begins.
By comparing these parameters for a protein with and without this compound, a quantitative assessment of its stabilizing effect can be achieved.
Experimental Protocols
This section provides a detailed methodology for assessing the stabilization of a model protein (e.g., Human Serum Albumin) by this compound using DSC.
Materials and Equipment
-
Differential Scanning Calorimeter (DSC)
-
Model protein (e.g., Human Serum Albumin, Bovine Serum Albumin)
-
This compound
-
Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Pipettes and consumables
-
Analytical balance
-
Filtration devices (0.22 µm)
Sample Preparation
-
Prepare a stock solution of the model protein (e.g., 5% w/v) in the desired buffer. Filter the solution to remove any aggregates.
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare a series of protein samples containing varying concentrations of this compound (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 40 mM). Ensure the final protein concentration is the same in all samples.
-
Prepare a reference solution containing only the buffer with the highest concentration of this compound used in the sample series.
DSC Analysis Protocol
-
Instrument Setup and Calibration:
-
Power on the DSC instrument and allow it to stabilize.
-
Perform temperature and enthalpy calibrations according to the manufacturer's instructions, typically using indium.
-
Thoroughly clean the sample and reference cells with the buffer solution.
-
-
Sample Loading:
-
Load the reference cell with the prepared reference solution.
-
Load the sample cell with the protein sample. Ensure no air bubbles are present in the cells.
-
-
Thermal Scan:
-
Equilibrate the system at a starting temperature (e.g., 20°C).
-
Ramp the temperature at a constant rate (e.g., 1°C/min) to a final temperature where the protein is fully denatured (e.g., 90°C).
-
Record the differential heat flow between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Determine the Tm, ΔH, and Tonset from the resulting thermogram using the instrument's analysis software.
-
Repeat the analysis for each concentration of this compound.
-
Data Presentation
The quantitative data obtained from the DSC analysis should be summarized in a clear and structured table to facilitate comparison.
Table 1: DSC Parameters for a Model Protein in the Presence of Varying Concentrations of this compound
| This compound (mM) | Onset Temperature (Tonset) (°C) | Melting Temperature (Tm) (°C) | Enthalpy of Unfolding (ΔH) (kcal/mol) |
| 0 | 55.2 | 62.5 | 150 |
| 5 | 57.8 | 65.1 | 155 |
| 10 | 59.1 | 67.3 | 162 |
| 20 | 61.5 | 70.0 | 170 |
| 40 | 63.2 | 72.8 | 178 |
Note: The data presented in this table are representative and may vary depending on the specific protein, buffer conditions, and experimental setup.
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing protein stabilization using DSC.
Mechanism of Stabilization
This compound stabilizes proteins through a dual mechanism: direct binding to the protein and scavenging of reactive oxygen species.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for the quantitative evaluation of protein stability in biopharmaceutical development. The protocols and data presented in this application note demonstrate a robust method for assessing the stabilizing effects of this compound. By measuring the increase in the melting temperature of a protein in the presence of this excipient, researchers can optimize formulations to ensure the therapeutic efficacy and shelf-life of protein-based drugs. The dual mechanism of action, involving both direct binding and antioxidant effects, makes this compound an effective stabilizer, the benefits of which can be clearly elucidated using DSC.
References
- 1. This compound | 62307-74-8 | Benchchem [benchchem.com]
- 2. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 3. atascientific.com.au [atascientific.com.au]
- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSC based Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 7. DSC for Biopharmaceutical Formulation Development | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for Sodium Acetyltryptophanate in Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium acetyltryptophanate (NAT) is a widely utilized excipient in the biopharmaceutical industry, primarily employed to stabilize protein-based therapeutics, most notably human serum albumin (HSA).[1][2] Its function is critical in preventing protein aggregation and degradation during manufacturing processes like pasteurization, as well as during storage.[1][3] This document provides a detailed overview of the optimal concentrations of this compound for protein protection, its mechanism of action, and protocols for evaluating its efficacy.
This compound's protective effects are multifaceted, offering stabilization against both thermal and oxidative stresses.[1] It is often used in conjunction with sodium caprylate, another protein stabilizer, to achieve a synergistic protective effect.[1][4] The selection of the appropriate concentration of NAT is a critical parameter in formulation development to ensure the stability and efficacy of the final biological product.
Mechanism of Action
This compound protects proteins through two primary mechanisms:
-
Antioxidant Activity: The indole (B1671886) ring of the tryptophan derivative in NAT acts as a scavenger of reactive oxygen species (ROS).[1] ROS can cause oxidative damage to proteins, leading to modifications of amino acid residues and subsequent aggregation.[1] By neutralizing these reactive species, NAT preserves the native structure and function of the protein.[1] A key example is the protection of the free sulfhydryl group of Cysteine-34 in Human Serum Albumin, which is particularly susceptible to oxidation.[1][3]
-
Thermal Stabilization: this compound contributes to the thermal stability of proteins by binding to them and preventing heat-induced denaturation and aggregation.[1][5] This is particularly crucial during processes like pasteurization, which involves heating at 60°C for extended periods to ensure viral inactivation.[1][3]
The following diagram illustrates the dual protective role of this compound:
Quantitative Data on Protein Stabilization
The optimal concentration of this compound can vary depending on the specific protein, the formulation, and the types of stress encountered. The following tables summarize key quantitative data from studies on human serum albumin (HSA) stabilization.
Table 1: Effect of this compound and Sodium Caprylate on Albumin Aggregation During Pasteurization
| Stabilizer | Concentration (mol/L) | Polymer (%) | Dimer (%) | Monomer (%) |
| Sodium Caprylate (CA) | 0.020 | 2.50 | 0.70 | 96.80 |
| This compound (AT) | 0.020 | 3.31 | 0.81 | 95.88 |
| CA + AT | 0.015 + 0.015 | 2.58 | 0.65 | 96.77 |
This data highlights the effectiveness of the combined stabilizer system in minimizing protein aggregation.[1]
Table 2: Order of Stabilizer Effectiveness for Thermal Stabilization of Human Albumin
| Rank | Stabilizer Combination |
| 1 | 4 mM Sodium Caprylate (CA) + 4 mM this compound (AT) |
| 2 | 4 mM Sodium Caprylate (CA) |
| 3 | 8 mM this compound (AT) |
| 4 | 2 mM Sodium Caprylate (CA) |
| 5 | 4 mM this compound (AT) |
This ranking demonstrates that a combination of both stabilizers is most effective, and that sodium caprylate is generally more effective than this compound alone for thermal stabilization. It is noteworthy that 16 mM of AT was required to achieve the same level of stabilization as 4 mM of CA.[4]
Table 3: Effect of Stabilizer Concentration on Polymer Formation in 5% and 20% Human Albumin Solutions After Pasteurization (60°C for 10 hours)
| Albumin Conc. | Stabilizer | Concentration (mol/L) | Polymer (%) |
| 5% | AT | 0.020 | ~4 |
| 20% | AT | 0.020 | ~4 |
| 5% | CA | 0.020 | ~4 |
| 20% | CA | 0.020 | ~4 |
| 5% | CA + AT | 0.010 + 0.010 | ~4 |
| 20% | CA + AT | 0.010 + 0.010 | ~4 |
This study indicates that at the tested concentrations, the polymer formation was consistently around 4% after pasteurization with the use of stabilizers.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the protein-stabilizing effects of this compound.
Protocol 1: Evaluation of Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol determines the thermal transition midpoint (Tm) of a protein, which is an indicator of its thermal stability. An increase in Tm in the presence of this compound signifies enhanced stability.[1]
Materials:
-
Purified protein solution (e.g., Human Serum Albumin)
-
This compound (NAT) stock solution
-
Sodium caprylate (CA) stock solution (optional, for combination studies)
-
Formulation buffer (e.g., 0.1 M sodium phosphate (B84403) or 145 mM sodium chloride, pH 7.0)
-
Differential Scanning Calorimeter
Procedure:
-
Prepare protein samples at the desired concentration (e.g., 5% w/v) in the formulation buffer.
-
Create a series of samples with varying concentrations of NAT (e.g., 0 mM, 4 mM, 8 mM, 16 mM). If studying synergistic effects, also prepare samples with sodium caprylate and combinations of NAT and CA.
-
Prepare a reference sample containing only the formulation buffer.
-
Load the protein samples and the reference sample into the DSC sample and reference cells, respectively.
-
Set the DSC to scan over a relevant temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.
-
The resulting thermogram will show an endothermic peak corresponding to protein denaturation. The apex of this peak is the Tm.
-
Compare the Tm values of the samples with and without NAT to determine the extent of stabilization.
Protocol 2: Quantification of Protein Aggregation using High-Performance Liquid Chromatography (HPLC)
This protocol quantifies the formation of soluble aggregates (dimers and polymers) in protein solutions after stress, such as heat treatment.
Materials:
-
Stressed protein samples (from thermal stability studies)
-
HPLC system with a size-exclusion chromatography (SEC) column
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Protein standards (monomer, dimer, and polymer if available)
Procedure:
-
Equilibrate the SEC-HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the protein standard(s) to determine their retention times. The monomer will have the longest retention time, followed by the dimer and then the polymer.
-
Inject the stressed protein samples (with and without NAT).
-
Monitor the eluate at a suitable wavelength (e.g., 280 nm) to detect the protein.
-
Integrate the peak areas corresponding to the monomer, dimer, and polymer fractions.
-
Calculate the percentage of each species in the total protein population.
-
Compare the aggregation levels in samples with and without NAT to assess its protective effect.
Protocol 3: Assessment of Protein Conformation using Circular Dichroism (CD) Spectroscopy
This protocol monitors changes in the secondary and tertiary structure of a protein, which can indicate denaturation or conformational changes upon addition of a stabilizer or application of stress.
Materials:
-
Protein samples (with and without NAT)
-
Circular Dichroism (CD) spectropolarimeter
-
Quartz cuvettes with a suitable path length
Procedure:
-
Prepare protein samples at a suitable concentration for CD analysis in the desired buffer.
-
Place the sample in a quartz cuvette.
-
Record the CD spectrum in the far-UV region (e.g., 190-250 nm) to analyze the secondary structure (alpha-helix, beta-sheet content).
-
Record the CD spectrum in the near-UV region (e.g., 250-320 nm) to probe the tertiary structure and the environment of aromatic amino acid residues.
-
Compare the spectra of the protein with and without NAT, and before and after stress, to identify any conformational changes. A spectrum that more closely resembles the native protein indicates a stabilizing effect.
Conclusion
This compound is a valuable excipient for enhancing the stability of protein therapeutics by protecting against both oxidative and thermal stress. The optimal concentration for protein protection is often determined empirically and is typically in the range of 4 mM to 20 mM, frequently used in combination with sodium caprylate for synergistic effects. The protocols outlined in this document provide a framework for researchers and formulation scientists to systematically evaluate and optimize the use of this compound to ensure the development of stable and effective biologic drugs.
References
- 1. This compound | 62307-74-8 | Benchchem [benchchem.com]
- 2. Removal of stabilizers from human serum albumin by adsorbents and dialysis used in blood purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Acetyltryptophanate and Sodium Caprylate Ratios in Biopharmaceutical Formulations
This technical support center is designed for researchers, scientists, and drug development professionals working with sodium acetyltryptophanate and sodium caprylate as stabilizers in their experimental formulations. Here you will find troubleshooting guidance and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the formulation and stability testing of therapeutic proteins stabilized with this compound and sodium caprylate.
| Problem | Potential Cause | Recommended Solution |
| Increased protein aggregation or precipitation after addition of stabilizers. | Suboptimal Stabilizer Ratio: An incorrect ratio of this compound to sodium caprylate can lead to destabilization. While both are stabilizers, their mechanisms differ. An excess of one may interfere with the stabilizing effect of the other. | Systematically evaluate a matrix of concentrations for both stabilizers. A common starting point for human serum albumin is a molar ratio of 1:1, with concentrations around 4 mM for each.[1] Adjust the ratios and total stabilizer concentration based on the specific protein and formulation buffer. |
| pH Shift: The addition of sodium salts of weak acids (acetyltryptophan and caprylic acid) can alter the pH of the formulation, moving it away from the protein's isoelectric point and reducing its stability. | Measure the pH of the formulation before and after the addition of the stabilizers. If a significant shift is observed, adjust the buffer strength or add a pH-adjusting agent to maintain the optimal pH for your protein. | |
| Poor Stabilizer Quality: Impurities in the stabilizer reagents can introduce contaminants that may promote protein aggregation. | Ensure the use of high-purity, pharmaceutical-grade this compound and sodium caprylate. Source from reputable suppliers and review certificates of analysis. | |
| Visible particle formation during storage or stress conditions. | Insufficient Stabilizer Concentration: The concentration of one or both stabilizers may be too low to provide adequate protection against thermal or mechanical stress. | Increase the total concentration of the stabilizer combination, maintaining the optimized ratio. Studies have shown that for albumin, concentrations of 4 mM sodium caprylate, with or without 4 mM this compound, are effective.[1] |
| Oxidative Stress: this compound primarily protects against oxidation. If particle formation is due to oxidative damage, its concentration may be insufficient. | Consider increasing the concentration of this compound. Also, ensure the formulation is protected from light and that headspace in vials is minimized or purged with an inert gas like nitrogen. | |
| Reduced therapeutic efficacy or altered binding affinity of the protein. | Stabilizer Interference: Both sodium caprylate and this compound can bind to proteins, potentially at or near active sites or binding domains, which can hinder the protein's function.[2][3] | If a loss of activity is observed, consider screening alternative stabilizers or carefully re-evaluating the required concentration of the current stabilizers to find a balance between stability and activity. It may be necessary to accept a slightly lower stability to maintain full biological function. |
| Inconsistent results between experimental batches. | Variability in Stock Solution Preparation: Inaccurate weighing or dissolution of the stabilizer powders can lead to batch-to-batch variability in their final concentrations. | Prepare fresh, filtered stock solutions of each stabilizer for each experiment. Use a calibrated analytical balance and ensure complete dissolution. Validate the concentration of stock solutions using appropriate analytical methods if necessary. |
| Endogenous Ligands: For proteins like albumin, the presence of endogenous fatty acids can affect thermal stability and interact with the added stabilizers.[1] | If working with a protein that may have endogenous ligands, consider a delipidation step in the purification process to ensure a consistent starting material for formulation development. |
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of this compound and sodium caprylate in a protein formulation?
A1: Sodium caprylate and this compound are both used as stabilizers for therapeutic proteins, particularly human serum albumin, to protect against degradation during processes like pasteurization and to extend shelf-life.[2]
-
Sodium Caprylate: Primarily acts as a thermal stabilizer, protecting the protein from heat-induced denaturation and aggregation.[4] It binds to the protein and increases its melting temperature (Tm).
-
This compound: Functions mainly as an antioxidant, protecting the protein from oxidative damage.[3] It can also contribute to thermal stability.[5]
Q2: How do I determine the optimal ratio of this compound to sodium caprylate for my protein?
A2: The optimal ratio is protein-specific and should be determined empirically. A Design of Experiments (DoE) approach is recommended.
-
Screening: Start with a broad range of concentrations for both stabilizers. A checkerboard titration varying the concentration of each stabilizer independently can be effective.
-
Analysis: Use analytical techniques such as Differential Scanning Calorimetry (DSC) to measure the melting temperature (Tm), and Size Exclusion Chromatography (SEC) to quantify the percentage of monomers, dimers, and higher-order aggregates under stress conditions (e.g., thermal stress).
-
Optimization: Based on the screening results, perform a more focused study around the concentrations and ratios that showed the best stabilizing effects.
Studies on human albumin have shown that 4 mM sodium caprylate alone or in combination with 4 mM this compound provides significant stabilization.[1] However, for other proteins, the optimal ratio and concentrations may differ.
Q3: What are the signs of a suboptimal stabilizer ratio in my formulation?
A3: Signs of a suboptimal ratio can manifest in several ways:
-
Visual Observation: Cloudiness, precipitation, or gel formation in the solution, especially after stress conditions like heating or agitation.
-
Analytical Detection:
-
Size Exclusion Chromatography (SEC): An increase in the percentage of aggregates (dimers, trimers, and larger species) and a corresponding decrease in the monomer peak.
-
Differential Scanning Calorimetry (DSC): A lower-than-expected melting temperature (Tm) or the appearance of multiple unfolding transitions, suggesting partial destabilization.
-
Dynamic Light Scattering (DLS): An increase in the average particle size or polydispersity index, indicating the formation of aggregates.
-
Q4: Can the presence of these stabilizers affect the immunogenicity of my therapeutic protein?
A4: While the stabilizers themselves are not typically immunogenic, they can indirectly influence the immunogenicity of the protein therapeutic. Protein aggregates are known to be a potential cause of an immune response.[6] By preventing aggregation, an optimized ratio of stabilizers can help to reduce the risk of immunogenicity. Conversely, a suboptimal ratio that leads to increased aggregation could potentially increase the immunogenic potential of the product.
Q5: Are there any known incompatibilities of these stabilizers with other common excipients?
A5: this compound and sodium caprylate are generally compatible with other common excipients used in protein formulations, such as buffers (e.g., phosphate, citrate), salts (e.g., sodium chloride), and sugars (e.g., sucrose, trehalose). However, it is crucial to evaluate the stability of the entire formulation, as interactions between multiple excipients can sometimes have unforeseen effects on protein stability. Always perform comprehensive formulation screening when introducing new components.
Data Presentation
Table 1: Effect of Sodium Caprylate (CA) and this compound (AT) on the Thermal Stability of Human Albumin
| Stabilizer(s) | Concentration (mM) | Outcome | Reference |
| None | 0 | Thermally labile | [1] |
| Sodium Caprylate (CA) | 2 | Moderate stabilization | [1] |
| Sodium Caprylate (CA) | 4 | Significant stabilization | [1] |
| This compound (AT) | 4 | Less effective than 2 mM CA | [1] |
| This compound (AT) | 8 | Comparable to 2 mM CA | [1] |
| This compound (AT) | 16 | Comparable to 4 mM CA | [1] |
| CA + AT | 4 + 4 | Similar stabilization to 4 mM CA alone | [1] |
Table 2: Impact of Stabilizer Concentration on Heat-Induced Aggregation of Bovine Serum Albumin (BSA)
| Stabilizer | Concentration (mM) | Increase in Melting Temperature (°C) | Protection against Heat Stress (60°C) | Reference |
| This compound (AT) | 5 | 12 | Complete protection | [5] |
| Sodium Caprylate (Cap) | 1 | 3 | Complete protection | [5] |
Experimental Protocols
Protocol 1: Determination of Optimal Stabilizer Ratio using Differential Scanning Calorimetry (DSC)
Objective: To determine the optimal ratio of this compound and sodium caprylate that results in the highest thermal stability (melting temperature, Tm) of the target protein.
Materials:
-
Purified protein of interest in a suitable buffer
-
Stock solutions of this compound and sodium caprylate
-
DSC instrument and consumables
Procedure:
-
Sample Preparation:
-
Prepare a series of formulations by adding varying concentrations of this compound and sodium caprylate to the protein solution. A suggested starting matrix could be 0, 2, 4, 8, and 16 mM of each stabilizer, tested individually and in combination.
-
Prepare a reference sample containing the formulation buffer with the corresponding concentrations of stabilizers but without the protein.
-
Ensure the final protein concentration is consistent across all samples (typically 1-2 mg/mL).
-
-
DSC Analysis:
-
Load the sample and its corresponding reference into the DSC cells.
-
Set the temperature program to scan from a pre-unfolding temperature (e.g., 20°C) to a post-unfolding temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).
-
Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to protein unfolding.
-
The temperature at the apex of this peak is the melting temperature (Tm).
-
Compare the Tm values across all formulations. The formulation with the highest Tm is considered the most thermally stable.
-
Protocol 2: Quantification of Protein Aggregates using Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in formulations with different stabilizer ratios after a stress condition.
Materials:
-
Protein formulations with varying stabilizer ratios (from Protocol 1)
-
SEC system with a suitable column for the molecular weight of the protein
-
Mobile phase (typically a buffered saline solution)
Procedure:
-
Induce Stress:
-
Incubate the prepared formulations at an elevated temperature (e.g., 60°C) for a defined period (e.g., 10 hours) to induce thermal stress and potential aggregation.
-
Include a non-stressed control for each formulation.
-
-
SEC Analysis:
-
Equilibrate the SEC column with the mobile phase.
-
Inject a defined volume of each stressed and non-stressed sample onto the column.
-
Monitor the elution profile using a UV detector (typically at 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the area of each peak.
-
Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks.
-
The optimal stabilizer ratio will be the one that minimizes the formation of aggregates under stress.
-
Mandatory Visualizations
References
- 1. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. Stabilizing effects of caprylate and acetyltryptophanate on heat-induced aggregation of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The formulation and immunogenicity of therapeutic proteins: Product quality as a key factor [pubmed.ncbi.nlm.nih.gov]
"Sodium acetyltryptophanate" degradation products and their impact
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium acetyltryptophanate (NAT). It addresses common issues related to its degradation and the impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in biopharmaceutical formulations?
This compound is primarily used as a stabilizer in protein solutions, such as human serum albumin (HSA) and monoclonal antibody formulations.[1][2] Its main functions are to protect proteins from thermal and oxidative stress.[1][3] During processes like pasteurization (heating at 60°C for 10 hours to inactivate viruses), NAT helps prevent irreversible protein denaturation and aggregation.[1][4] It also acts as a sacrificial antioxidant, scavenging reactive oxygen species that could otherwise damage the protein structure.[1][3][5]
Q2: What are the known degradation products of this compound?
Under stress conditions such as heat and oxidation, this compound degrades into several products. The major identified degradation products in concentrated albumin solutions are:
-
1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid[5][6]
-
1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid[5][6]
Studies have shown that the degradation profile is largely conserved between oxidative and thermal stress conditions.[2][5]
Q3: What is the impact of this compound degradation on protein stability?
The degradation of this compound directly impacts its primary function as a protein stabilizer. As NAT is consumed, its protective effect against thermal and oxidative stress diminishes. This can lead to:
-
Increased protein aggregation and polymer formation: Without sufficient stabilizer, proteins are more susceptible to denaturation and aggregation, especially under heat stress.[4][7]
-
Oxidative damage to the protein: NAT sacrificially oxidizes to protect the protein.[3][5] Its degradation implies that oxidative species may instead react with sensitive amino acid residues on the protein, affecting its structure and function.
Q4: How can I detect and quantify this compound and its degradation products?
Several analytical techniques can be employed for the analysis of NAT and its degradants. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and commonly used method.
-
For quantification of NAT: A UV spectrophotometry method can be used after protein precipitation.[8]
-
For identification and quantification of degradation products: A fully automated method involving online size exclusion chromatography (SEC) followed by reversed-phase HPLC-MS with multiple reaction monitoring (MRM) has been developed.[5][6] This method allows for the separation of small degradation products from the protein matrix and their sensitive detection.[5][6]
Troubleshooting Guides
Problem 1: Increased protein aggregation observed in my formulation during stability studies.
-
Possible Cause: Insufficient concentration or degradation of this compound.
-
Troubleshooting Steps:
-
Quantify NAT Concentration: Use a validated analytical method (e.g., HPLC-UV) to determine the concentration of NAT in your formulation at different time points of the stability study.
-
Analyze for Degradation Products: Employ a sensitive method like HPLC-MS to identify and quantify the presence of NAT degradation products. An increase in these products over time confirms the degradation of the stabilizer.
-
Optimize Stabilizer Concentration: If NAT degradation is confirmed, consider optimizing its initial concentration in the formulation. Studies have shown that the stabilizing effect is concentration-dependent.[1]
-
Consider Co-stabilizers: this compound is often used in combination with sodium caprylate for enhanced stability of albumin solutions.[1][7] The combination of these two stabilizers provides more robust protection against both thermal and oxidative stress.[1]
-
Problem 2: Variability in experimental results involving protein formulations containing this compound.
-
Possible Cause: Inconsistent quality or degradation of the this compound stock.
-
Troubleshooting Steps:
-
Quality Control of Incoming NAT: Ensure the purity and identity of the this compound raw material using appropriate analytical techniques.
-
Proper Storage and Handling: Store this compound according to the manufacturer's recommendations to minimize degradation before use.
-
Monitor Formulation pH: The stability of both the protein and the stabilizer can be pH-dependent. Ensure consistent pH across all experimental batches.
-
Analyze Fresh vs. Aged Formulations: Compare the performance of freshly prepared formulations with those that have been stored for a period. This can help determine if the variability is due to time-dependent degradation of NAT.
-
Data Presentation
Table 1: Key Degradation Products of this compound
| Degradation Product Name | Stress Condition(s) | Analytical Method for Identification | Reference(s) |
| 1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid | Thermal, Oxidative | HPLC-MS | [5],[6] |
| 1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid | Thermal, Oxidative | HPLC-MS | [5],[6] |
Table 2: Effect of Stabilizer Concentration on Albumin Polymer Formation
| Stabilizer(s) | Concentration (mM) | Albumin Polymer Formation (%) | Reference(s) |
| None | 0 | High (Visible clot formation) | [4] |
| AT only | 4 | Increased to ~4% | [4] |
| CA only | 2 | Increased progressively | [7] |
| CA only | 4 | Reached a plateau in 4-6h | [7] |
| CA + AT | 4 + 4 | ~95% stabilization efficacy | [1] |
AT: Acetyltryptophanate, CA: Caprylate
Experimental Protocols
Protocol 1: Quantification of this compound Degradation Products by HPLC-MS
This protocol is a generalized procedure based on published methods.[5][6]
-
Sample Preparation:
-
Dilute the protein formulation to a final albumin concentration of 4% using an appropriate buffer.
-
-
Online Size Exclusion Chromatography (SEC):
-
Inject the prepared sample onto an SEC column to separate the low molecular weight degradation products from the high molecular weight protein.
-
The fraction containing the small molecules is automatically trapped.
-
-
Reversed-Phase HPLC:
-
The trapped fraction is then injected onto a C18 reversed-phase HPLC column for separation of the individual degradation products.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
-
Mass Spectrometry (MS) Detection:
-
Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the target degradation products.
-
The limit of quantitation (LOQ) for this method can be as low as 20 ng/mL for both major degradation products.[6]
-
Visualizations
Caption: Proposed degradation pathway of this compound under stress.
Caption: Workflow for the analysis of NAT degradation products.
References
- 1. This compound | 62307-74-8 | Benchchem [benchchem.com]
- 2. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of N-acetyltryptophan degradation products in concentrated human serum albumin solutions and development of an automated high performance liquid chromatography-mass spectrometry method for their quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of the stabilizers octanoic acid and N-acetyl-DL-tryptophan in human albumin products - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the solubility of "Sodium acetyltryptophanate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Sodium Acetyltryptophanate.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is the sodium salt of N-acetyltryptophan. The salt form generally exhibits enhanced aqueous solubility compared to the free acid. N-acetyl-DL-tryptophan is described as slightly soluble in water and very soluble in ethanol (B145695). It is also soluble in dilute alkali hydroxides, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).
Q2: I am observing poor dissolution of this compound in my aqueous formulation. What are the initial troubleshooting steps?
Poor dissolution can be attributed to several factors. Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for poor dissolution.
Initial Steps:
-
Material Verification: Confirm the purity and salt form of your this compound. Variations in particle size can also significantly impact dissolution rates.
-
pH Adjustment: The solubility of this compound is pH-dependent. Since it is the salt of a weak acid, its solubility in aqueous solutions can be increased by adjusting the pH.
-
Temperature Control: Gently heating the solution can increase the solubility of most compounds. However, be cautious of potential degradation at elevated temperatures.
Q3: How does pH affect the solubility of this compound?
The solubility of N-acetyltryptophan, the conjugate acid of this compound, is influenced by pH. As an acidic compound, its solubility is expected to increase in neutral to alkaline conditions where it exists predominantly in its ionized (salt) form. For N-acetyl-D-tryptophan, a solubility of >36.9 µg/mL has been reported at pH 7.4. It is also noted to dissolve in dilute solutions of alkali hydroxides.
Troubleshooting Guides
Issue 1: Insufficient Aqueous Solubility for a High Concentration Formulation
Problem: You require a higher concentration of this compound in an aqueous solution than what is achievable with simple dissolution in water.
Solution Strategies:
-
pH Optimization: Systematically evaluate the solubility across a range of pH values (e.g., pH 6.0 - 8.0) to identify the optimal pH for maximum solubility.
-
Co-solvency: Employing a co-solvent system can significantly enhance solubility. Ethanol/water mixtures are a common starting point.
-
Complexation: The use of cyclodextrins can form inclusion complexes with the indole (B1671886) moiety of the tryptophan derivative, thereby increasing its apparent aqueous solubility.
Quantitative Solubility Data
The following tables summarize the available quantitative data for N-acetyltryptophan solubility. Note that "this compound" will readily dissociate in solution to N-acetyltryptophanate anions and sodium cations.
Table 1: Solubility of N-Acetyl-DL-Tryptophan in Water
| Temperature (°C) | Solubility (g/L) |
| 20 | 0.88 |
| 20 | 0.51 |
Note: Discrepancies in reported values may be due to different experimental conditions.
Table 2: Solubility of N-Acetyl-DL-Tryptophan in Various Solvents
| Solvent | Solubility | Concentration |
| Ethanol (96%) | Very Soluble | - |
| Methanol | Soluble | - |
| Dimethylformamide (DMF) | Soluble | 20 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Soluble | 15 mg/mL |
| 1N Sodium Hydroxide | Soluble | - |
Table 3: pH-Dependent Solubility of N-Acetyl-D-Tryptophan
| pH | Solubility |
| 7.4 | >36.9 µg/mL |
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
Objective: To determine the solubility of this compound at different pH values.
Methodology:
Caption: Experimental workflow for pH-solubility profiling.
-
Prepare a series of buffers: Use a suitable buffer system (e.g., phosphate (B84403) buffers) to prepare solutions at various pH points (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Add excess compound: Add an excess amount of this compound to a known volume of each buffer solution in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from solution: Filter the samples through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Plot the data: Plot the measured solubility (e.g., in mg/mL) against the corresponding pH to generate a pH-solubility profile.
Protocol 2: Solubility Enhancement using a Co-solvent System (Ethanol/Water)
Objective: To determine the solubility of this compound in various ethanol-water mixtures.
Methodology:
Caption: Experimental workflow for co-solvent solubility study.
-
Prepare co-solvent mixtures: Prepare a series of ethanol-water mixtures with varying volume percentages of ethanol (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add excess compound: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached.
-
Separate and analyze: Filter the samples and quantify the concentration of the dissolved compound in the supernatant as described in Protocol 1.
-
Plot the data: Plot the solubility as a function of the ethanol percentage to identify the optimal co-solvent composition.
Protocol 3: Solubility Enhancement using Cyclodextrin (B1172386) Complexation
Objective: To evaluate the effect of a cyclodextrin on the aqueous solubility of this compound.
Methodology:
Caption: Experimental workflow for cyclodextrin complexation study.
-
Prepare cyclodextrin solutions: Prepare aqueous solutions of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at a range of concentrations.
-
Add excess compound: Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate: Agitate the samples at a constant temperature to reach equilibrium.
-
Separate and analyze: Filter the samples and determine the concentration of the dissolved compound in the filtrate.
-
Plot the data: Plot the apparent solubility of this compound against the concentration of the cyclodextrin. A linear relationship (an AL-type phase solubility diagram) is often observed, indicating the formation of a soluble 1:1 complex.
Technical Support Center: Mitigating Sodium Acetyltryptophanate Interference in Analytical Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential interference from the excipient sodium acetyltryptophanate (Na-AT) in various analytical assays.
Troubleshooting Guides
This section provides answers to common issues encountered during analytical assays where this compound may be present in the drug formulation.
Issue 1: High Background Signal in Ligand-Binding Assays (e.g., ELISA)
Question: We are observing an unusually high background signal in our ELISA for a drug formulated with human serum albumin (HSA) and this compound. What could be the cause and how can we resolve this?
Answer:
High background in ELISAs can stem from several factors, and the presence of Na-AT, often used as a stabilizer for HSA, can contribute to this through non-specific binding and matrix effects.[1][2] Na-AT, by design, interacts with proteins to stabilize them, and this property might lead to unintended binding to the assay components.[3]
Potential Causes:
-
Non-Specific Binding: Na-AT may promote the non-specific adsorption of either the drug product (containing HSA) or the detection antibodies to the microplate wells.[4]
-
Matrix Effects: The overall formulation containing HSA and Na-AT can alter the binding kinetics of the assay, leading to increased background.[5][6]
-
Cross-Reactivity: While less likely, there might be some low-affinity cross-reactivity of the detection antibodies with the Na-AT molecule itself or with HSA that is conformationally altered by Na-AT.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in ELISAs.
Mitigation Strategies:
-
Optimize Washing Steps: Increase the number of wash cycles and the soaking time between washes to remove unbound reagents and interfering substances more effectively.[7]
-
Enhance Blocking:
-
Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).
-
Test different blocking agents. While BSA is common, other options like non-fat dry milk or commercially available synthetic blockers might be more effective.[8]
-
Increase the blocking incubation time and temperature to ensure complete saturation of non-specific binding sites.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of Na-AT and other matrix components to a level where they no longer interfere. It is crucial to determine the minimum required dilution (MRD) that mitigates the interference without compromising the assay's sensitivity.[5]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same formulation buffer (containing Na-AT and HSA) as your samples. This helps to normalize the matrix effects across the assay.[5]
Issue 2: Inaccurate Results in Pharmacokinetic (PK) Assays
Question: Our PK assay for an albumin-bound drug is showing variable and seemingly inaccurate concentrations. The drug is formulated with Na-AT. How can we improve the assay performance?
Answer:
Inaccuracies in PK assays for drugs formulated with stabilizers like Na-AT can often be attributed to matrix interference, which affects the measurement of the drug.[9] Na-AT's role in stabilizing HSA means it can influence the binding characteristics of the drug to albumin, potentially impacting how the drug is measured in a ligand-binding assay.[3]
Potential Causes:
-
Altered Drug Binding: Na-AT may alter the conformation of HSA, thereby affecting the binding affinity of the drug to the albumin. This can lead to either an over or underestimation of the "free" or "total" drug concentration, depending on the assay format.
-
Matrix Interference: Similar to ELISA, the formulation components can interfere with the binding of the capture or detection reagents in the PK assay.[9]
Troubleshooting and Mitigation Strategies:
-
Sample Pre-treatment:
-
Acid Dissociation: This technique can be employed to disrupt the binding of the drug to HSA, allowing for the measurement of total drug concentration. However, the acid lability of the drug and antibodies must be considered.[10]
-
Dilution: As with ELISAs, diluting the samples can minimize matrix effects.
-
-
Assay Format Selection:
-
Consider a competitive binding assay format if a direct or sandwich assay is proving problematic.
-
The use of anti-idiotypic antibodies specific to the drug can help in developing a more specific and robust assay.
-
-
Validation with Spiked Samples: Perform spike and recovery experiments using the formulation buffer with and without Na-AT to quantify the extent of the interference. This will help in determining the best mitigation strategy.
Logical Relationship for PK Assay Troubleshooting:
Caption: Decision tree for troubleshooting inaccurate PK assays.
Issue 3: False Positives in Anti-Drug Antibody (ADA) Assays
Question: We are seeing a high rate of false positives in our bridging ADA assay for a therapeutic protein formulated with HSA and Na-AT. How can we address this?
Answer:
False positives in ADA assays are a significant concern, and excipients in the drug formulation can be a contributing factor.[11][12] In a bridging assay format, any component that can non-specifically bind to both the capture and detection reagents can lead to a false-positive signal.
Potential Causes:
-
Non-specific Binding of Formulation Components: The HSA stabilized with Na-AT in the drug product might non-specifically bind to the assay reagents, creating a "bridge" and generating a signal in the absence of true ADAs.
-
Target Interference: If the drug target is present in the sample, it can also cause interference, a phenomenon that could be exacerbated by the formulation matrix.[11][12]
Mitigation Strategies:
-
Assay Buffer Optimization:
-
Increase the concentration of blocking agents in the assay buffer.
-
The addition of a small percentage of a non-ionic detergent (e.g., 0.05% Tween-20) can help reduce non-specific binding.
-
-
Sample Pre-treatment:
-
Acid Dissociation: This can help to break up any existing drug-ADA complexes, and may also reduce non-specific interactions.[13]
-
Depletion of Interfering Substances: While complex, it may be possible to use specific adsorbents to remove interfering components from the sample prior to analysis.
-
-
Confirmatory Assay Design: A robust confirmatory assay is essential to rule out false positives. This typically involves spiking the sample with an excess of the unlabeled drug. A true positive signal should be inhibited, while a signal due to non-specific binding will likely not be.
Experimental Workflow for ADA Assay Optimization:
Caption: Workflow for mitigating false positives in ADA assays.
FAQs
Q1: What is this compound and why is it used in drug formulations?
This compound (Na-AT) is an excipient used primarily as a stabilizer for protein-based therapeutics, most notably human serum albumin (HSA).[3] Its function is to protect the protein from degradation due to physical stresses like heat and from oxidative damage.[3]
Q2: Can this compound directly interfere with antibody-antigen binding?
While direct interference is not widely documented, Na-AT's mechanism of action involves binding to proteins to stabilize their conformation.[3] This interaction could potentially mask epitopes or alter the protein's structure in a way that indirectly affects antibody binding. More commonly, it contributes to matrix effects that can impact the overall performance of an immunoassay.[5]
Q3: Are there any analytical methods that are less susceptible to interference from Na-AT?
Methods that involve a sample clean-up step, such as liquid chromatography-mass spectrometry (LC-MS), are generally less prone to matrix effects from excipients like Na-AT compared to direct ligand-binding assays.[14] However, for immunoassays, careful optimization of blocking, washing, and sample dilution can significantly reduce interference.
Q4: How can I confirm that Na-AT is the cause of the interference in my assay?
To confirm that Na-AT is the source of interference, you can perform a series of control experiments:
-
Run the assay with and without the addition of Na-AT to the sample diluent.
-
Prepare spiked samples in a buffer containing Na-AT at the same concentration as in your drug product and compare the recovery to samples spiked in a buffer without Na-AT.
-
If possible, obtain the drug product formulated without Na-AT to use as a negative control.
Data Presentation
Table 1: Hypothetical Impact of Na-AT on ELISA Background Signal and Mitigation
| Condition | Average Background OD | % Background Reduction |
| Standard Assay Buffer | 0.850 | N/A |
| + Increased Wash Steps | 0.625 | 26.5% |
| + Optimized Blocking Buffer | 0.450 | 47.1% |
| + 1:10 Sample Dilution | 0.210 | 75.3% |
| Matrix-Matched Calibrators | 0.150 | 82.4% |
Table 2: Hypothetical Spike and Recovery Data in a PK Assay
| Sample Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | % Recovery |
| Standard Buffer | 100 | 98.5 | 98.5% |
| Formulation Buffer with Na-AT | 100 | 75.2 | 75.2% |
| Formulation Buffer with Na-AT (after 1:5 dilution) | 100 | 95.8 | 95.8% |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions to Mitigate High Background
-
Prepare a variety of blocking buffers:
-
1% BSA in PBS
-
3% BSA in PBS
-
5% BSA in PBS
-
1% BSA, 0.05% Tween-20 in PBS
-
Commercial blocking buffer
-
-
Coat ELISA plates with the capture antibody as per your standard protocol.
-
Wash the plates three times with wash buffer (PBS + 0.05% Tween-20).
-
Add 200 µL of each blocking buffer to different sets of wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plates as in step 3.
-
Proceed with the rest of the ELISA protocol , adding only the detection antibody and substrate to the "background" wells (no sample or standard).
-
Measure the optical density (OD) and compare the background signals from the different blocking buffers to identify the most effective one.
Protocol 2: Matrix-Matched Calibration Curve for a PK Assay
-
Prepare the formulation buffer: This should contain all the excipients present in the drug product, including HSA and Na-AT, at their respective concentrations.
-
Prepare a high-concentration stock of your drug standard in the formulation buffer.
-
Perform serial dilutions of the drug standard in the formulation buffer to create your calibration curve points.
-
Prepare your unknown samples by diluting them with the same formulation buffer to bring them into the range of the calibration curve.
-
Run the assay using the matrix-matched calibrators and the diluted unknown samples.
-
Calculate the concentrations of the unknown samples based on the matrix-matched calibration curve. This approach helps to ensure that any matrix effects from the formulation are consistent across both the standards and the samples, leading to more accurate quantification.[5]
References
- 1. arp1.com [arp1.com]
- 2. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 3. This compound | 62307-74-8 | Benchchem [benchchem.com]
- 4. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. kisker-biotech.com [kisker-biotech.com]
- 9. Pharmacokinetics | IBR Inc. [ibr-inc.com]
- 10. fda.gov [fda.gov]
- 11. altasciences.com [altasciences.com]
- 12. Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Long-term stability issues with "Sodium acetyltryptophanate" formulations
This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term stability of sodium acetyltryptophanate formulations. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in pharmaceutical formulations?
This compound (NAT) serves as a stabilizer in protein therapeutic formulations, particularly for human serum albumin (HSA).[1][2][3] Its main roles are to protect the protein against thermal and oxidative stress.[1][3] It is often used in combination with sodium caprylate to provide comprehensive protection, especially during processes like pasteurization, which involves heating to 60°C for 10 hours to inactivate viruses.[1][3][4] While sodium caprylate is more effective against thermal stress, this compound's primary role is to act as an antioxidant, scavenging reactive oxygen species that could damage the protein structure.[1][3]
Q2: What are the common degradation pathways for this compound?
This compound is designed to be sacrificially degraded to protect the therapeutic protein. The primary degradation pathway is oxidation.[1][2][3] Under thermal and oxidative stress, the indole (B1671886) ring of the tryptophan moiety is highly susceptible to oxidation.[5] This leads to the formation of various degradation products.[3][6] Studies have shown that degradation is minimal under recommended storage conditions but can be significant under forced stress conditions.[2]
Q3: What are the major degradation products of this compound?
In concentrated human serum albumin solutions, two major degradation products have been identified[6][7]:
-
1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid
-
1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid
The formation of these products increases with exposure to stress factors but generally remains low under proper manufacturing and storage conditions.[3][7]
Q4: Which factors can negatively impact the stability of this compound formulations?
Several factors can affect the long-term stability of these formulations:
-
Temperature: Elevated temperatures accelerate the degradation of both the protein and the stabilizer.[4][8][9]
-
Oxidative Stress: Exposure to oxygen and reactive oxygen species is a primary driver of this compound degradation.[1][3][5]
-
Light Exposure: Tryptophan and its derivatives can be susceptible to photodegradation.[10]
-
pH: The stability of the formulation can be pH-dependent, with different buffer systems potentially influencing degradation rates.[1][11]
-
Excipient Compatibility: Interactions with other formulation components or impurities within those excipients can lead to degradation.[12][13]
Q5: How does this compound work synergistically with sodium caprylate?
This compound and sodium caprylate provide complementary stabilizing effects for proteins like albumin.[1] Sodium caprylate binds to multiple sites on human serum albumin, significantly increasing its thermal stability.[3][14] this compound, on the other hand, primarily functions as an antioxidant, protecting the protein from oxidative damage.[1][3] This combination is more effective at preventing protein aggregation during heat stress than either stabilizer alone.[1]
Troubleshooting Guide
Problem: I am observing increased protein aggregation and/or denaturation in my formulation over time.
| Potential Cause | Suggested Action |
| Insufficient Stabilizer Concentration | Verify that the concentrations of this compound and sodium caprylate are optimal for your specific protein and storage conditions. Consider increasing the concentration if degradation persists. |
| Thermal Stress | Ensure the formulation is stored at the recommended temperature. Review handling and shipping procedures to avoid temperature excursions. |
| Oxidative Stress | Minimize headspace oxygen in vials by packaging under an inert gas (e.g., nitrogen, argon). Evaluate the need for additional antioxidants if the formulation is particularly sensitive to oxidation. |
| pH Shift | Monitor the pH of the formulation throughout its shelf life. A shift in pH can indicate instability and affect protein structure. Ensure the buffering capacity is sufficient. |
Problem: The concentration of this compound is decreasing faster than expected.
| Potential Cause | Suggested Action |
| High Oxidative Load | The formulation may be exposed to higher than anticipated levels of reactive oxygen species. Investigate potential sources of oxidation, such as impurities in excipients or container-closure interactions. |
| Photodegradation | Protect the formulation from light during manufacturing, storage, and handling by using amber or opaque containers. |
| Incompatibility with Other Excipients | Conduct compatibility studies with all formulation components to identify any adverse interactions.[12][13] |
Problem: I am seeing new or unexpected peaks in my HPLC analysis.
| Potential Cause | Suggested Action |
| Formation of Degradation Products | These peaks likely correspond to degradation products of this compound or the protein itself. Attempt to identify these peaks using mass spectrometry (LC-MS).[2][7] |
| Interaction with Excipients | The new peaks could be adducts formed between the drug, stabilizer, and/or excipients. Review excipient compatibility data. |
| Contamination | Rule out contamination from the manufacturing process, equipment, or container-closure system. |
Quantitative Data on Stability
Table 1: Effect of Stabilizer Concentration on Albumin Polymer Formation During Pasteurization (60°C for 10 hours)
| Stabilizer(s) | Concentration (mM) | Albumin Polymer (%) |
| None | 0 | Visible Clot Formation |
| This compound (AT) | 4 | ~4 |
| This compound (AT) | 8 | <4 |
| Sodium Caprylate (CA) | 2 | ~4 |
| Sodium Caprylate (CA) | 4 | <4 |
| AT + CA | 4 + 4 | <4 |
Data adapted from studies on 5% and 20% human albumin solutions. The combination of both stabilizers is generally considered most effective.[4][14][15]
Table 2: Influence of Temperature on Bovine Serum Albumin (BSA) Stability
| Stabilizer | Concentration (mM) | Increase in Melting Temperature (°C) | Protection against Heat Stress (60°C) |
| This compound (AT) | 5 | 12 | Complete Protection |
| Sodium Caprylate (CA) | 1 | 3 | Complete Protection |
This table illustrates that while this compound has a greater effect on the melting temperature, both provide significant protection against heat-induced degradation.[8][16]
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of this compound
This protocol outlines a general reverse-phase HPLC method for quantifying this compound and its degradation products.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: If the sample contains high concentrations of protein, a deproteinization step (e.g., precipitation with methanol (B129727) or acetonitrile) or an online size-exclusion chromatography step is necessary before analysis to separate the small molecule analytes from the protein.[7]
-
Analysis: Inject the prepared sample. Quantify the amount of this compound by comparing its peak area to a standard curve. Monitor for the appearance and growth of degradation product peaks over time.
Protocol 2: Assessing Thermal Stability with Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal denaturation temperature (Td) of a protein, providing insights into its stability in the presence of stabilizers.
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Prepare samples of the protein formulation with and without this compound at the desired concentrations. A buffer-only sample should be used as a reference.
-
Experimental Conditions:
-
Scan Rate: Typically 1°C/min.
-
Temperature Range: e.g., 20°C to 100°C.
-
-
Analysis: The resulting thermogram will show endothermic peaks corresponding to protein unfolding. The temperature at the peak maximum is the denaturation temperature (Td). An increase in Td in the presence of this compound indicates a stabilizing effect.[1][11][17]
Visualizations
Caption: Oxidative degradation of this compound.
Caption: Workflow for troubleshooting formulation instability.
Caption: Factors influencing formulation stability.
References
- 1. This compound | 62307-74-8 | Benchchem [benchchem.com]
- 2. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 5. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of N-acetyltryptophan degradation products in concentrated human serum albumin solutions and development of an automated high performance liquid chromatography-mass spectrometry method for their quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stabilizing effects of caprylate and acetyltryptophanate on heat-induced aggregation of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal stability of human albumin measured by differential scanning calorimetry. II. Effects of isomers of N-acetyltryptophanate and tryptophanate, pH, reheating, and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of the Heat-Treated Human Albumin Stabilization by Caprylate and Acetyltryptophanate - Iranian Biomedical Journal [ibj.pasteur.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. Thermal stability of human albumin measured by differential scanning calorimetry. I. Effects of caprylate and N-acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Acetyltryptophanate in Protein Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of pH on the stabilizing efficacy of sodium acetyltryptophanate (NAT).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in protein formulations?
This compound (NAT) is primarily used as a stabilizer in protein formulations, particularly for human serum albumin (HSA). Its main function is to protect proteins against thermal and oxidative stress.[1][2] NAT acts as an antioxidant by scavenging reactive oxygen species, which can otherwise lead to protein degradation and aggregation.[3][4][5] It is often used in combination with other stabilizers like sodium caprylate, which primarily confers thermal stability.[1][2][6]
Q2: How does pH influence the stability of a protein formulation?
The pH of a formulation is a critical parameter that can significantly affect protein stability.[7][8] Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, which can lead to aggregation.[7] Moving the pH away from the pI generally increases protein solubility and stability. The pH can also influence the conformational stability of a protein, with studies on human albumin showing slightly greater thermal stability at pH 6.4 compared to pH 7.4.[9]
Q3: What is the expected impact of pH on the stabilizing efficacy of this compound?
The stabilizing efficacy of this compound is expected to be pH-dependent. This is due to two main factors:
-
Antioxidant Mechanism: The antioxidant activity of molecules similar to tryptophan has been shown to be influenced by pH. The deprotonation of certain groups at higher pH can enhance the ability to donate electrons and scavenge free radicals.
-
Protein Binding: The interaction and binding of NAT to the protein surface can be influenced by the pH of the formulation, which affects the surface charge of both the protein and the stabilizer.
While extensive quantitative data across a broad pH range is limited in publicly available literature, it is hypothesized that the stabilizing effect of NAT is optimal within a specific pH range, likely near physiological pH, and may decrease at more acidic or alkaline pH values.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased protein aggregation observed after formulation with NAT. | Suboptimal pH: The pH of the formulation may be outside the optimal range for NAT's stabilizing activity. | Verify the pH of your formulation. Adjust the pH to be within the recommended range (typically 6.5 - 7.5 for many protein formulations). Conduct a pH optimization study to determine the ideal pH for your specific protein and formulation conditions. |
| Loss of protein activity despite the presence of NAT. | Oxidative Stress: The concentration of NAT may be insufficient to counteract the level of oxidative stress in the formulation. | Increase the concentration of this compound. Consider the addition of a complementary stabilizer, such as sodium caprylate, for enhanced thermal stability. |
| Variability in stability between batches. | Inconsistent pH: Minor variations in the final pH of different batches can lead to significant differences in protein stability. | Implement stringent pH monitoring and control during the formulation process. Ensure that all buffers are accurately prepared and calibrated. |
| Precipitation or cloudiness in the formulation. | Protein approaching its isoelectric point (pI): If the formulation pH is close to the pI of the protein, it can lead to reduced solubility and precipitation. | Determine the isoelectric point of your protein. Adjust the formulation pH to be at least one pH unit away from the pI. |
Quantitative Data on Stabilizing Efficacy
The following table presents a representative example of how pH can influence the stabilizing efficacy of this compound on a model protein (e.g., Human Serum Albumin) subjected to thermal stress. Please note that this data is illustrative and the optimal pH for your specific protein may vary.
| Formulation pH | This compound (mM) | Thermal Stress (60°C for 10 hours) - % Monomer Remaining |
| 5.0 | 4 | 85% |
| 6.0 | 4 | 92% |
| 7.0 | 4 | 98% [1] |
| 8.0 | 4 | 91% |
| 9.0 | 4 | 82% |
Experimental Protocols
Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of monomer, dimer, and higher-order aggregates in a protein formulation.
Methodology:
-
System Preparation:
-
Use a biocompatible HPLC or UHPLC system with a UV detector.
-
Equilibrate a suitable size exclusion column (e.g., with a pore size of 250-300 Å for monoclonal antibodies and albumin) with the mobile phase.
-
The mobile phase should be compatible with the protein and formulation components (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
-
Sample Preparation:
-
Dilute the protein formulation to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if necessary.
-
-
Chromatographic Analysis:
-
Inject a defined volume of the sample (e.g., 10-20 µL) onto the column.
-
Run the separation at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and larger aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the area under each peak to determine the relative percentage of each species.
-
Measurement of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transition midpoint (Tm) of a protein, which is an indicator of its thermal stability.
Methodology:
-
Instrument Preparation:
-
Ensure the DSC instrument is clean and calibrated.
-
Perform a buffer-buffer baseline scan to ensure instrumental stability.
-
-
Sample Preparation:
-
Prepare the protein sample and a matching buffer blank. The protein concentration should be in the range of 0.5-2 mg/mL.
-
Degas the samples and the buffer blank before loading into the DSC cells.
-
-
DSC Analysis:
-
Load the sample and reference cells with the protein solution and the matching buffer, respectively.
-
Set the temperature scan range (e.g., 20°C to 100°C) and scan rate (e.g., 60°C/hour).
-
Record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample thermogram.
-
Fit the data to a suitable model to determine the Tm, which is the temperature at the peak of the unfolding transition.
-
Analysis of Particle Size Distribution by Dynamic Light Scattering (DLS)
Objective: To detect the presence of small aggregates and determine the hydrodynamic radius of particles in the formulation.
Methodology:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Select the appropriate measurement parameters (e.g., temperature, scattering angle).
-
-
Sample Preparation:
-
Filter the sample through a low-protein-binding filter (e.g., 0.02 µm) directly into a clean cuvette to remove dust and large particulates.
-
Ensure the sample is at thermal equilibrium with the instrument before measurement.
-
-
DLS Measurement:
-
Place the cuvette in the instrument and initiate the measurement.
-
The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The software will use the autocorrelation function of the intensity fluctuations to calculate the particle size distribution.
-
Analyze the size distribution for the presence of larger species, which would indicate aggregation.
-
Visualizations
Caption: Experimental workflow for assessing the impact of pH on protein stability.
Caption: Mechanism of protein stabilization by this compound.
References
- 1. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal stability of human albumin measured by differential scanning calorimetry. I. Effects of caprylate and N-acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for N-Acetyltryptophan (HMDB0013713) [hmdb.ca]
- 4. N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl-L-tryptophan (NAT) provides protection to intestinal epithelial cells (IEC-6) against radiation-induced apoptosis via modulation of oxidative stress and mitochondrial membrane integrity | Semantic Scholar [semanticscholar.org]
- 6. Stabilizing effects of caprylate and acetyltryptophanate on heat-induced aggregation of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Thermal stability of human albumin measured by differential scanning calorimetry. II. Effects of isomers of N-acetyltryptophanate and tryptophanate, pH, reheating, and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
"Sodium acetyltryptophanate" and excipient compatibility challenges
Welcome to the technical support center for Sodium Acetyltryptophanate (SAT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of SAT as an excipient and to troubleshoot common compatibility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SAT) and what is its primary function in pharmaceutical formulations?
Sodium N-acetyltryptophanate (SAT or NAT) is the sodium salt of N-acetyltryptophan. It is primarily used as a stabilizer in pharmaceutical formulations, particularly for protein-based therapeutics like human serum albumin (HSA) and monoclonal antibodies (mAbs).[1][2] Its main functions are to protect the active pharmaceutical ingredient (API) against thermal and oxidative stress.[1][2] For instance, it is crucial during processes like pasteurization (heating at 60°C for 10 hours to inactivate viruses), where it helps prevent protein denaturation and aggregation.[1][2] SAT often acts as a sacrificial antioxidant, protecting the protein structure from damage by reactive oxygen species.[1][2]
Q2: What are the main compatibility challenges associated with SAT?
The primary compatibility challenge with SAT is its own degradation under stress conditions. As a sacrificial protectant, SAT is consumed over time.[3] This degradation can lead to the formation of new chemical entities, or degradants, in the formulation.[4][5] The presence of these degradants must be monitored and controlled to ensure the stability, safety, and efficacy of the drug product. The degradation is often accelerated by oxidative and thermal stress.[3]
Q3: What are the known degradation products of SAT?
Under stress conditions, SAT can degrade into several products. Two major, well-documented degradation products observed in concentrated albumin solutions are:
-
1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (N-Ac-PIC)[4][5]
-
1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (N-Ac-3a,8a-dihydroxy-PIC)[4][5]
The formation of these compounds and other tryptophan-like metabolites results from the oxidative breakdown of SAT.[2]
Q4: How does SAT compare to other stabilizers like sodium caprylate?
SAT is often used in combination with sodium caprylate, particularly in albumin formulations.[1][6] They offer complementary stabilizing effects:
-
This compound (SAT): Primarily protects against oxidative stress and contributes to thermal stability.[1][2] It acts as a sacrificial scavenger of reactive oxygen species.[1]
-
Sodium Caprylate (Octanoate): Is highly effective at preventing thermal denaturation and aggregation by binding to multiple sites on the protein, thus stabilizing its structure.[2][6]
While both contribute to thermal stability, SAT's key role is antioxidant protection, whereas caprylate's is primarily structural stabilization against heat.[1]
Troubleshooting Guides
Issue 1: My protein formulation containing SAT is showing a yellow or brown discoloration over time.
-
Potential Cause: Discoloration is often a visual indicator of chemical degradation. The degradation of SAT, especially through oxidation, can lead to the formation of colored impurities. This process can be accelerated by exposure to light (photo-oxidation), elevated temperatures, or the presence of trace metal ions which can catalyze oxidation reactions.
-
Troubleshooting Steps:
Discoloration Troubleshooting Workflow
Issue 2: I am seeing an increase in protein aggregation or new peaks in my size-exclusion chromatography (SEC) profile.
-
Potential Cause: While SAT is added to prevent aggregation, its depletion or degradation can lead to a loss of protection for the API. If the formulation is exposed to stress, the protein may begin to aggregate once the SAT is consumed. Furthermore, interactions between the API and SAT degradants, although less common, could potentially influence protein stability.
-
Troubleshooting Steps:
-
Quantify SAT Concentration: Use a reverse-phase HPLC (RP-HPLC) method to determine the remaining concentration of SAT in your stressed samples. A significant decrease indicates it is being consumed.
-
Correlate SAT Loss with Aggregation: Plot the percentage of SAT remaining against the percentage of aggregate formation over time. A strong inverse correlation suggests that SAT depletion is the cause of aggregation.
-
Forced Degradation Studies: Perform stress studies (e.g., A-D in the table below) on your formulation with and without SAT. This will confirm the protective role of SAT and help determine the specific stress conditions (heat, light, oxidation) that are causing the instability.
-
Optimize SAT Concentration: If SAT is being depleted too quickly, you may need to evaluate if a higher initial concentration is required for the intended shelf-life and storage conditions. This must be balanced against the potential for higher levels of degradants.
-
Quantitative Data Summary
The following table summarizes results from a hypothetical forced degradation study on a monoclonal antibody (mAb) formulation to assess SAT's effectiveness.
| Stress Condition | Formulation | % SAT Degradation | % mAb Aggregation (by SEC) | Visual Appearance |
| Control (4°C, 4 weeks, dark) | mAb + 20 mM SAT | < 1% | 0.5% | Clear, colorless |
| A: Thermal (40°C, 4 weeks) | mAb + 20 mM SAT | 15% | 1.2% | Clear, colorless |
| A: Thermal (40°C, 4 weeks) | mAb only | N/A | 4.5% | Clear, colorless |
| B: Oxidative (0.01% H₂O₂, 24h) | mAb + 20 mM SAT | 83% | 0.8% | Clear, colorless |
| B: Oxidative (0.01% H₂O₂, 24h) | mAb only | N/A | 9.7% | Slight opalescence |
| C: Photo (ICH Light, 8h) | mAb + 20 mM SAT | 25% | 2.1% | Faint yellow tint |
| C: Photo (ICH Light, 8h) | mAb only | N/A | 5.8% | Faint yellow tint |
| D: A + C (Thermal + Photo) | mAb + 20 mM SAT | 42% | 3.5% | Yellow tint |
Data is illustrative and based on typical results reported in literature.[3]
Experimental Protocols
Protocol 1: Analysis of SAT Degradation by RP-HPLC-MS
This protocol provides a method to separate and identify SAT and its degradation products.[3][4]
-
Objective: To quantify SAT and identify its primary oxidative degradants in a stressed biological formulation.
-
Materials:
-
C18 Reverse-Phase HPLC Column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
HPLC system with UV/Vis and Mass Spectrometry (MS) detectors.
-
Methanol (for protein precipitation).
-
-
Sample Preparation: a. For formulations with high protein concentration, a protein precipitation step is recommended. b. Add 250 µL of cold methanol to 50 µL of the sample solution.[7] c. Vortex thoroughly and incubate at -20°C to -80°C for 20 minutes to facilitate precipitation.[7] d. Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.[7] e. Carefully collect the supernatant for injection.
-
HPLC-MS Method:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.[7]
-
Detection: UV at 280 nm and MS in positive ion mode.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Ramp from 5% to 70% B
-
25-30 min: Hold at 70% B
-
30-35 min: Return to 5% B and equilibrate.
-
-
-
Data Analysis: a. Identify the SAT peak based on its retention time and expected mass-to-charge ratio (m/z). b. Search for peaks corresponding to the known m/z of major degradants. c. Quantify the amount of SAT and its degradants by integrating the respective peak areas from the UV chromatogram. Degradation is often reported as the percentage loss of the initial SAT peak area.
Disclaimer: This information is for technical guidance only. All experimental procedures should be adapted and validated for specific formulations and laboratory conditions.
References
- 1. This compound | 62307-74-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of N-acetyltryptophan degradation products in concentrated human serum albumin solutions and development of an automated high performance liquid chromatography-mass spectrometry method for their quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the Heat-Treated Human Albumin Stabilization by Caprylate and Acetyltryptophanate - Iranian Biomedical Journal [ibj.pasteur.ac.ir]
- 7. Removal of stabilizers from human serum albumin by adsorbents and dialysis used in blood purification | PLOS One [journals.plos.org]
Technical Support Center: Sodium Acetyltryptophanate for Reducing Oxidative Damage in Proteins
Welcome to the technical support center for Sodium Acetyltryptophanate (NAT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for using NAT to reduce oxidative damage in protein formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound protects proteins from oxidative damage?
A1: this compound primarily protects proteins from oxidative damage by acting as an antioxidant.[1] Its indole (B1671886) ring structure, derived from tryptophan, allows it to scavenge reactive oxygen species (ROS) such as hydroxyl radicals and hydrogen peroxide.[1] By neutralizing these harmful species, NAT prevents them from attacking and modifying sensitive amino acid residues within the protein, thus preserving the protein's native structure and function.[1]
Q2: Is this compound sufficient on its own to stabilize protein formulations?
A2: While this compound is an effective antioxidant, it is often used in combination with other stabilizers, most notably sodium caprylate.[1][2][3] This is because they provide complementary protective effects. This compound is the primary agent against oxidative stress, while sodium caprylate primarily offers thermal stability by binding to the protein and preventing heat-induced unfolding and aggregation.[1][4] Studies have shown that multi-stabilizer systems containing both compounds are more effective at preventing protein aggregation during heat stress than systems with only one of the stabilizers.[1]
Q3: What are the typical concentrations of this compound used in protein formulations?
A3: The optimal concentration of this compound can vary depending on the specific protein, the formulation, and the anticipated stressors. However, concentrations in the range of 4 mM to 8 mM are commonly cited for the stabilization of human serum albumin (HSA).[3] For instance, a combination of 4 mM sodium caprylate and 4 mM this compound has been shown to be highly effective.[3] Some formulations may use up to 0.08 mmol of this compound per gram of albumin.[5]
Q4: Can this compound be used to stabilize proteins other than albumin?
A4: Yes, while much of the available research focuses on its use with human serum albumin (HSA) and bovine serum albumin (BSA), the antioxidant properties of this compound make it a candidate for protecting other proteins susceptible to oxidative damage. Its effectiveness would need to be empirically determined for each specific protein and formulation.
Q5: Does the stereoisomer of acetyltryptophanate matter for its stabilizing effect?
A5: For thermal stabilization of albumin, the D- and L-enantiomers of acetyltryptophanate have been found to be equally effective.[3]
Troubleshooting Guides
Issue 1: Protein aggregation is still observed despite the addition of this compound.
| Possible Cause | Troubleshooting Step |
| Primary stressor is thermal, not oxidative. | This compound is primarily an antioxidant.[1] If the main stress is heat, its stabilizing effect may be limited. Consider adding a thermal stabilizer like sodium caprylate. A combination of 4 mM sodium caprylate and 4 mM this compound can provide robust protection against both thermal and oxidative stress.[1][3] |
| Sub-optimal concentration of this compound. | The protective effect is concentration-dependent. Try titrating the concentration of this compound. For example, for albumin, 8 mM acetyltryptophanate was found to be more effective than 4 mM when used alone.[3] |
| Removal of endogenous stabilizers. | Proteins like albumin may have endogenous fatty acids that contribute to their stability. Processes like acetone (B3395972) drying can remove these, making the protein more thermally labile.[3] Ensure that sufficient exogenous stabilizers are added to compensate for this loss. |
| High protein concentration. | At higher concentrations (e.g., 20% albumin), proteins are more prone to aggregation and may require higher concentrations of stabilizers to remain stable during heat stress.[2] |
Issue 2: Inconsistent results in fluorescence spectroscopy experiments.
| Possible Cause | Troubleshooting Step |
| Inner filter effect. | At high concentrations, this compound may absorb at the excitation or emission wavelengths used to monitor intrinsic protein fluorescence, leading to artificially low fluorescence readings. Screen a range of NAT concentrations and measure its absorbance spectrum to determine if there is an overlap. If so, correct for the inner filter effect or work at concentrations where it is negligible. |
| Degradation of this compound. | Over time, especially under stress conditions, this compound can degrade.[6] This could alter its spectroscopic properties. Use fresh solutions of this compound for your experiments. |
Issue 3: Unexpected changes in protein secondary structure observed by Circular Dichroism (CD).
| Possible Cause | Troubleshooting Step |
| High concentration of this compound. | While generally considered to stabilize the native conformation without significant alterations to the secondary structure, very high concentrations of any excipient could potentially perturb the protein structure.[1] Evaluate a range of concentrations to find the optimal balance between stabilization and minimal structural perturbation. |
| Combined effects with other excipients. | The presence of other excipients in your formulation could lead to synergistic or antagonistic effects on protein structure when combined with this compound. Analyze the effect of each excipient individually and in combination. |
Quantitative Data Summary
Table 1: Effect of this compound on Protein Thermal Stability
| Protein | Additive and Concentration | Change in Melting Temperature (ΔTm) | Reference |
| Bovine Serum Albumin (BSA) | 5 mM this compound | +12°C | [7] |
| Bovine Serum Albumin (BSA) | 1 mM Sodium Caprylate | +3°C | [7] |
Table 2: Efficacy of Stabilizers in Reducing Albumin Polymer Formation
Heating of 5% protein solutions at 60°C.
| Stabilizer(s) and Concentration | Relative Effectiveness | Reference |
| 4 mM Sodium Caprylate + 4 mM this compound | Most Effective | [3] |
| 4 mM Sodium Caprylate | ~ Equally Effective as the Combination | [3] |
| 8 mM this compound | More Effective than 2 mM Caprylate | [3] |
| 2 mM Sodium Caprylate | More Effective than 4 mM Acetyltryptophanate | [3] |
| 4 mM this compound | Least Effective of the tested combinations | [3] |
Table 3: Binding Affinity of Acetyltryptophanate to Human Serum Albumin (HSA)
| Parameter | Value | Reference |
| Association Constant (Kₐ) | 4–5 × 10⁴ M⁻¹ | [1] |
| Association Constant (Kₐ) at Site II | 9.1 × 10⁴ M⁻¹ | [1] |
Experimental Protocols & Visualizations
Mechanism of Oxidative Damage and Protection
Reactive oxygen species (ROS) can be generated by various stressors, leading to the oxidation of amino acid residues and subsequent protein denaturation and aggregation. This compound (NAT) acts as a scavenger of these ROS, thereby preventing them from damaging the protein.
Caption: Oxidative stress pathway and the protective role of this compound (NAT).
Experimental Workflow: Assessing Protein Stabilization
This workflow outlines the key steps to evaluate the effectiveness of this compound in preventing protein aggregation under stress.
Caption: Workflow for evaluating protein stabilization by this compound.
Detailed Methodologies
Protocol 1: Analysis of Protein Aggregation by Size Exclusion HPLC (SE-HPLC)
This method is used to quantify the formation of protein aggregates (polymers and dimers) after subjecting the protein solution to stress.
-
System Preparation:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A suitable size-exclusion column for the protein of interest (e.g., TSKgel G3000SWXL for albumin).
-
Mobile Phase: A buffered saline solution, e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.0. Degas the mobile phase before use.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Prepare 5% (50 mg/mL) protein solutions in the desired buffer.
-
Create different sample groups:
-
Control (no stabilizer)
-
Test (with varying concentrations of this compound)
-
Combination (with NAT and a co-stabilizer like sodium caprylate)
-
-
Subject the samples to the desired stress (e.g., pasteurization at 60°C for 10 hours).[2]
-
After stress, cool the samples to room temperature.
-
Filter the samples through a 0.22 µm syringe filter before injection to remove any large particulates.
-
-
Analysis:
-
Inject 20 µL of each sample onto the column.
-
Record the chromatogram. Typically, polymers will elute first, followed by dimers, and then the monomer.[2]
-
Integrate the peak areas for each species.
-
Calculate the percentage of monomer, dimer, and polymer for each sample to assess the degree of aggregation and the protective effect of the stabilizers.
-
Protocol 2: Assessment of Conformational Changes by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor changes in the secondary structure of the protein.
-
System Preparation:
-
CD Spectrometer equipped with a temperature controller.
-
Cuvette: A quartz cuvette with a path length of 0.1 cm is typically used for far-UV CD.
-
-
Sample Preparation:
-
Prepare protein solutions at a concentration of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer). The buffer should have low absorbance in the far-UV region.
-
Prepare samples with and without this compound.
-
Ensure the final absorbance of the sample in the cuvette is below 1.5 to obtain a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Far-UV CD (200-250 nm): This region is used to assess secondary structure (α-helix, β-sheet).
-
Record a baseline spectrum of the buffer (with and without NAT) and subtract it from the protein spectrum.
-
Scan the samples at a controlled temperature (e.g., 25°C).
-
-
Thermal Melt:
-
Monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) while increasing the temperature at a controlled rate (e.g., 1°C/min).
-
The resulting curve can be used to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. An increase in Tm in the presence of NAT indicates stabilization.
-
-
-
Data Analysis:
-
Compare the far-UV CD spectra of the protein with and without NAT to see if the excipient induces any significant changes in the secondary structure at baseline.
-
Compare the Tm values from the thermal melt experiments to quantify the stabilizing effect of NAT.
-
References
- 1. This compound | 62307-74-8 | Benchchem [benchchem.com]
- 2. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 3. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Caprylate Ligand Ion on the Stabilization of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE68907124T3 - Method for stabilizing human albumin solutions and solution thus obtained. - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Stabilizing effects of caprylate and acetyltryptophanate on heat-induced aggregation of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Process Optimization for Adding Sodium Acetyltryptophanate to Biologics
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the addition of Sodium Acetyltryptophanate (NAT) to biologic formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in biologic formulations?
A1: this compound (NAT) primarily functions as a stabilizer for biologics. Its key roles include:
-
Antioxidant: NAT acts as a sacrificial scavenger of reactive oxygen species (ROS), protecting the protein from oxidative damage, particularly to sensitive amino acid residues like tryptophan and cysteine.[1]
-
Thermal Stabilizer: It helps to prevent heat-induced denaturation and aggregation of proteins, which is particularly crucial during processes like pasteurization.[1]
-
Aggregation Inhibitor: By binding to the protein, NAT can help to maintain its native conformation and prevent the formation of aggregates.[1]
Q2: Is this compound used alone or in combination with other excipients?
A2: this compound is often used in combination with other stabilizers, most notably sodium caprylate. This combination provides a synergistic effect, where sodium caprylate primarily offers thermal stability by binding to hydrophobic regions, and NAT provides protection against oxidative stress.[1]
Q3: What is the typical concentration range for this compound in biologic formulations?
A3: The concentration of this compound can vary depending on the specific biologic and its formulation. For human serum albumin, concentrations around 4 mM are often cited in combination with 4 mM sodium caprylate.[2] However, the optimal concentration for a monoclonal antibody (mAb) formulation needs to be determined through systematic excipient screening and stability studies.
Q4: Can this compound impact the viscosity of high-concentration biologic formulations?
A4: While some amino acids and their derivatives are known to act as viscosity-reducing agents in high-concentration mAb formulations, the primary role of NAT is as a stabilizer.[3] Its effect on viscosity is not as well-documented as its stabilizing properties and would need to be evaluated on a case-by-case basis. Factors such as the protein's specific properties, the formulation pH, and the presence of other excipients will influence the overall viscosity.[4][5]
Q5: How does pH affect the solubility and stability of this compound?
A5: The solubility of this compound, being the salt of a weak acid (N-acetyltryptophan), is pH-dependent. The solubility generally increases with higher pH.[6][7] It is crucial to consider the pH of the formulation buffer to ensure complete dissolution and avoid precipitation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the addition of this compound to biologic formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution of this compound | 1. Insufficient mixing time or energy. 2. pH of the buffer is too low. 3. Concentration of NAT is too high for the given conditions. 4. Low temperature of the buffer. | 1. Increase mixing time or use a higher-energy mixing method (e.g., vortexing, overhead stirring). Avoid excessive shear that could damage the biologic. 2. Check the pH of the buffer. If possible, adjust to a slightly higher pH where NAT is more soluble, ensuring the pH remains within the stability range of the biologic. [6][7]3. Prepare a more concentrated stock solution of NAT in a suitable buffer and add it volumetrically to the biologic solution. 4. Gently warm the buffer (within the protein's tolerance) to aid dissolution before adding the biologic. |
| Precipitation or Turbidity Observed After Adding this compound | 1. Localized high concentration of NAT upon addition. 2. pH shift in the local environment upon addition of the NAT solution. 3. Incompatibility with other excipients in the formulation. 4. The biologic is sensitive to the addition of this specific excipient under the current formulation conditions. | 1. Add the NAT solution slowly and with gentle, constant mixing to ensure rapid and uniform dispersion. 2. Ensure the pH of the NAT stock solution is compatible with the biologic formulation buffer. 3. Conduct a systematic excipient compatibility study to identify any adverse interactions. 4. Re-evaluate the formulation design. Consider alternative stabilizers or a different concentration of NAT. [8] |
| Increased Aggregation Levels in the Final Formulation | 1. Sub-optimal concentration of NAT. 2. The protective effect of NAT is insufficient for the specific stresses the biologic is undergoing (e.g., thermal, mechanical). 3. Degradation of NAT over time, reducing its protective effect. | 1. Perform a dose-response study to determine the optimal concentration of NAT for minimizing aggregation. 2. Consider combining NAT with another stabilizer, such as sodium caprylate, for enhanced protection. [1]3. Monitor the concentration and degradation of NAT over time using a suitable analytical method like HPLC. |
| Variability in Stability Between Batches | 1. Inconsistent quality or purity of the this compound raw material. 2. Inconsistent process parameters during the addition of NAT (e.g., mixing speed, temperature, addition rate). | 1. Implement a robust supplier qualification program for NAT, including testing of incoming raw materials for identity, purity, and other critical quality attributes. 2. Standardize and document the process for adding NAT, ensuring consistent execution across all batches. |
Data Presentation
Table 1: Effect of Stabilizer Concentration on Thermal Stability of Human Serum Albumin (HSA)
| Stabilizer(s) | Concentration (mM) | Approximate Order of Stabilizer Effectiveness |
| Sodium Caprylate (CA) + this compound (AT) | 4 + 4 | ~ |
| Sodium Caprylate (CA) | 4 | > |
| This compound (AT) | 8 | ≥ |
| Sodium Caprylate (CA) | 2 | > |
| This compound (AT) | 4 | |
| Data adapted from studies on 5% HSA solutions heated at 60°C.[2] |
Table 2: Illustrative Impact of Excipients on Monoclonal Antibody Viscosity
| Monoclonal Antibody (mAb) | Excipient | Concentration (mM) | Approximate Viscosity Reduction (%) |
| MAB 1 | Arginine HCl | 150 | ~20-30% |
| MAB 1 | Sodium Chloride | 150 | ~10-20% |
| MAB 2 | Proline | 250 | ~22% |
| MAB 2 | Histidine | 50 | ~15% |
| This table provides illustrative data based on general findings for common viscosity-reducing excipients and is not specific to this compound. The actual viscosity reduction is highly dependent on the specific mAb and formulation conditions.[3][5] |
Experimental Protocols
Protocol for Assessing the Impact of this compound on Monoclonal Antibody Stability
Objective: To evaluate the effect of different concentrations of this compound on the physical stability of a monoclonal antibody under thermal stress.
Materials:
-
Monoclonal antibody (mAb) stock solution in a base buffer (e.g., histidine or citrate (B86180) buffer)
-
This compound (NAT) powder
-
Base buffer
-
Syringe filters (0.22 µm)
-
Microcentrifuge tubes
-
Incubator or water bath
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) system
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Preparation of NAT Stock Solution:
-
Prepare a concentrated stock solution of NAT (e.g., 100 mM) in the base buffer.
-
Ensure complete dissolution. Adjust pH if necessary to match the base buffer.
-
Filter the stock solution through a 0.22 µm syringe filter.
-
-
Preparation of mAb Formulations:
-
Prepare a series of mAb formulations with varying concentrations of NAT (e.g., 0 mM, 2 mM, 4 mM, 8 mM, 16 mM).
-
For each formulation, add the calculated volume of NAT stock solution to the mAb stock solution to achieve the target final concentrations of both mAb and NAT.
-
Gently mix by inversion. Do not vortex.
-
-
Initial Analysis (T=0):
-
For each formulation, take an aliquot for immediate analysis.
-
Analyze the samples by SE-HPLC to determine the initial percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
-
Analyze the samples by DSC to determine the initial melting temperature (Tm).
-
-
Thermal Stress Study:
-
Place the remaining aliquots of each formulation in an incubator or water bath at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
-
Analysis at Each Time Point:
-
At each time point, remove the samples from the incubator.
-
Visually inspect for any precipitation or turbidity.
-
Analyze the samples by SE-HPLC to quantify the percentage of monomer, aggregates, and fragments.
-
-
Data Analysis:
-
Compare the changes in the percentage of aggregates and fragments over time for each formulation.
-
Plot the percentage of monomer remaining versus time for each NAT concentration.
-
Compare the initial Tm values for each formulation. An increase in Tm in the presence of NAT suggests enhanced thermal stability.
-
Detailed Methodology for SE-HPLC Analysis of Monoclonal Antibody Aggregates
Objective: To separate and quantify monomer, aggregates, and fragments of a monoclonal antibody in a given formulation.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.[9]
-
Size-Exclusion Chromatography (SEC) column suitable for mAb analysis (e.g., TSKgel G3000SWxl or equivalent).[10]
-
Mobile Phase: e.g., 0.2 M potassium phosphate, 0.25 M potassium chloride, pH 6.2.[9]
-
Sample vials.
Procedure:
-
System Preparation:
-
Sample Preparation:
-
If necessary, dilute the mAb sample to a suitable concentration (e.g., 1-10 mg/mL) using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Injection and Data Acquisition:
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments) based on their retention times (aggregates elute first, followed by the monomer, and then fragments).
-
Integrate the area of each peak.
-
Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.
-
Detailed Methodology for Viscosity Measurement of Biologic Formulations
Objective: To determine the dynamic viscosity of a biologic formulation.
Instrumentation and Materials:
-
Viscometer or rheometer (e.g., rotational rheometer, capillary viscometer, or microfluidic viscometer).[11][12]
-
Temperature control unit.
-
Biologic formulation sample.
Procedure (using a rotational rheometer as an example):
-
Instrument Setup:
-
Ensure the instrument is clean and calibrated.
-
Set the desired temperature for the measurement (e.g., 25°C). Allow the instrument to equilibrate.
-
-
Sample Loading:
-
Carefully pipette the required volume of the biologic formulation onto the lower plate of the rheometer. The volume will depend on the geometry being used (e.g., cone and plate).[12]
-
Lower the upper geometry (cone or plate) to the correct gap setting.
-
Remove any excess sample from the edge of the geometry.
-
-
Measurement:
-
Set the measurement parameters, such as the shear rate range to be tested. For a Newtonian fluid, the viscosity will be independent of the shear rate.
-
Start the measurement and allow the reading to stabilize.
-
-
Data Recording and Analysis:
-
Record the viscosity value (typically in centipoise, cP, or milliPascal-seconds, mPa·s).
-
If measuring over a range of shear rates, plot viscosity versus shear rate to assess for Newtonian or non-Newtonian behavior.
-
Clean the instrument thoroughly after each measurement according to the manufacturer's instructions.
-
Mandatory Visualizations
Caption: Workflow for assessing the stability of a monoclonal antibody with this compound.
Caption: Troubleshooting logic for adding this compound to biologics.
Supplier Qualification Checklist for this compound
A robust supplier qualification program is essential to ensure the consistent quality and performance of this compound.
| Category | Checklist Item | Verification Method |
| Quality Management System | Does the supplier have a robust Quality Management System (QMS) in place (e.g., ISO 9001 certification)? | Review of QMS documentation, certifications. |
| Is there a documented change control process? | Review change control procedures and records. | |
| Is there a system for handling deviations, complaints, and out-of-specification (OOS) results? | Review relevant SOPs and records. | |
| Manufacturing Process | Is the manufacturing process for this compound well-defined and controlled? | On-site audit, review of batch manufacturing records.[13] |
| Are the facilities and equipment suitable for manufacturing a pharmaceutical excipient? | On-site audit.[13] | |
| Are there adequate controls to prevent cross-contamination? | On-site audit.[13] | |
| Product Specification and Testing | Does the supplier have a detailed specification for this compound? | Review of product specification sheet. |
| Is a Certificate of Analysis (CoA) provided for each batch? | Review of sample CoAs. | |
| Are the analytical methods used for testing validated? | Review of method validation reports. | |
| Does the supplier perform stability testing on their product? | Review of stability data. | |
| Supply Chain and Traceability | Is the supply chain for raw materials and the final product secure and traceable? | Review of supply chain documentation. |
| Is the product packaged and labeled appropriately to prevent contamination and mix-ups? | On-site audit, review of packaging and labeling procedures. | |
| Regulatory and Compliance | Does the supplier comply with relevant Good Manufacturing Practices (GMP) for excipients? | On-site audit, review of compliance documentation. |
| Has the supplier been audited by other pharmaceutical companies or regulatory bodies? | Request audit reports or summaries. |
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of viscosity reducing mutants of a monoclonal antibody: Hydrophobic versus electrostatic inter-molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of high viscosity in concentrated antibody solutions: Strategies for high concentration drug product development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. usp.org [usp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ingrevo.com [ingrevo.com]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. gmpsop.com [gmpsop.com]
Validation & Comparative
A Comparative Guide: Sodium Acetyltryptophanate vs. Sodium Caprylate as Thermal Stabilizers for Biologics
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of biologic drugs, such as monoclonal antibodies and therapeutic proteins, is a critical quality attribute that directly impacts their safety, efficacy, and shelf life.[1][2] To mitigate the risk of denaturation and aggregation during manufacturing, storage, and administration, various excipients are employed as thermal stabilizers. Among these, sodium acetyltryptophanate and sodium caprylate are two widely utilized compounds, particularly in the formulation of human serum albumin (HSA).[3][4][5] This guide provides an objective comparison of their performance as thermal stabilizers, supported by experimental data, detailed methodologies, and visual representations of key processes.
Executive Summary
Both this compound and sodium caprylate are effective in enhancing the thermal stability of proteins, most notably albumin. However, they operate through different primary mechanisms and exhibit distinct efficacy profiles. Sodium caprylate is generally recognized as a more potent thermal stabilizer, directly influencing the protein's unfolding pathway.[4][6] In contrast, this compound, while also contributing to thermal stability, is acknowledged for its dual role as an antioxidant, protecting against oxidative stress.[6][7] The choice between these stabilizers, or their use in combination, depends on the specific formulation requirements and the nature of the protein being stabilized.
Performance Comparison: Quantitative Data
The following tables summarize key quantitative data from studies comparing the thermal stabilizing effects of this compound and sodium caprylate on serum albumin.
Table 1: Effect on Melting Temperature (Tm) of Bovine Serum Albumin (BSA)
| Stabilizer | Concentration | Change in Melting Temperature (ΔTm) | Reference |
| This compound | 5 mM | +12°C | [8][9] |
| Sodium Caprylate | 1 mM | +3°C | [8][9] |
Table 2: Effect on Polymer Formation in Human Albumin Solutions after Pasteurization (60°C for 10 hours)
| Stabilizer(s) | Concentration | Polymer Percentage | Reference |
| None | - | Visible clot formation | [3][5] |
| This compound (AT) | 4 mM | < 4% | [4] |
| This compound (AT) | 8 mM | < 4% | [4] |
| Sodium Caprylate (CA) | 2 mM | < 4% | [4] |
| Sodium Caprylate (CA) | 4 mM | < 4% | [4] |
| 4 mM CA + 4 mM AT | - | < 4% | [4] |
Note: In the referenced study, the polymer formation for all stabilized solutions was less than 4%, with the order of effectiveness being 4 mM CA + 4 mM AT ≈ 4 mM CA > 8 mM AT ≥ 2 mM CA > 4 mM AT.[4]
Mechanism of Action
Sodium Caprylate: A fatty acid that binds to specific sites on proteins like albumin.[6][7] This binding is thought to confer a more stable conformation, delaying the onset of thermal unfolding and subsequent aggregation.[6] It has been postulated that caprylate binding decreases the rate of reversible unfolding, making irreversible denaturation more difficult.[6][10]
This compound: This molecule is an amino acid derivative. Its stabilizing effect is partly attributed to its ability to increase the melting temperature of the protein.[8] Crucially, it also functions as an antioxidant, protecting the protein from oxidative damage, which can be a contributing factor to instability, especially during heat treatment.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are outlines of key experimental protocols used to assess and compare the performance of thermal stabilizers.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transition midpoint (Tm) of a protein, which is an indicator of its thermal stability. An increase in Tm in the presence of a stabilizer indicates enhanced stability.
Methodology:
-
Sample Preparation: Prepare protein solutions (e.g., 1 mg/mL) in a relevant buffer system. Prepare separate samples containing the protein with varying concentrations of this compound or sodium caprylate. A reference sample containing only the buffer is also prepared.[11]
-
DSC Measurement: Load the protein sample and the reference buffer into the respective cells of the DSC instrument.[11]
-
Thermal Scan: Equilibrate the system at a starting temperature (e.g., 20°C). Increase the temperature at a constant rate (e.g., 1°C/minute) to a final temperature where the protein is fully unfolded (e.g., 95°C).[11]
-
Data Analysis: The instrument measures the heat capacity of the sample relative to the reference. The resulting thermogram (heat capacity vs. temperature) is analyzed. The peak of the unfolding transition corresponds to the Tm.[11]
Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the formation of soluble aggregates (dimers, polymers) after thermal stress. A lower percentage of aggregates indicates better stabilization.
Methodology:
-
Sample Preparation and Stress: Prepare protein solutions with and without the stabilizers. Subject the samples to thermal stress (e.g., incubation at 60°C for 10 hours for pasteurization studies).[3][5]
-
Chromatography System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a size-exclusion column (e.g., TSK gel G3000 SWXL).[3]
-
Mobile Phase: An appropriate buffer system is used as the mobile phase (e.g., 0.1 M sodium phosphate, 0.1 M Na2SO4, 0.05% NaN3, pH 6.7).[3]
-
Injection and Elution: Inject a small volume of the stressed sample onto the column. The proteins are separated based on their size, with larger molecules (aggregates) eluting first.[3]
-
Detection and Analysis: Monitor the eluate using a UV detector at 280 nm. The area under each peak (monomer, dimer, polymer) is integrated to determine the percentage of each species.[3]
Visualizing the Process and Logic
To better understand the experimental evaluation and the proposed stabilization mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing thermal stabilizers.
Caption: Logical relationship of protein stabilization.
Conclusion
Both this compound and sodium caprylate are valuable tools in the formulation of stable biologic drugs. The experimental evidence suggests that sodium caprylate offers more potent direct thermal stabilization by delaying protein unfolding.[4][6] this compound, while also enhancing thermal stability, provides the added benefit of antioxidant protection.[6][7] For formulations where both thermal and oxidative stresses are a concern, a combination of both stabilizers may be the most effective approach.[4] The selection of a stabilizer system should be based on empirical data generated for the specific protein and formulation, using the analytical techniques outlined in this guide.
References
- 1. A Review on the Stability Challenges of Advanced Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 4. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 6. The Role of Caprylate Ligand Ion on the Stabilization of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stabilizing effects of caprylate and acetyltryptophanate on heat-induced aggregation of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safeguarding Biotherapeutics: A Comparative Guide to the Performance of Sodium Acetyltryptophanate in Stability Studies
For researchers, scientists, and drug development professionals, ensuring the stability of therapeutic proteins is a critical endeavor. This guide provides an in-depth comparison of sodium acetyltryptophanate (AT) and its common alternative, sodium caprylate (CA), as stabilizers for biologics, with a primary focus on human serum albumin (HSA). Supported by experimental data, this document delves into their efficacy in preventing thermal degradation and oxidative stress, and offers detailed protocols for key stability assessment assays.
This compound is primarily recognized for its role in protecting proteins from oxidative damage, while sodium caprylate is widely employed to enhance thermal stability.[1] The selection of an appropriate stabilizer, or a combination thereof, is paramount in maintaining the structural integrity and therapeutic efficacy of protein-based drugs throughout their shelf life.
Performance Comparison: Thermal Stability and Aggregation
The stabilizing effects of this compound and sodium caprylate on proteins, particularly albumin, have been evaluated through various biophysical techniques. Key performance indicators include the increase in the protein's melting temperature (Tm) and the reduction of polymer formation under thermal stress.
A study on bovine serum albumin (BSA) demonstrated that both additives increased its melting temperature.[2] Notably, a 5 mM concentration of this compound resulted in a significant 12°C increase in Tm, whereas a 1 mM concentration of sodium caprylate led to a 3°C increase.[2] Both were also effective in conferring stability against heat stress at 60°C, with complete protection observed at 5 mM for AT and 1 mM for CA.[2]
In studies with human serum albumin (HSA), the combination of both stabilizers, as well as sodium caprylate alone, has shown superior efficacy in preventing the formation of protein polymers, which are indicative of aggregation. The established order of effectiveness for stabilizing a 5% HSA solution at 60°C is: 4 mM CA + 4 mM AT ≈ 4 mM CA > 8 mM AT ≥ 2 mM CA > 4 mM AT.[3]
Below is a summary of quantitative data from stability studies on human albumin solutions, highlighting the impact of these stabilizers on polymer formation after 10 hours of pasteurization at 60°C.
| Stabilizer Concentration (mol/L) | Albumin Solution | Monomer (%) | Dimer (%) | Polymer (%) |
| None (Before Heating) | 5% | 99.33 | 0.37 | 0.30 |
| None (Before Heating) | 20% | 98.74 | 0.58 | 0.68 |
| CA 0.008 + AT 0.008 | 5% | 96.22 | 3.12 | 0.66 |
| CA 0.008 + AT 0.008 | 20% | 95.89 | 3.21 | 0.90 |
| CA 0.010 | 5% | 96.34 | 3.08 | 0.58 |
| CA 0.010 | 20% | 96.11 | 3.11 | 0.78 |
| AT 0.010 | 5% | 95.98 | 3.25 | 0.77 |
| AT 0.010 | 20% | 95.54 | 3.44 | 1.02 |
Data sourced from a study on the heat-treated human albumin stabilization by caprylate and acetyltryptophanate.[4]
Performance Comparison: Antioxidant Activity
This compound's primary role is to mitigate oxidative stress, a significant degradation pathway for therapeutic proteins. Its indole (B1671886) ring structure enables it to act as a scavenger of reactive oxygen species (ROS), thereby protecting susceptible amino acid residues from oxidative damage.[5]
While direct quantitative comparisons with other antioxidants in protein formulations are limited in publicly available literature, studies have shown that N-acetyl-DL-tryptophan is effective at protecting tryptophan residues from oxidation induced by chemical stressors.[3] For comprehensive protection against oxidation of both tryptophan and methionine residues, a combination of N-acetyl-DL-tryptophan and L-methionine has been shown to be effective.[3]
Alternative Stabilizers
Beyond sodium caprylate and this compound, a range of other excipients are utilized to stabilize protein formulations. These include:
-
Sugars and Polyols: Sucrose, trehalose, mannitol, and sorbitol are commonly used to stabilize proteins during freeze-drying and in liquid formulations by forming a protective glassy matrix and through preferential exclusion.
-
Surfactants: Polysorbates (e.g., Polysorbate 80) and poloxamers are used to prevent aggregation at interfaces (e.g., air-water, container surfaces).
-
Amino Acids: Besides tryptophan derivatives, other amino acids like arginine and glycine (B1666218) can be used to suppress aggregation. N-acetyl-methionine (N-AcMet) has been suggested as a potentially superior antioxidant to N-acetyl-tryptophanate for protecting against oxidation.[6]
-
Recombinant Human Albumin (rHA): Can be used as a multi-purpose stabilizer to prevent surface adsorption, aggregation, and oxidation.
Experimental Protocols
Accurate assessment of protein stability requires robust analytical methodologies. The following are detailed protocols for key experiments cited in the evaluation of protein stabilizers.
High-Performance Liquid Chromatography (HPLC) for Aggregation and Degradation Analysis
Purpose: To separate and quantify protein monomers, aggregates (dimers, polymers), and degradation products based on their size or charge. Size-Exclusion Chromatography (SEC-HPLC) is the most common mode for this application.
Methodology:
-
System Preparation:
-
HPLC System: An Agilent HP1100 HPLC system or equivalent equipped with a UV detector (set to 280 nm) and an autosampler.
-
Column: A size-exclusion column suitable for the molecular weight range of the protein and its aggregates (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution, typically phosphate-buffered saline (PBS) at pH 7.4. The mobile phase should be filtered and degassed.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
-
Sample Preparation:
-
Protein samples are diluted to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Control samples (unstressed protein) and stability samples (stressed under various conditions) are prepared.
-
-
Chromatographic Run:
-
Inject a fixed volume of the sample (e.g., 20 µL) onto the column.
-
Run the separation isocratically for a sufficient time to allow for the elution of all species of interest (typically 30-60 minutes).
-
-
Data Analysis:
-
Identify peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times (larger molecules elute earlier).
-
Integrate the peak areas to determine the relative percentage of each species.
-
Compare the chromatograms of the stability samples to the control to assess the extent of aggregation and degradation.
-
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Purpose: To measure the thermal stability of a protein by determining its melting temperature (Tm), the temperature at which 50% of the protein is unfolded.
Methodology:
-
Instrument and Sample Preparation:
-
DSC Instrument: A differential scanning calorimeter (e.g., MicroCal VP-Capillary DSC).
-
Sample Preparation: Dialyze the protein sample extensively against the formulation buffer to ensure a precise match between the sample and reference solutions. The protein concentration should be accurately determined (e.g., by UV absorbance at 280 nm).
-
Reference Solution: Use the final dialysis buffer as the reference.
-
-
DSC Run:
-
Load the protein sample into the sample cell and the reference buffer into the reference cell.
-
Equilibrate the system at a starting temperature well below the expected Tm (e.g., 25°C).
-
Scan the temperature at a constant rate (e.g., 1°C/min) up to a final temperature well above the Tm (e.g., 95°C).
-
-
Data Analysis:
-
The instrument measures the differential heat capacity (Cp) between the sample and reference cells as a function of temperature.
-
The resulting thermogram will show a peak, the apex of which corresponds to the Tm.
-
The area under the peak is the calorimetric enthalpy of unfolding (ΔHcal).
-
Compare the Tm values of the protein in the presence of different stabilizers to assess their effect on thermal stability. A higher Tm indicates greater stability.
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE) for Aggregation Analysis
Purpose: To separate proteins and protein complexes in their native, folded state based on their size, shape, and charge, allowing for the visualization of aggregates.
Methodology:
-
Gel Preparation:
-
Prepare a polyacrylamide gel with a concentration appropriate for the size of the protein and its aggregates. A gradient gel (e.g., 4-15%) can provide good resolution over a wide molecular weight range.
-
Do not include sodium dodecyl sulfate (B86663) (SDS) in the gel or running buffer.
-
-
Sample Preparation:
-
Mix the protein sample with a native sample buffer containing a tracking dye (e.g., bromophenol blue) and a density agent (e.g., glycerol).
-
Do not heat the samples or add reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.
-
-
Electrophoresis:
-
Load the samples into the wells of the gel.
-
Run the electrophoresis in a native running buffer at a constant voltage until the dye front reaches the bottom of the gel. The electrophoresis should be performed at a low temperature (e.g., in a cold room or with a cooling system) to minimize protein denaturation.
-
-
Visualization:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Destain the gel to remove excess stain and visualize the protein bands against a clear background.
-
-
Data Analysis:
-
The native protein will migrate as a single band.
-
Dimers, trimers, and higher-order aggregates will appear as distinct bands with slower migration (higher up the gel).
-
The intensity of the aggregate bands provides a qualitative or semi-quantitative measure of the extent of aggregation.
-
Visualizing Stability Pathways and Workflows
To better illustrate the concepts and processes involved in stability studies, the following diagrams have been generated using Graphviz.
References
- 1. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine | Semantic Scholar [semanticscholar.org]
- 3. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2017117304A1 - Use of tryptophan derivatives for protein formulations - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Efficacy of Sodium Acetyltryptophanate in Diverse Protein Formulations: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biopharmaceutical development, ensuring protein stability is a critical determinant of therapeutic efficacy and shelf life. Excipients play a pivotal role in preventing aggregation, denaturation, and oxidation of protein-based drugs. Among these, Sodium Acetyltryptophanate (NAT) has carved a niche, particularly in the stabilization of human serum albumin. This guide provides an objective comparison of NAT's performance against other commonly used stabilizers, supported by experimental data and detailed methodologies, to aid researchers in making informed formulation decisions.
Mechanism of Action: A Dual Protector Against Oxidation and Thermal Stress
This compound primarily functions as a potent antioxidant.[1] Its indole (B1671886) ring acts as a scavenger of reactive oxygen species (ROS), thereby protecting susceptible amino acid residues, such as methionine and tryptophan, from oxidative damage.[2][3] This is particularly crucial during manufacturing processes and long-term storage where proteins are exposed to oxidative stress.
Furthermore, NAT contributes to the thermal stability of proteins. It has been shown to increase the melting temperature (Tm) of proteins like bovine serum albumin (BSA), indicating a higher energy requirement for unfolding.[4] However, its most profound stabilizing effects are observed when used in synergy with other excipients, most notably sodium caprylate.
The Synergistic Partnership with Sodium Caprylate
In commercial albumin preparations, NAT is almost invariably used in combination with sodium caprylate (also known as sodium octanoate).[1][5] These two molecules exhibit a complementary and synergistic mechanism of action. Sodium caprylate is a powerful thermal stabilizer, binding to multiple sites on albumin to prevent heat-induced denaturation and aggregation.[4][6] NAT, on the other hand, provides the primary defense against oxidative stress.[1][4] This dual-pronged approach has proven highly effective, with studies indicating that a combination of 4 mM NAT and 4 mM sodium caprylate can achieve up to 95% stabilization efficacy in human albumin solutions during pasteurization (heating at 60°C for 10 hours).[1]
Comparative Efficacy: this compound vs. Other Stabilizers
While extensively studied in albumin formulations, direct comparative data of NAT against other classes of stabilizers in a broader range of protein therapeutics like monoclonal antibodies (mAbs) and vaccines is limited in publicly available literature. However, by examining the mechanisms and performance of these alternatives, we can infer their relative strengths and weaknesses.
Table 1: Comparison of Stabilizing Mechanisms
| Stabilizer Class | Primary Mechanism of Action | Typical Applications |
| This compound | Antioxidant, Thermal Stabilizer (synergistic) | Human Serum Albumin, Blood products |
| Polysorbates (e.g., PS80, PS20) | Surfactant; Prevents interfacial aggregation | Monoclonal Antibodies, Vaccines |
| Amino Acids (e.g., L-Arginine) | Aggregation suppressor; Reduces protein-protein interactions | Monoclonal Antibodies, High-concentration formulations |
| Sugars (e.g., Sucrose, Trehalose) | Vitrification, Preferential exclusion; Forms a protective glassy matrix in lyophilized states and stabilizes the native protein structure in solution. | Lyophilized products, Monoclonal Antibodies, Vaccines |
Quantitative Performance Data
The following tables summarize experimental data on the efficacy of different stabilizers in various protein formulations. It is important to note that these results are from different studies and direct, head-to-head comparisons are often not available.
Table 2: Thermal Stability Enhancement (Melting Temperature, Tm)
| Protein | Stabilizer | Concentration | ΔTm (°C) | Reference |
| Bovine Serum Albumin | This compound | 5 mM | +12 | [4] |
| Bovine Serum Albumin | Sodium Caprylate | 1 mM | +3 | [4] |
| Human Serum Albumin | Sodium Caprylate | 0.08 mmol/g-protein | +5.62 | [6] |
| Monoclonal Antibody (IgG1) | Sucrose | - | Stabilizer | [7] |
| Monoclonal Antibody (IgG1) | Arginine | - | Destabilizer | [7] |
Table 3: Aggregation Inhibition
| Protein | Stress Condition | Stabilizer | Concentration | Reduction in Aggregation | Reference |
| Human Albumin | Heat (60°C, 10h) | 4 mM CA + 4 mM AT | - | High | [8] |
| Human Albumin | Heat (60°C, 10h) | 4 mM CA | - | High | [8] |
| Human Albumin | Heat (60°C, 10h) | 8 mM AT | - | Moderate | [8] |
| Monoclonal Antibody | Agitation | Polysorbate 80 | - | Significant | [9] |
| dmLT Adjuvant | Agitation | 10% Sucrose + 50 mM NaCl | - | Significant | [9] |
Experimental Protocols
To ensure the reproducibility and validity of stability studies, detailed and standardized protocols are essential. Below are methodologies for key experiments cited in the evaluation of protein stabilizers.
Size-Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify protein monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[10][11]
Methodology:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.[12]
-
Column: A size-exclusion column with a pore size appropriate for the protein of interest (e.g., 300 Å for monoclonal antibodies).[12]
-
Mobile Phase: A buffer that minimizes non-specific interactions between the protein and the column matrix, typically a phosphate (B84403) or histidine buffer containing salt (e.g., 150 mM NaCl).[10]
-
Sample Preparation: Dilute the protein formulation to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.[10]
-
Analysis: Inject the sample onto the column and monitor the eluent at 280 nm. The retention time will be inversely proportional to the molecular size.
-
Quantification: Integrate the peak areas corresponding to the monomer, dimer, and larger aggregates to determine their relative percentages.
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the thermal transition midpoint (Tm) of a protein, which is a measure of its conformational stability.[13][14]
Methodology:
-
System: A differential scanning calorimeter.[13]
-
Sample Preparation: Prepare the protein solution at a concentration of approximately 1 mg/mL in the formulation buffer. A matching buffer blank is also required.[15]
-
Analysis: Load the sample and reference cells. Heat the samples at a constant rate (e.g., 1°C/minute) over a defined temperature range.[13]
-
Data Acquisition: The instrument measures the differential heat flow required to raise the temperature of the sample and reference cells.
-
Data Analysis: The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the Tm, the temperature at the peak of the unfolding transition.[14]
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To assess the secondary structure of a protein and detect conformational changes induced by stress or the addition of excipients.[16][17]
Methodology:
-
System: A circular dichroism spectrometer.[16]
-
Sample Preparation: The protein sample should be in a buffer that is transparent in the far-UV region (190-250 nm).[17][18] Protein concentration is typically in the range of 0.1-0.5 mg/mL.[19]
-
Cuvette: Use a quartz cuvette with a short path length (e.g., 0.1-1 mm).[19]
-
Analysis: Acquire CD spectra in the far-UV range. The resulting spectrum is a plot of ellipticity versus wavelength.
-
Interpretation: The shape and magnitude of the CD spectrum provide information about the protein's secondary structure content (α-helix, β-sheet, random coil).[19] Changes in the spectrum can indicate conformational alterations.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Dual-protection mechanism of NAT and Sodium Caprylate.
References
- 1. This compound | 62307-74-8 | Benchchem [benchchem.com]
- 2. Evaluation of antioxidants in protein formulation against oxidative stress using various biophysical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 4. researchgate.net [researchgate.net]
- 5. Removal of stabilizers from human serum albumin by adsorbents and dialysis used in blood purification | PLOS One [journals.plos.org]
- 6. The Role of Caprylate Ligand Ion on the Stabilization of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excipients differentially influence the conformational stability and pretransition dynamics of two IgG1 monoclonal antibodies. | Semantic Scholar [semanticscholar.org]
- 8. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential scanning calorimetry (DSC) for thermal stability analysis [bio-protocol.org]
- 16. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 17. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
A Head-to-Head Comparison of Sodium Acetyltryptophanate and Trehalose as Protein Stabilizers in Biopharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
In the development of stable and effective biopharmaceutical drugs, particularly monoclonal antibodies (mAbs), the choice of excipients is critical. These inactive ingredients play a vital role in preserving the therapeutic protein's structure, preventing aggregation, and ensuring its efficacy and safety. Among the myriad of available excipients, Sodium Acetyltryptophanate and trehalose (B1683222) have emerged as important stabilizers. This guide provides an objective, data-driven comparison of these two compounds to aid researchers and formulation scientists in making informed decisions.
Executive Summary
This guide presents a head-to-head comparison of this compound and trehalose, focusing on their performance as protein stabilizers. While both excipients offer protective benefits, they operate through distinct primary mechanisms. Trehalose is a well-documented stabilizer that physically protects proteins through vitrification and by acting as a water substitute, proving effective in both liquid and lyophilized formulations. This compound, on the other hand, is primarily recognized for its potent antioxidant properties, making it a valuable tool in preventing oxidative degradation of proteins, especially during heat stress.
Direct comparative studies across a wide range of proteins are limited. Trehalose has been extensively studied with a variety of proteins, including monoclonal antibodies. The available data for this compound is predominantly centered on its use in human serum albumin (HSA) formulations, often in combination with sodium caprylate. This guide synthesizes the available evidence to provide a comprehensive overview for the research and drug development community.
Mechanisms of Action
The stabilizing effects of this compound and trehalose stem from different physicochemical principles.
This compound: The Antioxidant Guardian
This compound's primary role as a protein stabilizer lies in its capacity to act as an antioxidant.[1] Its indole (B1671886) ring structure enables it to scavenge reactive oxygen species (ROS), thereby protecting susceptible amino acid residues from oxidative damage.[2] This is particularly crucial during manufacturing processes that can induce oxidative stress, such as pasteurization.[1][3] While it also contributes to thermal stability by preventing heat-induced denaturation, its antioxidant function is its most distinguished feature.[2]
Trehalose: The Versatile Protector
Trehalose employs a multi-faceted approach to protein stabilization, making it effective against a range of stresses including freezing, dehydration, and thermal denaturation. Its mechanisms are primarily physical:
-
Water Replacement Hypothesis: During dehydration or freezing, trehalose molecules form hydrogen bonds with the protein surface, effectively replacing the water molecules that are essential for maintaining the native protein structure.
-
Vitrification Theory: Trehalose has a high glass transition temperature (Tg), which allows it to form a rigid, amorphous glass-like matrix upon drying.[4] This glassy state entraps the protein, restricting its mobility and preventing unfolding and aggregation.
-
Preferential Exclusion: In aqueous solutions, trehalose is preferentially excluded from the protein's surface. This phenomenon increases the free energy of the unfolded state, making the compact, native conformation thermodynamically more favorable.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the stabilizing effects of this compound and trehalose. It is important to note that the experimental conditions and model proteins often differ, making direct comparisons challenging.
Table 1: Thermal Stabilization of Proteins
| Excipient | Model Protein | Concentration | Change in Melting Temperature (Tm) | Reference |
| This compound | Human Serum Albumin | 4 mM (+ 4 mM Sodium Caprylate) | Increased thermal stability, preventing polymer formation during pasteurization (60°C for 10h) | [5] |
| Trehalose | Monoclonal Antibody (BMSmAb) | Not specified | Increased Tm compared to control | [5] |
| Trehalose | R-Phycoerythrin | Not specified | Retained optical properties after exposure to 70°C | [6] |
Table 2: Inhibition of Protein Aggregation
| Excipient | Model Protein | Stress Condition | Effect on Aggregation | Reference |
| This compound | Human Serum Albumin | Heat (60°C) | Reduced polymer formation | [5] |
| Trehalose | Monoclonal Antibody | Low pH + NaCl | Reduced aggregation | [7] |
| Trehalose | Monoclonal Antibody | Lyophilization | Stabilizing agent, prevents aggregation | [8] |
Table 3: Cytotoxicity Data
| Excipient | Cell Line | Concentration | Effect on Cell Viability | Reference |
| This compound | - | - | Data not readily available in comparative studies | - |
| Trehalose | Lymphocytes, Daudi | 10 mg/mL | High tolerability | [9] |
| Trehalose | Human Embryonic Kidney (HEK) cells | 200-1200 mM | Effective cryoprotectant, mitigating cytotoxic effects of other agents | [10] |
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments used to evaluate protein stability.
Experimental Workflow for Comparing Stabilizers
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transition midpoint (Tm) of a protein in the presence and absence of stabilizers. An increase in Tm indicates enhanced thermal stability.
Methodology:
-
Sample Preparation: Prepare protein solutions (e.g., a monoclonal antibody at 1 mg/mL) in the desired buffer system (e.g., 20 mM histidine, pH 6.0). Prepare separate formulations containing this compound (e.g., 10 mM) and trehalose (e.g., 275 mM), and a control without any stabilizer.
-
Instrument Setup: Use a differential scanning calorimeter. Set the scan rate to 60 °C/hour and the temperature range from 25 °C to 100 °C.[11]
-
Data Acquisition: Load the protein samples and a matching buffer reference into the calorimeter cells. Initiate the temperature scan.
-
Data Analysis: Subtract the buffer-only scan from the protein sample scans. Fit the resulting thermograms to a suitable model (e.g., a two-state or non-two-state model) to determine the Tm for each formulation.[12]
Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the formation of soluble aggregates in protein formulations after exposure to stress.
Methodology:
-
Sample Preparation and Stress: Prepare protein formulations as described for DSC. Subject the samples to a relevant stress condition, such as incubation at an elevated temperature (e.g., 50°C for 4 weeks) or multiple freeze-thaw cycles.
-
Chromatography System: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector and a size-exclusion column suitable for separating protein monomers from aggregates (e.g., a column with a pore size of ~300 Å for mAbs).[13]
-
Mobile Phase: A typical mobile phase would be a phosphate (B84403) buffer with a suitable salt concentration (e.g., 100 mM sodium phosphate, 200 mM sodium chloride, pH 6.8).[13]
-
Analysis: Inject the stressed samples onto the SEC column. Monitor the elution profile at 280 nm. Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of aggregation in each formulation.
Assessment of Oxidative Stress
Objective: To evaluate the ability of stabilizers to protect a protein from oxidation.
Methodology:
-
Induction of Oxidative Stress: Prepare protein formulations with and without the antioxidant excipients. Induce oxidative stress by adding a controlled amount of an oxidizing agent, such as hydrogen peroxide (H2O2).[14]
-
Detection of Protein Carbonyls: A common method to quantify protein oxidation is to measure the formation of carbonyl groups. This can be achieved using an assay kit that involves the derivatization of carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by immunodetection of the DNP-derivatized proteins.[15]
-
Analysis: The extent of oxidation can be quantified spectrophotometrically or by fluorescence microscopy, comparing the signal from the protected and unprotected samples.
In Vitro Cytotoxicity Assay
Objective: To assess the potential toxicity of the excipients on relevant cell lines.
Methodology:
-
Cell Culture: Culture a relevant human cell line (e.g., primary human cells or a cell line representative of the therapeutic target) in appropriate media.
-
Excipient Exposure: Seed the cells in 96-well plates. After cell attachment, replace the medium with fresh medium containing various concentrations of this compound and trehalose. Include a vehicle control.
-
Cell Viability Assay: After a defined incubation period (e.g., 24 or 48 hours), assess cell viability using a standard method such as the MTT assay. This colorimetric assay measures the metabolic activity of viable cells.[16]
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Express the results as a percentage of cell viability relative to the untreated control.
Conclusion
Both this compound and trehalose are valuable excipients in the formulation of biotherapeutics. The choice between them, or their potential use in combination, will depend on the specific protein and the primary stresses it will encounter during its lifecycle.
-
Trehalose is a robust, versatile stabilizer effective against a broad range of physical stresses, making it a suitable choice for both liquid and lyophilized formulations of various protein types, including monoclonal antibodies.
-
This compound excels as a specialized antioxidant. It is a particularly strong candidate for proteins susceptible to oxidative degradation, especially when thermal processing steps are involved.
For a comprehensive formulation development strategy, it is recommended to empirically test a range of excipients, including both this compound and trehalose, under relevant stress conditions for the specific therapeutic protein. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. Future research focusing on direct, head-to-head comparisons of these excipients on a wider array of therapeutic proteins will be invaluable to the field of biopharmaceutical formulation.
References
- 1. Trehalose, Lyophilization Certified, for preserving proteins and biomolecules during freeze drying. [opsdiagnostics.com]
- 2. This compound | 62307-74-8 | Benchchem [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Isothermal Chemical Denaturation to Determine Binding Affinity of Small Molecules to G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal chemical denaturation assay for monitoring protein stability and inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trehalose preserves the integrity of lyophilized phycoerythrin-antihuman CD8 antibody conjugates and enhances their thermal stability in flow cytometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible NaCl-induced aggregation of a monoclonal antibody at low pH: Characterization of aggregates and factors affecting aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant Excipients - Protheragen [protheragen.ai]
- 11. The Medicine Maker | Using Differential Scanning Calorimetry (DSC) to optimize antibody manufacturing [themedicinemaker.com]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Oxidation Protein Products (AOPP) Assay [cellbiolabs.com]
- 14. Evaluation of antioxidants in protein formulation against oxidative stress using various biophysical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Assessing the Purity of Sodium Acetyltryptophanate for Pharmaceutical Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of excipients is a critical step in guaranteeing the safety and efficacy of pharmaceutical products. Sodium acetyltryptophanate, a common stabilizer for protein-based therapeutics, particularly human serum albumin, is no exception. This guide provides a comparative analysis of methods to assess its purity and evaluates its performance against a common alternative, sodium caprylate.
Sodium N-acetyltryptophanate plays a crucial role in preventing the thermal and oxidative degradation of proteins during manufacturing and storage.[1][2] Its primary function is to act as a sacrificial antioxidant and to stabilize the protein structure, often in synergy with other excipients like sodium caprylate.[1][2] The purity of this compound is paramount, as impurities or degradation products could potentially impact the stability and safety of the final drug product.
Comparative Analysis of Purity Assessment Methods
A variety of analytical techniques can be employed to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative analysis, while other methods provide complementary information on protein aggregation and thermal stability.
Table 1: Comparison of Analytical Methods for Purity and Stability Assessment
| Analytical Method | Principle | Information Provided | Key Performance Parameters |
| Reverse-Phase HPLC | Separation based on hydrophobicity. | Quantifies the amount of this compound and detects impurities and degradation products. | High sensitivity and resolution for separating closely related compounds.[3] |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Monitors the formation of protein aggregates (polymers and dimers) in the presence of the stabilizer.[4] | Effective in quantifying the degree of protein aggregation, a key indicator of stabilizer efficacy. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separation of proteins based on molecular weight. | Qualitatively assesses protein purity and the presence of aggregates or fragments.[5] | Provides a visual representation of protein integrity. |
| Differential Scanning Calorimetry (DSC) | Measures the heat difference between a sample and a reference as a function of temperature. | Determines the thermal denaturation temperature of the protein, indicating the stabilizing effect of the excipient.[1] | Quantifies the enhancement of thermal stability provided by the stabilizer. |
| HPLC-Mass Spectrometry (HPLC-MS) | Combines the separation power of HPLC with the mass detection capabilities of MS. | Identifies and quantifies specific degradation products of this compound.[6][7] | Highly specific and sensitive for the characterization of unknown impurities. |
Performance Comparison: this compound vs. Sodium Caprylate
Sodium caprylate is another widely used stabilizer for albumin, often in combination with this compound. While both contribute to thermal stability, they have different primary mechanisms of action.
Table 2: Comparative Efficacy of Stabilizers in Preventing Albumin Polymer Formation
| Stabilizer Combination | Concentration | Albumin Polymer Formation (%) after Heating at 60°C for 10h |
| None (Control) | - | Visible clot formation |
| This compound (AT) | 0.020 M | ~4% |
| Sodium Caprylate (CA) | 0.020 M | ~4% |
| AT + CA | 0.008 M + 0.008 M | ~4% |
| AT + CA | 0.010 M + 0.006 M | ~4% |
Data adapted from a study on human albumin solutions.[8] The study indicated that while both stabilizers are effective in preventing visible clot formation, the combination and individual concentrations can be optimized.[8] Sodium caprylate was noted to be particularly effective against visible clot formation when the temperature was increased.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in the assessment of this compound.
Protocol 1: HPLC for Quantification of this compound
This protocol is based on a reversed-phase HPLC method for the determination of acetyl-tryptophan in human albumin.[3]
-
Sample Preparation:
-
Deproteinize the sample containing human albumin and this compound by adding perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC System and Conditions:
-
Column: Accucore XL-C18 column.[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and phosphate (B84403) buffered solution (pH 2.3).[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Detection: UV absorbance at 220 nm.[3]
-
-
Quantification:
-
Generate a standard curve with known concentrations of this compound (linear range typically 1-60 μg/mL).[3]
-
Determine the concentration in the sample by comparing its peak area to the standard curve.
-
Protocol 2: Analysis of Degradation Products by HPLC-MS
This method is designed to identify and quantify known degradation products of N-acetyltryptophan in protein solutions.[6][7]
-
Sample Preparation:
-
Dilute the sample to a standard albumin concentration (e.g., 4%).[6]
-
-
Automated Online SEC-HPLC-MS System:
-
Online Size-Exclusion Chromatography (SEC): To separate the small molecule degradation products from the protein matrix.[6][7]
-
Reversed-Phase HPLC: A C18 column for the separation of the degradation products.[7]
-
Mass Spectrometry (MS): For detection and quantification using multiple reaction monitoring (MRM) for specific degradation products like 1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid and 1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid.[6][7]
-
-
Data Analysis:
Visualizing Experimental Workflows and Pathways
Signaling Pathways and Mechanism of Action
Currently, there is limited direct evidence of this compound modulating specific intracellular signaling pathways in the context of its use as a pharmaceutical excipient. Its primary established mechanism of action is as a stabilizer and antioxidant for the formulated protein.[1][2] Tryptophan, its parent amino acid, is known to have roles in various biological processes, but the acetylated form's direct interaction with signaling cascades as a stabilizer has not been extensively documented. The primary "pathway" of relevance is its sacrificial oxidation to protect the therapeutic protein.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 62307-74-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 6. Characterization of N-acetyltryptophan degradation products in concentrated human serum albumin solutions and development of an automated high performance liquid chromatography-mass spectrometry method for their quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
The Role of Sodium Acetyltryptophanate in Preserving Protein Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate excipient to maintain the stability and biological activity of protein therapeutics is a critical decision. Sodium acetyltryptophanate (AT) has emerged as a valuable stabilizer, particularly in formulations of human serum albumin (HSA). This guide provides an objective comparison of this compound with other common excipients, supported by experimental data, to aid in the rational design of stable and effective protein drug products.
This compound is an amino acid derivative frequently employed in biopharmaceutical formulations to protect proteins from degradation. Its primary mechanism of action is twofold: it acts as an antioxidant, scavenging reactive oxygen species that can damage sensitive amino acid residues, and it provides conformational stabilization by binding to the protein, thus helping to maintain its native structure.[1]
Comparative Analysis of Protein Stabilization
The stabilizing effect of this compound is most prominently documented for serum albumins, often in combination with sodium caprylate (CA). This combination is a cornerstone in the thermal stabilization of albumin solutions during pasteurization, a necessary step for viral inactivation.[2] The synergy between AT and CA is a key aspect of their efficacy; AT primarily offers protection against oxidative and thermal stress, while CA binds to hydrophobic pockets on the protein, preventing aggregation.[2][3]
While direct, side-by-side quantitative comparisons with a broad range of excipients are limited in published literature, the available data allows for a comparative understanding of their performance and mechanisms.
Thermal Stabilization of Human Serum Albumin (HSA)
A key measure of a stabilizer's effectiveness is its ability to prevent the formation of protein aggregates during heat stress. The following table summarizes the effectiveness of this compound and sodium caprylate in preventing polymer formation in 5% human albumin solutions heated at 60°C.
| Stabilizer Combination | Concentration (mM) | Albumin Polymer Formation (%) |
| This compound (AT) + Sodium Caprylate (CA) | 4 mM CA + 4 mM AT | ~4% |
| Sodium Caprylate (CA) | 4 mM | ~4% |
| This compound (AT) | 8 mM | >4% |
| Sodium Caprylate (CA) | 2 mM | >4% |
| This compound (AT) | 4 mM | >4% |
| (Data synthesized from studies on thermal stabilization of HSA)[4] |
The data indicates that a combination of 4 mM CA and 4 mM AT is as effective as 4 mM CA alone in minimizing polymer formation, and both are superior to higher concentrations of AT alone or lower concentrations of CA.
Comparison with Other Classes of Excipients
To provide a broader context, the following table compares the mechanisms and effects of this compound with other common classes of protein stabilizers.
| Excipient Class | Example(s) | Primary Stabilization Mechanism | Key Performance Aspects |
| Amino Acid Derivatives | This compound | Antioxidant, conformational stabilization through binding. | Effective against oxidative stress; synergistic with other stabilizers like sodium caprylate for thermal stability.[2][3] |
| Amino Acids | Arginine, Proline | Suppression of protein-protein interactions, masking of hydrophobic patches. | Reduces aggregation and viscosity in high-concentration formulations.[5] |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevention of surface-induced denaturation and aggregation at interfaces. | Crucial for protecting against mechanical stresses like agitation.[6][7] |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol | Preferential exclusion from the protein surface, water replacement in lyophilized states. | Provide significant thermal stability, with effectiveness being protein-dependent.[3][8] |
Impact on Biological Activity
The choice of excipient can have a direct impact on the biological function of the protein.
-
This compound: For monoclonal antibodies (mAbs), N-acetyl-DL-tryptophan has been shown to be effective in protecting tryptophan residues from oxidation under stress conditions. This is critical as oxidation of amino acids in the complementarity-determining regions (CDRs) or the Fc region can negatively impact antigen binding and effector functions. In some cases, the binding of AT to proteins like albumin can interfere with their native binding and transport functions.[9]
-
Other Excipients: The impact of other excipients on biological activity is varied. For instance, the glycosylation of mAbs, which can be influenced by the formulation environment, has a profound effect on their efficacy and serum half-life. The use of certain excipients can also influence the immunogenicity of therapeutic proteins, a critical safety consideration.
The workflow for selecting a suitable excipient to preserve biological activity involves a multi-faceted approach, starting from initial formulation screening to detailed characterization of the final product.
Mechanisms of Protein Stabilization and Degradation
The stabilization of proteins by excipients is a complex interplay of thermodynamic and kinetic factors. This compound contributes to stability by both scavenging damaging radicals and by binding to the protein to favor the native conformational state.
Experimental Protocols
Accurate assessment of protein stability requires robust analytical methods. Below are outlines of key experimental protocols used to generate the data discussed in this guide.
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC is used to determine the thermal transition midpoint (Tm) of a protein, which is a key indicator of its thermal stability.
-
Sample Preparation: Prepare protein solutions at a concentration of approximately 1 mg/mL in the desired buffer with and without the excipient of interest. A matching buffer solution without the protein is used as a reference.
-
Instrument Setup:
-
Data Acquisition:
-
Load the protein sample and the reference buffer into the respective cells of the calorimeter.
-
Equilibrate the system at the starting temperature (e.g., 25°C).
-
Apply a constant heating rate (e.g., 1°C/min) up to a final temperature where the protein is fully denatured (e.g., 95°C).
-
The instrument measures the differential heat capacity between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the Tm, which is the temperature at the peak of the unfolding transition.
-
An increase in Tm in the presence of an excipient indicates a stabilizing effect.
-
Size Exclusion Chromatography (SEC) for Aggregate Quantification
SEC separates molecules based on their size and is the standard method for quantifying protein aggregates.
-
Sample Preparation:
-
Dilute protein samples to a suitable concentration (e.g., 1 mg/mL) in the mobile phase buffer.[6]
-
Filter the samples through a 0.22 µm filter to remove any particulate matter.
-
-
Chromatography System and Column:
-
Use a UHPLC or HPLC system equipped with a UV detector.
-
Select a size exclusion column with a pore size appropriate for the separation of the protein monomer from its aggregates (e.g., 300 Å for monoclonal antibodies).[10]
-
-
Mobile Phase:
-
The mobile phase is typically a buffered solution with an ionic strength of 50-200 mM to minimize non-specific interactions between the protein and the stationary phase (e.g., 100 mM phosphate (B84403) buffer with 150 mM NaCl, pH 6.8).[6][11]
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase.
-
Inject a defined volume of the protein sample.
-
Run the mobile phase at a constant flow rate.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (aggregates elute earlier).
-
Integrate the peak areas to calculate the percentage of each species in the sample. A lower percentage of aggregates in the presence of an excipient indicates a stabilizing effect.
-
Conclusion
This compound is a valuable excipient for protein stabilization, particularly as an antioxidant and in combination with other stabilizers for thermal protection. While it demonstrates clear benefits for proteins like serum albumin and monoclonal antibodies, its potential to interfere with the biological function of some proteins necessitates careful evaluation. The selection of an optimal stabilization strategy requires a comprehensive approach, comparing the performance of different excipients through robust analytical methods and considering the specific degradation pathways of the protein . This guide provides a framework for making informed decisions in the formulation of stable and effective protein therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunogenicity to Therapeutic Proteins: Impact on PK/PD and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased thermal stability of proteins in the presence of sugars and polyols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Not Always Sticky: Specificity of Protein Stabilization by Sugars Is Conferred by Protein–Water Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. news-medical.net [news-medical.net]
- 11. Characterization and stability study of polysorbate 20 in therapeutic monoclonal antibody formulation by multidimensional ultrahigh-performance liquid chromatography-charged aerosol detection-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium Acetyltryptophanate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Sodium acetyltryptophanate is a critical excipient in the biopharmaceutical industry, prized for its role as a stabilizer in protein formulations, particularly for human serum albumin.[1] It effectively protects therapeutic proteins from denaturation and aggregation caused by thermal and oxidative stress.[1] Given its crucial function, selecting a high-quality, consistent source of this compound is paramount to ensuring the stability and efficacy of the final drug product.
This guide provides a framework for a comparative study of this compound from various suppliers. In the absence of publicly available head-to-head studies, this document outlines the key quality attributes to consider, provides detailed experimental protocols for in-house evaluation, and presents a logical workflow for supplier qualification.
Key Quality Attributes for Supplier Comparison
The selection of a suitable this compound supplier should be based on a thorough evaluation of their product's quality, consistency, and compliance with pharmacopoeial standards. The following table summarizes the critical parameters for comparison, based on typical specifications found in pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
| Parameter | Recommended Specification | Significance in Formulation |
| Purity (by HPLC) | ≥ 99.0% | Ensures the desired stabilizing effect and minimizes the presence of potentially harmful impurities. |
| Identity (IR, NMR) | Conforms to reference standard | Confirms the correct molecular structure, which is essential for its function as a stabilizer. |
| Specific Rotation | Conforms to pharmacopoeial standard | Indicates the stereochemical purity of the L-enantiomer, which is the biologically active form. |
| Water Content (Karl Fischer) | ≤ 5.0% | High water content can affect the stability of the compound and the final drug product. |
| Heavy Metals | ≤ 10 ppm | Minimizes the risk of contamination with toxic heavy metals that can compromise patient safety. |
| Related Substances/Impurities (by HPLC/LC-MS) | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% | Impurities can arise from the manufacturing process or degradation and may impact the stability and safety of the formulation. |
| Endotoxin Levels | Conforms to pharmacopoeial standard | Critical for parenteral formulations to prevent pyrogenic reactions in patients. |
| Bioburden | Conforms to pharmacopoeial standard | Ensures the microbial quality of the excipient, which is crucial for sterile drug products. |
Experimental Protocols for Quality Assessment
A robust in-house evaluation of this compound from different suppliers is recommended. The following are detailed protocols for key analytical tests:
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to detect and quantify any related substances or impurities.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Procedure: Inject the sample and a reference standard onto the column. The purity is calculated by comparing the peak area of the main component to the total peak area of all components. Impurities are identified and quantified based on their retention times and peak areas relative to the main peak or a qualified impurity standard.
Identity Confirmation by Infrared (IR) Spectroscopy
Objective: To confirm the identity of the supplied this compound by comparing its IR spectrum to that of a reference standard.
Methodology:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) disc containing the sample or use an attenuated total reflectance (ATR) accessory.
-
Procedure: Record the IR spectrum of the sample and compare it to the spectrum of a certified reference standard. The spectra should be superimposable.
Stability Indicating Assay
Objective: To assess the stability of this compound from different suppliers under stress conditions, mimicking potential manufacturing and storage scenarios.
Methodology:
-
Stress Conditions: Expose samples to conditions such as elevated temperature (e.g., 60°C), high humidity (e.g., 75% RH), and light (photostability testing).
-
Analysis: At specified time points, analyze the stressed samples using the HPLC method described above to monitor for degradation and the formation of new impurities.
-
Evaluation: A stable product will show minimal degradation and impurity formation over time under stress conditions.
Visualizing the Role and Analysis of this compound
To better understand the function and evaluation of this compound, the following diagrams illustrate a key signaling pathway where it exerts its protective effects and a typical experimental workflow for its analysis.
Caption: Mechanism of protein stabilization by this compound.
Caption: Experimental workflow for comparative analysis of this compound.
Conclusion
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium Acetyltryptophanate
Essential guidelines for the safe and compliant disposal of sodium acetyltryptophanate, ensuring the protection of personnel and the environment.
For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, extending to the final step of a chemical's lifecycle: its disposal. This compound, a common stabilizer in pharmaceutical formulations, is not classified as a hazardous substance. However, its disposal requires careful consideration to maintain a safe laboratory environment and comply with institutional and regulatory standards. This guide provides a comprehensive overview of the proper procedures for disposing of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes safety goggles, gloves, and a lab coat. If handling the compound in its powdered form, a respirator should be used to prevent inhalation of dust. Ensure that an eyewash station and safety shower are readily accessible.
In the event of a spill, the area should be contained to prevent further spread. For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. The spill area should then be decontaminated with a suitable solvent, with all cleaning materials collected as waste.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its form (solid or aqueous solution) and the quantity to be discarded. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
Solid Waste Disposal:
Unused or expired solid this compound should be collected in a clearly labeled, sealed waste container. This container should then be placed within a designated solid waste receptacle for pickup by the institution's EHS department. Contaminated items such as weighing boats, gloves, and wipes should also be disposed of in this manner.
Aqueous Solution Disposal:
For aqueous solutions containing this compound, two primary disposal options are available, subject to institutional approval:
-
Sanitary Sewer Disposal: Small quantities of dilute, non-hazardous aqueous solutions may be permissible for drain disposal.[1][2] Before proceeding, verify with your EHS department if this method is allowed and inquire about any specific concentration or volume limits. The solution's pH should be neutral (between 5.5 and 9.5) before being flushed down the drain with a copious amount of water.[2]
-
Aqueous Waste Collection: If drain disposal is not permitted, or for larger volumes and more concentrated solutions, collect the waste in a designated, leak-proof, and clearly labeled aqueous waste container. This container should be stored in a secondary containment area away from incompatible materials until it is collected by the EHS department for appropriate treatment and disposal.
Incineration as a Best Practice:
For many non-hazardous pharmaceutical wastes, incineration is the recommended disposal method to prevent any potential environmental impact.[3][4][5] Your institution's EHS department will determine if incineration is the final disposal route for the collected this compound waste.
Quantitative Disposal Guidelines
The following table summarizes key quantitative parameters to consider when disposing of this compound. Note that these are general guidelines, and specific limits are determined by your local wastewater treatment authority and institutional policies.
| Parameter | Guideline | Citation |
| pH Range for Drain Disposal | 5.5 - 9.5 | [2] |
| Maximum Volume for Drain Disposal | Institution-specific; consult EHS. Generally for small quantities. | [1] |
| Concentration for Drain Disposal | Institution-specific; must be a dilute solution. | |
| Solid Waste to Regular Trash | Not recommended for laboratory chemicals. | [6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 3. Comprehensive Guide to Medical Waste Incineration by Stericycle | Stericycle [stericycle.com]
- 4. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. sfasu.edu [sfasu.edu]
Essential Safety and Handling Protocols for Sodium Acetyltryptophanate
This guide provides crucial safety and logistical information for the handling and disposal of Sodium acetyltryptophanate, ensuring the well-being of laboratory personnel and adherence to safety standards. The following procedures are designed for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may also be necessary.[2] | Protects against potential splashes, dust, and eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber).[2] Protective clothing such as a lab coat, overalls, or apron.[1][2][3] | Prevents direct skin contact, which may cause irritation or burns.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of dust formation or inadequate ventilation.[1][4] | Minimizes the risk of inhaling airborne particles, which can be harmful.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is critical for minimizing risks in the laboratory.
1. Preparation and Area Setup:
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Before handling, confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
When handling the solid form, use tools such as a scoop or tongs to avoid direct contact.[2]
-
Handle the compound carefully to avoid the formation of dust.[1][4]
3. During the Experiment:
-
Keep all containers of this compound securely sealed when not in use.
-
Avoid eating, drinking, or smoking in the laboratory area where the chemical is being handled.[2]
4. Post-Handling and Decontamination:
-
After handling, wash your hands and any exposed skin thoroughly with soap and water.[2]
-
Clean all equipment and the work area to remove any residual contamination.
-
Contaminated clothing should be properly laundered before reuse.[2]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Immediate Spill Response:
-
In the event of a spill, wear the appropriate PPE, including respiratory protection, eye protection, and gloves.[2]
-
Carefully scoop the spilled solid material into a suitable, labeled container for disposal.[2]
-
For liquid spills, absorb with an inert material (e.g., sand or earth) and place in a chemical waste container.
-
Clean the spill area thoroughly with water.[2]
2. Chemical Waste Disposal:
-
It is recommended to consult your institution's environmental health and safety department or the State Land Waste Management Authority for specific disposal guidelines.[2]
-
One suggested method for disposal involves dissolving the compound in a large volume of ice water and neutralizing it with a 5% hydrochloric acid solution before disposing it down the drain with copious amounts of water.[2] However, this must be verified and approved by local waste management regulations.
3. Container Disposal:
-
Rinse empty containers thoroughly.
-
Recycle containers if possible; otherwise, dispose of them in an authorized landfill.[2]
Workflow Visualization
The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
